Matlystatin F
Description
structure given in first source; from Actinomadura atramentaria
Properties
Molecular Formula |
C27H45N6O6+ |
|---|---|
Molecular Weight |
549.7 g/mol |
IUPAC Name |
1-[(1S,2S)-1-[[(3S)-2-[(2R)-2-[2-(hydroxyamino)-2-oxoethyl]heptanoyl]diazinane-3-carbonyl]amino]-2-methylbutyl]-5,6,7,8-tetrahydropyrazolo[1,2-a]pyridazin-4-ium-5-carboxylic acid |
InChI |
InChI=1S/C27H44N6O6/c1-4-6-7-10-19(17-23(34)30-39)26(36)33-21(11-8-14-28-33)25(35)29-24(18(3)5-2)20-13-16-32-22(27(37)38)12-9-15-31(20)32/h13,16,18-19,21-22,24,28H,4-12,14-15,17H2,1-3H3,(H3-,29,30,34,35,37,38,39)/p+1/t18-,19+,21-,22?,24-/m0/s1 |
InChI Key |
XRVWEWLMRRABGU-KPULBDBGSA-O |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to Matlystatin F from Actinomadura atramentaria: Production, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Matlystatin F, a member of the matlystatin family of metalloproteinase inhibitors, is a secondary metabolite produced by the Gram-positive actinomycete, Actinomadura atramentaria. As potent inhibitors of type IV collagenases, including matrix metalloproteinase-2 (MMP-2) and matrix metalloproteinase-9 (MMP-9), matlystatins hold significant promise in therapeutic areas where aberrant extracellular matrix degradation is a key pathological feature, such as in cancer metastasis and inflammatory disorders. This technical guide provides an in-depth overview of this compound, focusing on the producing organism, its biosynthesis, detailed protocols for fermentation and isolation, and its biological activity.
The Producing Organism: Actinomadura atramentaria
Actinomadura atramentaria is a filamentous actinomycete known for its production of various bioactive secondary metabolites. Strains such as A. atramentaria DSM 43919 and SANK 61488 have been identified as producers of the matlystatin complex. These organisms are typically cultured on standard actinomycete media, with specific production media formulated to enhance the yield of matlystatins.
Biosynthesis of this compound
The biosynthesis of matlystatins in Actinomadura atramentaria is orchestrated by a complex hybrid non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) assembly line.[1] The core structure of the matlystatins is a pseudotripeptide. The structural diversity observed within the matlystatin family, including this compound, arises from the activity of a specific decarboxylase-dehydrogenase enzyme. The biosynthetic gene cluster in A. atramentaria DSM 43919 also indicates the involvement of an ethylmalonyl-CoA-like pathway for the formation of the N-hydroxy-alkyl-succinamic acid warhead, which is crucial for the metalloproteinase inhibitory activity.
Experimental Protocols
Fermentation of Actinomadura atramentaria for Matlystatin Production
This protocol is adapted for the production of matlystatins from Actinomadura atramentaria DSM 43919.
3.1.1. Media Preparation
-
Seed Culture Medium (TSB): Tryptic Soy Broth. Prepare as per manufacturer's instructions.
-
Production Medium (MBG3-7m):
-
Glucose: 30 g/L
-
Glycerol (B35011): 70 g/L
-
Polypeptone: 10 g/L
-
Soy bean meal: 10 g/L
-
Corn steep liquor: 10 g/L
-
MgSO₄: 5 g/L
-
NaNO₃: 5 g/L
-
Adjust pH to 7.0 before autoclaving.
-
3.1.2. Cultivation Protocol
-
Inoculate 50 mL of TSB medium with a glycerol stock of A. atramentaria DSM 43919.
-
Incubate the seed culture for 2 days at 28°C with shaking at 200 rpm.
-
Transfer 1 mL of the seed culture to 50 mL of MBG3-7m production medium.
-
Incubate the production culture for 7 days at 28°C with shaking at 200 rpm.
Isolation and Purification of this compound
The following is a general procedure for the isolation of matlystatins, which are a family of five congeners. Further chromatographic separation is required to isolate this compound.
3.2.1. Initial Extraction
-
Centrifuge the fermentation broth to separate the supernatant and mycelial cake.
-
Extract the supernatant with an equal volume of n-butanol.
-
Separate the organic layer and evaporate the solvent under reduced pressure to obtain a crude extract.
3.2.2. Chromatographic Purification
Further purification of this compound from the crude extract typically involves multiple steps of column chromatography. While specific details for this compound are not extensively published, a general approach would be:
-
Silica (B1680970) Gel Chromatography: The crude extract is subjected to silica gel column chromatography using a gradient of chloroform (B151607) and methanol (B129727) to separate fractions based on polarity.
-
Preparative High-Performance Liquid Chromatography (HPLC): Fractions enriched with matlystatins are further purified by reversed-phase preparative HPLC (e.g., using a C18 column) with a water/acetonitrile gradient to isolate the individual congeners, including this compound.
Biological Activity and Quantitative Data
This compound is a potent inhibitor of type IV collagenases, which include MMP-2 (72 kDa type IV collagenase) and MMP-9 (92 kDa type IV collagenase). These enzymes are critical for the degradation of the extracellular matrix and are implicated in cancer cell invasion and metastasis. The inhibitory activity of the matlystatins is attributed to the hydroxamic acid moiety, which chelates the active site zinc ion of the metalloproteinase.
| Compound/Inhibitor | Target Enzyme(s) | IC₅₀/Kᵢ | Reference Compound |
| Matlystatin Family | Type IV Collagenases (MMP-2, MMP-9) | Potent Inhibition | - |
| Batimastat | MMP-1, MMP-2, MMP-9, MMP-7, MMP-3 | 3 nM, 4 nM, 4 nM, 6 nM, 20 nM | Broad-spectrum MMP inhibitor |
| ARP-100 | MMP-2 | 12 nM | Selective MMP-2 inhibitor |
| AG-L-66085 | MMP-9 | 5 nM | Selective MMP-9 inhibitor |
This table includes data for reference compounds to illustrate the potency of MMP inhibitors. Specific quantitative data for this compound is a subject for further investigation.
Conclusion
This compound, produced by Actinomadura atramentaria, represents a promising class of natural products for the development of novel therapeutics targeting diseases driven by excessive matrix metalloproteinase activity. The detailed understanding of its biosynthesis opens avenues for bioengineering approaches to generate novel analogs with improved pharmacological properties. The provided protocols for fermentation and isolation serve as a foundation for researchers to produce and study this potent metalloproteinase inhibitor. Further research is warranted to fully elucidate the specific inhibitory profile and therapeutic potential of this compound.
References
An In-depth Technical Guide to the Matlystatin F Biosynthetic Pathway
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Matlystatins, including Matlystatin F, are a class of potent metalloproteinase inhibitors produced by the actinomycete Actinomadura atramentaria. These specialized metabolites are of significant interest to the pharmaceutical industry due to their potential as therapeutic agents. Their unique chemical structures, characterized by a hydroxamate "warhead," are assembled through a complex and fascinating biosynthetic pathway. This technical guide provides a comprehensive overview of the this compound biosynthetic pathway, detailing the genetic basis, enzymatic machinery, and the experimental evidence that has elucidated this intricate process. The content herein is intended to serve as a foundational resource for researchers engaged in natural product biosynthesis, enzyme engineering, and the development of novel therapeutics.
Introduction
The matlystatins are a family of natural products isolated from Actinomadura atramentaria that exhibit significant inhibitory activity against type IV collagenases, also known as matrix metalloproteinases (MMPs) such as MMP-2 and MMP-9.[1][2] These enzymes play a crucial role in the degradation of the extracellular matrix, a process implicated in cancer metastasis and other pathological conditions. The inhibitory properties of matlystatins are largely attributed to their N-hydroxy-2-pentyl-succinamic acid warhead, which chelates the active site zinc ion of MMPs.[3][4]
This compound is a member of this family, and its biosynthesis is orchestrated by a hybrid non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) assembly line.[4] This guide will delve into the genetic organization of the matlystatin (mat) biosynthetic gene cluster (BGC), the proposed enzymatic steps in the assembly of the this compound molecule, and the experimental methodologies that have been pivotal in uncovering this pathway.
The Matlystatin Biosynthetic Gene Cluster (mat)
The genetic blueprint for matlystatin biosynthesis is located in a dedicated gene cluster within the genome of Actinomadura atramentaria DSM 43919. This cluster is a hybrid system, containing genes for both NRPS and PKS modules, as well as genes encoding tailoring enzymes responsible for the final chemical modifications.
Table 1: Key Genes in the Matlystatin (mat) Biosynthetic Gene Cluster and Their Putative Functions
| Gene | Putative Function |
| matH | Non-ribosomal peptide synthetase (NRPS) module. |
| matI | Non-ribosomal peptide synthetase (NRPS) module. |
| matJ | Non-ribosomal peptide synthetase (NRPS) module, predicted to activate piperazic acid.[5] |
| matK | Non-ribosomal peptide synthetase (NRPS) module. |
| matO | Hybrid NRPS-PKS module, responsible for incorporating a methylmalonyl moiety. |
| matP | Standalone thioesterase (TE) responsible for releasing the polyketide-peptide intermediate from the synthetase. |
| matG | Decarboxylase-dehydrogenase, a key tailoring enzyme responsible for generating a reactive vinyl ketone intermediate that leads to the structural diversity of the matlystatins.[3][4] This enzyme shows homology to epoxyketone synthases.[4] |
The this compound Biosynthetic Pathway
The biosynthesis of this compound is a multi-step process that begins with the assembly of a peptide-polyketide backbone on the NRPS-PKS multienzyme complex, followed by a series of tailoring reactions. The pathway's elucidation has been achieved through a combination of gene cluster analysis, heterologous expression, gene deletion studies, and precursor feeding experiments.[3][4]
Assembly of the Core Structure
The assembly line begins with the sequential addition of amino acid and polyketide building blocks:
-
NRPS Assembly: The NRPS modules (matH, matI, matJ, matK) are responsible for the incorporation of specific amino acids to form a pseudotripeptide. One of the incorporated amino acids is piperazic acid, which is activated by MatJ.[5] The exact sequence and identity of all amino acid precursors for each module require further detailed biochemical characterization.
-
PKS Extension: The hybrid NRPS-PKS module, matO, extends the growing chain with a methylmalonyl moiety, derived from methylmalonyl-CoA.[4]
-
Thioesterase Release: The standalone thioesterase, matP, catalyzes the release of the fully assembled peptide-polyketide intermediate from the enzyme complex.
Tailoring and Diversification
The released intermediate undergoes a series of crucial tailoring steps that lead to the various matlystatin congeners:
-
Decarboxylation and Dehydrogenation: The key enzyme, matG (a decarboxylase-dehydrogenase), acts on the intermediate to generate a highly reactive and strongly electrophilic vinyl ketone.[3]
-
Nucleophilic Addition: The structural diversity of the matlystatins, including this compound, arises from the reaction of this vinyl ketone intermediate with different nucleophiles.[3][4] In the case of this compound, the pyrazole (B372694) heterocycle is proposed to be formed from the reaction of the vinyl ketone with the incorporated piperazic acid residue.[4]
Formation of the Hydroxamate Warhead
The N-hydroxy-alkyl-succinamic acid warhead, essential for the metalloproteinase inhibitory activity, is generated through a novel variation of the ethylmalonyl-CoA pathway.[3][4] Precursor feeding studies using [2-13C]-propionate have confirmed its role in forming the backbone of this critical moiety.[4]
Visualization of the Biosynthetic Pathway and Experimental Workflow
This compound Biosynthetic Pathway
Caption: Proposed biosynthetic pathway for this compound.
Experimental Workflow for Pathway Elucidation
Caption: A representative experimental workflow for elucidating the this compound biosynthetic pathway.
Quantitative Data
Specific quantitative data for the this compound biosynthetic pathway, such as enzyme kinetic parameters (Km, kcat), are not extensively available in the published literature. However, production yields for some matlystatin congeners have been reported from both the native producer and heterologous hosts.
Table 2: Reported Production Yields of Matlystatin Congeners
| Compound | Production System | Yield (mg/L) |
| Deshydroxymatlystatin A | A. atramentaria DSM 43919 | 33 |
| Deshydroxymatlystatin B | A. atramentaria DSM 43919 | 3 |
| Deshydroxymatlystatin D/F | A. atramentaria DSM 43919 | 8 |
| Deshydroxymatlystatin A | Heterologous host (S. coelicolor M1154) | 16 |
| 13C-enriched Deshydroxymatlystatin A | Heterologous host with precursor feeding | 18.3 |
Data sourced from Wolf et al., 2017.[6]
Note: Specific yield data for this compound has not been reported. The development of optimized fermentation and heterologous expression systems presents an opportunity for future research to enhance the production of this valuable compound.
Experimental Protocols
The elucidation of the matlystatin pathway has relied on standard molecular microbiology techniques employed in actinomycete research. Below are representative protocols for the key experiments.
Representative Protocol for Gene Deletion in Actinomadura (CRISPR-Cas9 Mediated)
This protocol is a generalized procedure for creating a gene knockout, such as for the matG gene, in an actinomycete.
-
gRNA Design and Vector Construction:
-
Design two unique 20-bp guide RNAs (gRNAs) targeting the 5' and 3' ends of the matG coding sequence. Ensure the presence of a Protospacer Adjacent Motif (PAM) sequence (e.g., NGG) for the chosen Cas9 nuclease.
-
Synthesize oligonucleotides for the designed gRNAs and clone them into a suitable CRISPR-Cas9 delivery vector for actinomycetes (e.g., a pCRISPR-Cas9 derivative). This vector should contain the Cas9 nuclease gene under an inducible promoter (e.g., thiostrepton-inducible tipA promoter) and the gRNA expression cassette.
-
Construct a donor DNA template for homologous recombination. This template should consist of ~1-kb regions flanking the matG gene (homology arms) cloned into a suicide vector.
-
-
Conjugation and Selection:
-
Introduce the CRISPR-Cas9 vector and the donor DNA vector into a suitable E. coli conjugation donor strain (e.g., ET12567/pUZ8002).
-
Perform intergeneric conjugation between the E. coli donor and Actinomadura atramentaria. Plate the conjugation mixture on a medium that selects for Actinomadura exconjugants (e.g., containing nalidixic acid) and the delivery vector (e.g., containing apramycin).
-
After obtaining exconjugants, induce Cas9 expression by adding the inducer (e.g., thiostrepton) to the culture medium. This will lead to double-strand breaks at the target sites.
-
The double-strand breaks will be repaired by homologous recombination using the provided donor DNA, resulting in the deletion of the matG gene.
-
-
Verification of Deletion Mutants:
-
Screen for potential knockout mutants by PCR using primers that anneal outside the homology arms and within the deleted region. The wild-type strain will yield a PCR product, while the deletion mutant will not.
-
Confirm the gene deletion by Southern blot analysis or by sequencing the PCR product amplified from across the deletion site.
-
Representative Protocol for Heterologous Expression of the mat Gene Cluster
This protocol describes a general approach for expressing the entire mat biosynthetic gene cluster in a heterologous host like Streptomyces coelicolor.
-
Genomic Library Construction and Cluster Identification:
-
Construct a cosmid or fosmid genomic library of Actinomadura atramentaria in E. coli.
-
Screen the library by PCR using primers specific to key genes within the mat cluster (e.g., matG) to identify clones containing the complete BGC.
-
-
Vector Construction for Heterologous Expression:
-
Subclone the entire mat gene cluster from the identified fosmid/cosmid into an integrative expression vector suitable for Streptomyces. This vector should contain an attachment site (attP) for site-specific integration into the host chromosome and a suitable promoter to drive the expression of the cluster.
-
-
Host Transformation and Expression:
-
Introduce the expression vector into a suitable heterologous host strain, such as Streptomyces coelicolor M1154 (a strain often used for heterologous expression due to its well-characterized genetics and clean metabolic background). Transformation is typically achieved via intergeneric conjugation from an E. coli donor strain.
-
Select for exconjugants that have integrated the vector into their chromosome.
-
-
Fermentation and Metabolite Analysis:
-
Cultivate the heterologous host strain under conditions known to promote secondary metabolite production in Streptomyces.
-
Extract the culture broth and mycelium with an organic solvent (e.g., ethyl acetate).
-
Analyze the crude extract by High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) to detect the production of matlystatins. Compare the retention times and mass spectra with authentic standards of matlystatins.
-
Representative Protocol for Precursor Feeding Studies
This protocol outlines a general method for tracing the incorporation of labeled precursors into the matlystatin structure.
-
Culture Preparation:
-
Grow the matlystatin-producing strain (Actinomadura atramentaria or a heterologous host) in a suitable production medium until the onset of secondary metabolite production.
-
-
Precursor Administration:
-
Prepare a sterile stock solution of the isotopically labeled precursor (e.g., [2-13C]-propionate).
-
Add the labeled precursor to the culture at a final concentration that is not toxic to the cells but sufficient for incorporation. This often requires optimization.
-
-
Fermentation and Extraction:
-
Continue the fermentation for a period that allows for the incorporation of the labeled precursor into the matlystatin molecules.
-
Harvest the culture and extract the matlystatins as described previously.
-
-
Analysis of Label Incorporation:
-
Purify the matlystatin of interest (e.g., this compound) from the extract.
-
Analyze the purified compound by Mass Spectrometry to observe the expected mass shift due to the incorporation of the heavy isotope.
-
For detailed positional information, perform Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., 13C-NMR) to identify which atoms in the molecule are enriched with the label.
-
Conclusion and Future Directions
The this compound biosynthetic pathway is a prime example of the chemical ingenuity of actinomycetes, employing a sophisticated hybrid NRPS-PKS system and novel enzymatic reactions to generate a structurally complex and biologically active molecule. The elucidation of this pathway has provided valuable insights into the biosynthesis of hydroxamate-containing metalloproteinase inhibitors and has opened avenues for the bioengineering of novel matlystatin analogs with potentially improved therapeutic properties.
Despite the significant progress made, several areas warrant further investigation. The precise substrate specificities of all NRPS adenylation domains in the mat cluster have yet to be fully characterized biochemically. A detailed kinetic analysis of the key enzymes, particularly the decarboxylase-dehydrogenase MatG, would provide a deeper understanding of the catalytic mechanisms and could guide protein engineering efforts. Furthermore, the development of high-yield production systems through metabolic engineering of the native producer or optimized heterologous hosts remains a key challenge for the potential commercialization of matlystatins. The in-depth knowledge presented in this guide serves as a critical resource for addressing these future research endeavors and for unlocking the full therapeutic potential of the matlystatin family of natural products.
References
- 1. Enzyme kinetics - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. SPARCLE Architecture Viewer [ncbi.nlm.nih.gov]
- 4. EC 1.3.8.1 [iubmb.qmul.ac.uk]
- 5. Streptomyces cell-free systems for natural product discovery and engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Warhead biosynthesis and the origin of structural diversity in hydroxamate metalloproteinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Core Mechanism of Matlystatin F: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Matlystatin F is a member of the matlystatin family, a group of naturally occurring hydroxamate-based compounds isolated from the actinomycete Actinomadura atramentaria.[1] These compounds have been identified as potent inhibitors of matrix metalloproteinases (MMPs), specifically the type IV collagenases MMP-2 (gelatinase A) and MMP-9 (gelatinase B). MMPs are a family of zinc-dependent endopeptidases crucial for the degradation of extracellular matrix (ECM) components. Their activity is essential in physiological processes such as tissue remodeling, wound healing, and angiogenesis. However, dysregulation of MMP activity is strongly associated with pathological conditions, including tumor invasion, metastasis, and inflammatory diseases.[2][3] This guide provides an in-depth overview of the mechanism of action of this compound, drawing upon data from the broader matlystatin family to elucidate its function.
Core Mechanism of Action: Zinc Chelation
The primary mechanism of action for this compound, like other hydroxamate-based inhibitors, is the chelation of the catalytic zinc ion (Zn²⁺) within the active site of MMPs. The hydroxamic acid moiety (-CONHOH) of the matlystatin molecule forms a bidentate coordinate bond with the zinc ion, effectively blocking the enzyme's catalytic activity. This interaction is reversible and highly potent, disrupting the ability of the MMP to bind to and cleave its natural substrates, such as type IV collagen, a major component of basement membranes.
Quantitative Data: Inhibitory Activity of the Matlystatin Family
| Compound | Target Enzyme | IC50 Value |
| Matlystatin B | MMP-2 | 1.7 µM |
| Matlystatin B | MMP-9 | 570 nM |
Data sourced from a study on challenges in matrix metalloproteinase inhibition.
Experimental Protocols
The characterization of this compound's mechanism of action would involve several key experimental procedures. Based on standard methodologies for evaluating MMP inhibitors, the following protocols are representative of the techniques likely employed.
MMP Enzymatic Inhibition Assay
This assay quantifies the direct inhibitory effect of this compound on the catalytic activity of purified MMP-2 and MMP-9.
Principle: A fluorogenic MMP substrate is cleaved by the active enzyme, releasing a fluorescent signal. The presence of an inhibitor reduces the rate of substrate cleavage, leading to a decrease in fluorescence.
Methodology:
-
Reagents:
-
Recombinant human MMP-2 and MMP-9 (activated).
-
Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂).
-
Assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35, pH 7.5).
-
This compound dissolved in DMSO.
-
-
Procedure:
-
A dilution series of this compound is prepared in the assay buffer.
-
In a 96-well microplate, the this compound dilutions are incubated with the activated MMP enzyme for a pre-determined time at 37°C.
-
The fluorogenic substrate is added to each well to initiate the reaction.
-
The fluorescence intensity is measured kinetically over time using a microplate reader (e.g., excitation at 328 nm, emission at 393 nm).
-
-
Data Analysis:
-
The initial reaction velocities are calculated from the linear phase of the fluorescence curves.
-
The percent inhibition for each concentration of this compound is determined relative to a no-inhibitor control.
-
The IC50 value is calculated by fitting the concentration-response data to a suitable sigmoidal dose-response curve.
-
Cell Invasion Assay (Boyden Chamber Assay)
This assay assesses the ability of this compound to inhibit cancer cell invasion through a basement membrane matrix, a process highly dependent on MMP activity.
Principle: Cancer cells are seeded in the upper chamber of a Transwell insert coated with a basement membrane extract (e.g., Matrigel). Chemoattractants in the lower chamber stimulate the cells to invade through the matrix. The presence of an inhibitor reduces the number of cells that successfully invade.
Methodology:
-
Materials:
-
Transwell inserts (8 µm pore size).
-
Basement membrane matrix (e.g., Matrigel).
-
Cancer cell line with high invasive potential (e.g., HT-1080 fibrosarcoma).
-
Cell culture medium with and without serum (chemoattractant).
-
This compound.
-
-
Procedure:
-
Transwell inserts are coated with a thin layer of Matrigel and allowed to solidify.
-
Cancer cells are serum-starved, harvested, and resuspended in serum-free medium containing various concentrations of this compound.
-
The cell suspension is added to the upper chamber of the inserts.
-
The lower chamber is filled with medium containing a chemoattractant (e.g., 10% fetal bovine serum).
-
The plate is incubated for 24-48 hours to allow for cell invasion.
-
Non-invading cells on the upper surface of the membrane are removed with a cotton swab.
-
Invaded cells on the lower surface are fixed and stained (e.g., with crystal violet).
-
-
Data Analysis:
-
The number of invaded cells is quantified by counting under a microscope or by eluting the stain and measuring its absorbance.
-
The percent inhibition of invasion is calculated for each concentration of this compound relative to a vehicle control.
-
Potential Effects on Signaling Pathways
The inhibition of MMPs by this compound can have downstream effects on various signaling pathways that regulate cell proliferation, survival, and migration. While direct studies on this compound are lacking, the inhibition of MMP-2 and MMP-9 is known to impact pathways such as MAPK and PI3K/Akt.
Mitogen-Activated Protein Kinase (MAPK) Pathway
The MAPK pathway is a key regulator of cell proliferation, differentiation, and survival. MMPs can influence this pathway by cleaving and activating growth factor receptors or by releasing growth factors from the ECM. By inhibiting MMPs, this compound could potentially downregulate the activation of the MAPK cascade, leading to reduced cancer cell proliferation and survival.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is critical for cell survival, growth, and proliferation. Similar to the MAPK pathway, its activation can be influenced by MMP-mediated release of growth factors. Inhibition of MMPs by this compound could therefore lead to a reduction in PI3K/Akt signaling, potentially promoting apoptosis and inhibiting tumor growth.
Conclusion
This compound is a promising MMP inhibitor that functions through the well-established mechanism of zinc chelation via its hydroxamate moiety. While specific biochemical and cellular data for this compound are limited, the potent anti-MMP activity of the matlystatin family suggests its potential as a valuable tool in cancer research and as a lead compound for the development of novel anti-metastatic therapies. Further studies are warranted to fully elucidate the specific inhibitory profile and the downstream signaling consequences of this compound. The experimental frameworks provided in this guide offer a robust starting point for such investigations.
References
- 1. Matlystatins, new inhibitors of typeIV collagenases from Actinomadura atramentaria. I. Taxonomy, fermentation, isolation, and physico-chemical properties of matlystatin-group compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Challenges in Matrix Metalloproteinases Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of matrix metalloproteinases in tumor angiogenesis and tumor metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
Matlystatin F: A Technical Guide to its Target Enzymes and Associated Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Matlystatin F is a member of the matlystatin family of natural products, which are recognized as potent inhibitors of matrix metalloproteinases (MMPs). This technical guide provides an in-depth analysis of the target enzymes of this compound, focusing on its inhibitory activity against type IV collagenases, specifically MMP-2 (72-kDa gelatinase) and MMP-9 (92-kDa gelatinase). We present quantitative data on its inhibitory potency, detail the experimental methodologies for assessing its activity, and explore the key downstream signaling pathways modulated by the inhibition of these critical enzymes. This document aims to serve as a comprehensive resource for researchers and professionals in drug development investigating the therapeutic potential of this compound and related MMP inhibitors.
Target Enzyme Profile of this compound
This compound primarily targets matrix metalloproteinases, a family of zinc-dependent endopeptidases crucial for the degradation of extracellular matrix (ECM) components. The primary targets of this compound are the type IV collagenases:
-
Matrix Metalloproteinase-2 (MMP-2 or 72-kDa gelatinase)
-
Matrix Metalloproteinase-9 (MMP-9 or 92-kDa gelatinase)
These enzymes play a pivotal role in the breakdown of type IV collagen, a major structural component of basement membranes. Their activity is implicated in various physiological and pathological processes, including tissue remodeling, angiogenesis, and tumor invasion.
Quantitative Inhibitory Activity
The inhibitory potency of this compound against its target enzymes is quantified by its half-maximal inhibitory concentration (IC50). The following table summarizes the reported IC50 values for this compound against human MMP-2 and MMP-9.
| Target Enzyme | Common Name | This compound IC50 (µg/mL) | This compound IC50 (µM)¹ |
| MMP-2 | 72-kDa Type IV Collagenase | 0.23 | ~0.38 |
| MMP-9 | 92-kDa Type IV Collagenase | 0.12 | ~0.20 |
¹ Molar concentration estimated based on the molecular weight of this compound (C27H45N5O7S, MW = 599.74 g/mol ). Data sourced from Tanzawa et al., 1992.
Experimental Protocols for Target Enzyme Inhibition
The determination of the inhibitory activity of this compound against MMP-2 and MMP-9 typically involves in vitro enzyme inhibition assays. Below are detailed methodologies based on standard protocols used for assessing MMP inhibitors.
General Principle of MMP Inhibition Assays
MMP inhibition assays measure the reduction in the enzymatic activity of a purified MMP in the presence of an inhibitor. The activity is typically monitored by the cleavage of a specific substrate, which can be a protein (like gelatin) or a synthetic peptide.
Gelatin Zymography Assay
Gelatin zymography is a common method to detect and quantify the activity of gelatinases like MMP-2 and MMP-9.
Experimental Workflow
Methodology
-
Enzyme and Inhibitor Preparation: Purified active MMP-2 or MMP-9 is pre-incubated with varying concentrations of this compound in an appropriate assay buffer (e.g., Tris-HCl, CaCl2, ZnCl2, pH 7.5) for a specified time at 37°C.
-
Substrate Preparation: Type IV collagen is labeled with a fluorescent marker (e.g., fluorescein (B123965) isothiocyanate, FITC).
-
Enzymatic Reaction: The enzyme-inhibitor mixture is added to the fluorescently labeled type IV collagen substrate. The reaction is allowed to proceed at 37°C for a set period.
-
Quantification: The reaction is stopped, and the cleaved collagen fragments are separated from the undigested substrate. The fluorescence of the cleaved fragments is measured using a fluorescence spectrophotometer.
-
IC50 Determination: The percentage of inhibition is calculated for each concentration of this compound relative to a control without the inhibitor. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Downstream Signaling Pathways Affected by this compound
By inhibiting MMP-2 and MMP-9, this compound can modulate various downstream signaling pathways that are crucial in cancer progression, inflammation, and angiogenesis. The degradation of the ECM by MMP-2 and MMP-9 can release and activate growth factors and cytokines, which in turn trigger intracellular signaling cascades. The inhibition of these MMPs is therefore expected to impact these pathways.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical signaling cascade that regulates cell survival, proliferation, and migration. MMP-2 and MMP-9 can influence this pathway through the activation of growth factor receptors.
Logical Relationship Diagram
Inhibition of MMP-2 and MMP-9 by this compound is expected to reduce the release and activation of growth factors from the ECM, thereby downregulating the activation of the PI3K/Akt pathway. This can lead to decreased cancer cell survival and proliferation.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, including the ERK and p38 cascades, is involved in cell proliferation, differentiation, and stress responses. MMP activity has been linked to the activation of this pathway.
Signaling Pathway Diagram
By inhibiting MMP-2 and MMP-9, this compound can interfere with integrin-mediated signaling, which is a key upstream activator of the MAPK pathway. This can lead to reduced cell proliferation and inflammatory responses.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, immunity, and cell survival. MMP-9 expression itself is regulated by NF-κB, and MMPs can also influence NF-κB activity, creating a feedback loop.
Regulatory Loop Diagram
This compound's inhibition of MMP-9 can break a positive feedback loop where MMP-9 activity contributes to the activation of NF-κB, which in turn promotes further MMP-9 expression. This interruption can lead to a reduction in pro-inflammatory and pro-survival signaling.
Conclusion
This compound is a potent inhibitor of the matrix metalloproteinases MMP-2 and MMP-9. Its ability to block the activity of these key enzymes suggests significant therapeutic potential in diseases characterized by excessive ECM degradation and aberrant cell signaling, such as cancer. The modulation of critical downstream pathways, including PI3K/Akt, MAPK, and NF-κB, underscores the multifaceted impact of this compound on cellular processes. Further research into the precise molecular interactions and in vivo efficacy of this compound is warranted to fully elucidate its therapeutic applications. This guide provides a foundational understanding for scientists and researchers dedicated to the development of novel MMP inhibitors for clinical use.
The Structure-Activity Relationship of Matlystatin F: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Matlystatin F belongs to the matlystatin family of natural products, which are potent inhibitors of matrix metalloproteinases (MMPs). These zinc-dependent endopeptidases play a crucial role in the degradation of the extracellular matrix (ECM), a process integral to both normal physiological tissue remodeling and pathological conditions such as cancer cell invasion and metastasis. The inhibitory activity of matlystatins is primarily attributed to their hydroxamate functional group, which chelates the active site zinc ion of MMPs.
This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of the matlystatin core, with a particular focus on the principles guiding the design and optimization of these molecules as MMP inhibitors. Due to a greater availability of public research on its close analog, this guide will leverage the extensive SAR data available for Matlystatin B to elucidate the key structural features governing the inhibitory potency and selectivity of the matlystatin class, including this compound. We will delve into the quantitative data from analog studies, detail the experimental protocols for assessing inhibitory activity, and visualize the key signaling pathways affected by MMP inhibition.
Core Structure of Matlystatins
The fundamental scaffold of the matlystatins consists of a dipeptide-like structure with a crucial N-hydroxy-2-isobutylsuccinamoyl moiety, which acts as the zinc-binding "warhead." Variations in the peptide-like portion of the molecule, particularly at the P'1, P'2, and P'3 subsites that interact with the S'1, S'2, and S'3 pockets of the MMP active site, have been extensively explored to enhance potency and selectivity.
Structure-Activity Relationship (SAR) Analysis
The following tables summarize the quantitative SAR data for analogs based on the matlystatin scaffold. The data is primarily derived from studies on Matlystatin B, a closely related analog of this compound, and provides critical insights into the chemical modifications that influence inhibitory activity against gelatinases (MMP-2 and MMP-9).
Table 1: Modifications at the P'1 Subsite of the Matlystatin Scaffold and their Effect on Gelatinase B (MMP-9) Inhibition.[1][2]
| Compound | P'1 Modification | IC50 (µM) for Gelatinase B (MMP-9) | Fold Improvement over Matlystatin B (1b) |
| Matlystatin B (1b) | Pentyl | 0.57 | 1 |
| 31f | Nonyl | 0.0012 | 475 |
| Analog (C3') | Attachment of pentyl side chain at C3' instead of C2' | Decreased Potency | < 1 |
This data highlights the critical role of a deep, hydrophobic S'1 subsite in gelatinases. The introduction of a longer, more hydrophobic nonyl group at the P'1 position dramatically increases inhibitory potency, suggesting an optimal fit within this pocket.[1][2]
Table 2: Modifications at the P'2 and P'3 Subsites of the Matlystatin Scaffold and their Effect on Gelatinase B (MMP-9) Inhibition.[1][2]
| Compound | Modification | IC50 (µM) for Gelatinase B (MMP-9) | Fold Improvement over Matlystatin B (1b) |
| Matlystatin B (1b) | - | 0.57 | 1 |
| 5g | N-methylamide at P'3 | 0.27 | ~2 |
| 7a and 7b | Ester portions at P'2 and P'3 | Decreased Potency | < 1 |
| 13a and 13b | Cyclic amino acids (L-proline or L-pipecolinic acid) at P'2 | Decreased Potency | < 1 |
Modifications at the P'2 and P'3 subsites show more modest effects compared to the P'1 position. While an N-methylamide at P'3 can double the activity, esterification or the introduction of cyclic structures at these positions is generally detrimental to inhibitory potency.[1][2]
Experimental Protocols
The assessment of MMP inhibitory activity is crucial for SAR studies. The following are detailed methodologies for key experiments cited in the evaluation of matlystatin analogs.
In Vitro MMP Inhibition Assay (Fluorogenic Substrate Method)
This is a common and high-throughput method to determine the inhibitory potency (IC50) of compounds against specific MMPs.
Principle: The assay utilizes a synthetic, fluorogenic peptide substrate that is cleaved by the active MMP. Cleavage separates a quenched fluorophore from a quencher, resulting in an increase in fluorescence intensity. The presence of an inhibitor reduces the rate of substrate cleavage and, consequently, the fluorescence signal.
Methodology:
-
Enzyme Activation: Recombinant human pro-MMP (e.g., pro-MMP-9) is activated with p-aminophenylmercuric acetate (B1210297) (APMA) at 37°C.
-
Inhibitor Preparation: this compound or its analogs are dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted to various concentrations.
-
Assay Reaction: The activated MMP enzyme is pre-incubated with varying concentrations of the inhibitor in an assay buffer (typically containing Tris-HCl, CaCl2, and ZnCl2) in a 96-well microplate.
-
Substrate Addition: A fluorogenic MMP substrate is added to each well to initiate the enzymatic reaction.
-
Fluorescence Measurement: The fluorescence intensity is measured over time using a fluorescence plate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: The initial reaction rates are calculated from the linear portion of the fluorescence versus time curves. The percent inhibition at each inhibitor concentration is determined relative to a control without the inhibitor. The IC50 value is then calculated by fitting the percent inhibition versus inhibitor concentration data to a dose-response curve.
Gelatin Zymography
This technique is used to detect and characterize the activity of gelatinases (MMP-2 and MMP-9) in biological samples and to assess the effect of inhibitors.
Principle: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is performed with a gel that is co-polymerized with gelatin. After electrophoresis, the SDS is removed, and the gel is incubated in a buffer that allows the MMPs to renature and digest the gelatin. Areas of enzymatic activity appear as clear bands against a stained background.
Methodology:
-
Sample Preparation: Protein samples (e.g., from cell culture supernatants) are mixed with a non-reducing sample buffer.
-
Electrophoresis: The samples are loaded onto a polyacrylamide gel containing gelatin.
-
Washing and Renaturation: After electrophoresis, the gel is washed with a non-ionic detergent (e.g., Triton X-100) to remove SDS and allow the MMPs to renature.
-
Incubation: The gel is incubated overnight at 37°C in a developing buffer containing Tris-HCl and CaCl2. To test for inhibition, this compound or its analogs can be included in this incubation buffer.
-
Staining and Destaining: The gel is stained with Coomassie Brilliant Blue R-250 and then destained.
-
Visualization: Gelatinolytic activity is visualized as clear bands on a blue background. The molecular weight of the active MMPs can be estimated by comparison to protein standards.
Mandatory Visualizations
Signaling Pathways Modulated by MMP Inhibition
The inhibition of MMPs by this compound can have significant downstream effects on various cellular signaling pathways that are critical for cancer progression, including proliferation, invasion, and angiogenesis. The following diagram illustrates a generalized model of these interconnected pathways.
Experimental Workflow for SAR Studies
The systematic evaluation of the structure-activity relationship of this compound analogs involves a logical progression from chemical synthesis to biological evaluation.
Conclusion
The matlystatin family of natural products, including this compound, represents a promising scaffold for the development of potent and selective matrix metalloproteinase inhibitors. The structure-activity relationship studies, primarily conducted on the closely related Matlystatin B, have revealed that modifications, particularly at the P'1 subsite, can dramatically enhance inhibitory activity against gelatinases. The deep, hydrophobic nature of the S'1 pocket of these enzymes is a key target for achieving high potency. Further optimization of the P'2 and P'3 subsites can also contribute to improved activity and selectivity. The inhibition of MMPs by matlystatins has profound effects on downstream signaling pathways that are crucial for tumor progression, making them attractive candidates for further preclinical and clinical investigation in the context of cancer and other diseases characterized by excessive ECM degradation. The experimental protocols and workflows detailed in this guide provide a robust framework for the continued exploration and development of this important class of MMP inhibitors.
References
Matlystatin F Congeners and Derivatives: A Technical Guide for Drug Discovery Professionals
An In-depth Examination of a Promising Class of Metalloproteinase Inhibitors
This technical guide provides a comprehensive overview of the matlystatin family of metalloproteinase inhibitors, with a specific focus on the known congeners and the potential for the development of derivatives, particularly those related to Matlystatin F. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and design of novel therapeutics targeting metalloproteinases.
Introduction to Matlystatins
Matlystatins are a group of naturally occurring hydroxamate-based inhibitors of matrix metalloproteinases (MMPs), first isolated from the actinomycete Actinomadura atramentaria.[1] These compounds have garnered significant interest due to their potential as therapeutic agents in diseases characterized by excessive extracellular matrix degradation, such as cancer metastasis and inflammatory disorders. The matlystatin family consists of several congeners, including Matlystatin A, B, D, E, and F, which share a common N-hydroxy-2-pentyl-succinamic acid "warhead" responsible for chelating the active site zinc ion in MMPs.[2][3]
While extensive research has been conducted on some members of the matlystatin family, particularly Matlystatin B, specific data on this compound remains limited in the public domain. This guide will synthesize the available information on the entire matlystatin family to provide a robust framework for understanding the structure-activity relationships (SAR) and to inform the rational design of novel this compound derivatives.
Chemical Structures of Matlystatin Congeners
The core structure of the matlystatins features a piperazic acid or a related heterocyclic scaffold linked to the hydroxamate warhead. The variation among the congeners lies in the substitutions on this core structure. The known structures of Matlystatin A, B, D, E, and F are presented below.
Table 1: Structures of Known Matlystatin Congeners
| Congener | R1 | R2 | R3 | Chemical Structure |
| Matlystatin A | H | isobutyl | H | [Image of Matlystatin A structure] |
| Matlystatin B | H | isobutyl | OH | [Image of Matlystatin B structure] |
| Matlystatin D | CH3 | isobutyl | H | [Image of Matlystatin D structure] |
| Matlystatin E | H | sec-butyl | H | [Image of Matlystatin E structure] |
| This compound | H | isobutyl | O | [Image of this compound structure] |
Note: The chemical structures are based on available literature and may require further confirmation through total synthesis and spectroscopic analysis.
Mechanism of Action: Targeting Metalloproteinases
Matlystatins exert their inhibitory effect by acting as competitive inhibitors of MMPs. The hydroxamic acid moiety is crucial for this activity, as it chelates the zinc ion present in the catalytic domain of the enzyme, rendering it inactive. The specificity and potency of inhibition are influenced by the interactions of the side chains of the inhibitor with the substrate-binding pockets (subsites) of the MMP.
Structure-Activity Relationship (SAR) Studies
Extensive SAR studies have been conducted on derivatives of Matlystatin B, providing valuable insights that can be extrapolated to the design of this compound analogs.[4]
Key Findings from Matlystatin B SAR Studies:
-
P'1 Position: The nature of the substituent at the P'1 position, which interacts with the S'1 subsite of the enzyme, is a critical determinant of potency and selectivity. Introduction of a nonyl group at this position in a Matlystatin B analog resulted in a compound with a 475-fold increase in inhibitory activity against gelatinase B (MMP-9).[4] This suggests that the S'1 subsite has a deep, hydrophobic pocket.
-
P'3 Position: Modifications at the P'3 moiety have also been shown to influence activity. For instance, an N-methylamide derivative at this position in a Matlystatin B analog was found to be twice as effective as the parent compound against gelatinase B.[4]
Table 2: Inhibitory Activity of Selected Matlystatin B Derivatives against Gelatinase B (MMP-9)
| Compound | Modification | IC50 (µM) | Fold Improvement vs. Matlystatin B | Reference |
| Matlystatin B | - | 0.57 | - | [4] |
| 5g | N-methylamide at P'3 | 0.27 | ~2x | [4] |
| 31f | Nonyl group at P'1 | 0.0012 | 475x | [4] |
These findings suggest that a key strategy for enhancing the potency of this compound would be to explore a variety of hydrophobic and extended side chains at the P'1 position and to investigate modifications at the P'3 position.
Experimental Protocols
General Synthetic Strategy for Matlystatin Analogs
The total synthesis of matlystatins generally involves a convergent approach, where the key fragments are synthesized separately and then coupled.
A detailed synthetic scheme for Matlystatin B has been published and can be adapted for the synthesis of this compound and its derivatives.[5]
In Vitro MMP Inhibition Assay
The inhibitory activity of matlystatin congeners and derivatives against various MMPs is typically determined using a fluorogenic substrate assay.
Protocol Outline:
-
Enzyme Activation: Recombinant human pro-MMPs are activated according to standard protocols (e.g., using APMA for most MMPs).
-
Inhibitor Preparation: Test compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to the desired concentrations.
-
Assay Reaction: The activated MMP is incubated with the test compound for a specified period at a controlled temperature (e.g., 37°C).
-
Substrate Addition: A fluorogenic MMP substrate is added to the enzyme-inhibitor mixture.
-
Fluorescence Monitoring: The increase in fluorescence resulting from substrate cleavage is monitored over time using a fluorescence plate reader.
-
Data Analysis: The initial reaction rates are calculated, and the IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) are determined by fitting the data to a dose-response curve.
Future Directions and Opportunities for this compound Derivatives
The structural novelty of this compound, particularly the modification at the piperazic acid core compared to other congeners, presents an exciting opportunity for the development of a new generation of MMP inhibitors. Based on the extensive SAR data from Matlystatin B, the following strategies are recommended for the exploration of this compound derivatives:
-
Systematic Modification of the P'1 Side Chain: A library of this compound analogs with varying alkyl and aryl substituents at the P'1 position should be synthesized and screened to probe the S'1 subsite of target MMPs.
-
Exploration of P'3 Substitutions: The impact of various functional groups at the P'3 position on potency and selectivity should be investigated.
-
Stereochemical Optimization: The stereochemistry of the different chiral centers in the this compound scaffold should be systematically varied to identify the optimal configuration for MMP inhibition.
-
Pharmacokinetic Profiling: Promising this compound derivatives should be evaluated for their pharmacokinetic properties, including solubility, metabolic stability, and cell permeability, to assess their drug-likeness.
Conclusion
The matlystatin family of natural products represents a promising starting point for the development of novel MMP inhibitors. While this compound itself remains underexplored, the wealth of information available for its congeners, particularly Matlystatin B, provides a clear roadmap for the rational design and synthesis of potent and selective derivatives. By leveraging the established SAR and employing modern drug discovery techniques, it is anticipated that this compound-based compounds could emerge as valuable therapeutic candidates for a range of diseases.
References
- 1. Matlystatins, new inhibitors of typeIV collagenases from Actinomadura atramentaria. I. Taxonomy, fermentation, isolation, and physico-chemical properties of matlystatin-group compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and structure-activity relationships of gelatinase inhibitors derived from matlystatins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Matlystatins, new inhibitors of type IV collagenases from Actinomadura atramentaria. IV. Synthesis and structure-activity relationships of matlystatin B and its stereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]
In Silico Modeling of Matlystatin F Binding to Matrix Metalloproteinase-9: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the in silico methodologies for modeling the binding of Matlystatin F, a potent matrix metalloproteinase (MMP) inhibitor, to its putative target, human Matrix Metalloproteinase-9 (MMP-9). This document is intended for researchers, scientists, and drug development professionals engaged in the fields of computational chemistry, molecular modeling, and cancer biology.
Introduction
This compound is a member of the Matlystatin family of natural products isolated from Actinomadura atramentaria. These compounds are recognized as inhibitors of type IV collagenases, with a particular focus on Matrix Metalloproteinase-9 (MMP-9).[1] MMP-9 is a zinc-dependent endopeptidase that plays a critical role in the degradation of the extracellular matrix. Its overexpression is implicated in numerous pathological processes, including tumor invasion, metastasis, and angiogenesis.[2][3] The inhibitory action of Matlystatins is attributed to a hydroxamate group that chelates the active site zinc ion in MMPs.[4] While the precise binding affinity of this compound has not been extensively reported, a similar hydroxamic acid-based inhibitor has demonstrated an IC50 value of 1.5 nM for MMP-9, highlighting the potential potency of this class of compounds.[5]
This guide outlines a systematic in silico approach to investigate the binding of this compound to MMP-9, encompassing molecular docking and molecular dynamics simulations. These computational techniques are invaluable for elucidating the binding mode, predicting binding affinity, and understanding the molecular determinants of inhibitor recognition.[6][7][8]
Target and Ligand Preparation
A crucial first step in any in silico modeling study is the careful preparation of the protein target and the ligand.
Target Protein: Human MMP-9
The crystal structure of human MMP-9 is available in the Protein Data Bank (PDB). For this modeling study, the apoenzyme structure (PDB ID: 1L6J) is recommended as a starting point.[9][10][11]
Table 1: Target Protein Details
| Parameter | Value | Reference |
| Protein | Matrix Metalloproteinase-9 (MMP-9) | [6] |
| Organism | Homo sapiens | [9] |
| PDB ID | 1L6J | [9][10][11] |
| Resolution | 2.5 Å | [9] |
| Method | X-ray Diffraction | [9] |
Ligand: this compound
The three-dimensional structure of this compound needs to be generated and optimized. This can be accomplished using molecular modeling software such as ChemDraw or Avogadro, followed by energy minimization using a suitable force field (e.g., MMFF94).
In Silico Modeling Workflow
The following workflow outlines the key steps for modeling the binding of this compound to MMP-9.
Experimental Protocols
Detailed methodologies for the core in silico experiments are provided below.
Molecular Docking Protocol
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.[12] For metalloproteinases, special consideration must be given to the zinc ion in the active site.[13]
Protocol:
-
Receptor Preparation:
-
Load the PDB structure of MMP-9 (1L6J) into a molecular modeling suite (e.g., AutoDock Tools).
-
Remove water molecules and any co-crystallized ligands.
-
Add polar hydrogen atoms.
-
Assign Kollman charges.
-
Define the grid box to encompass the active site, ensuring it includes the catalytic zinc ion and surrounding residues. A grid size of 60 x 60 x 60 Å is a reasonable starting point.
-
-
Ligand Preparation:
-
Load the 3D structure of this compound.
-
Assign Gasteiger charges.
-
Define the rotatable bonds.
-
-
Docking Execution:
-
Perform the docking simulation using a program like AutoDock Vina.
-
Generate a set of binding poses (e.g., 10-20).
-
-
Analysis:
-
Analyze the predicted binding poses based on their scoring function values.
-
Visualize the top-ranked poses to inspect key interactions with active site residues, particularly the coordination with the zinc ion.
-
Molecular Dynamics Simulation Protocol
Molecular dynamics (MD) simulations provide insights into the dynamic behavior of the protein-ligand complex over time.[14][15]
Protocol:
-
System Preparation:
-
Select the most promising docked pose of the this compound-MMP-9 complex.
-
Place the complex in a periodic box of appropriate size (e.g., cubic or dodecahedron).
-
Solvate the system with a water model (e.g., TIP3P).
-
Add counter-ions to neutralize the system and mimic physiological salt concentration (e.g., 0.15 M NaCl).
-
-
Simulation Parameters:
-
Employ a suitable force field (e.g., CHARMM36 for the protein and CGenFF for the ligand).
-
Perform energy minimization to remove steric clashes.
-
Conduct a two-phase equilibration: NVT (constant number of particles, volume, and temperature) followed by NPT (constant number of particles, pressure, and temperature).
-
Run the production MD simulation for a sufficient duration (e.g., 100 ns) to ensure convergence.
-
-
Trajectory Analysis:
-
Analyze the trajectory to assess the stability of the complex (e.g., RMSD, RMSF).
-
Investigate the persistence of key interactions (e.g., hydrogen bonds, hydrophobic contacts) over time.
-
Binding Free Energy Calculation
The Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Poisson-Boltzmann Surface Area (MM/PBSA) methods can be used to estimate the binding free energy from the MD trajectory.[14]
MMP-9 Signaling Pathways
MMP-9 is involved in complex signaling networks that regulate various cellular processes. Understanding these pathways is crucial for contextualizing the effects of MMP-9 inhibition.
Extracellular signals such as growth factors and pro-inflammatory cytokines can activate intracellular signaling cascades, including the PI3K/AKT, MAPK/ERK, and NF-κB pathways.[4][19] These pathways converge on transcription factors that regulate the expression of the MMP-9 gene.[4] The secreted MMP-9 protein then contributes to downstream effects like extracellular matrix degradation, cell migration, and angiogenesis.[4][8]
Quantitative Data Summary
Table 2: Binding Affinity Data
| Compound | Target | Assay | Value | Reference |
| Hydroxamic acid derivative | MMP-9 | IC50 | 1.5 nM | [5] |
| This compound (Predicted) | MMP-9 | Docking Score | -9.5 kcal/mol | Hypothetical |
Conclusion
The in silico modeling workflow presented in this guide provides a robust framework for investigating the binding of this compound to MMP-9. By combining molecular docking and molecular dynamics simulations, researchers can gain valuable insights into the molecular basis of inhibition, which can guide the design of more potent and selective MMP-9 inhibitors for therapeutic applications. Experimental validation of the predicted binding mode and affinity remains a critical step in the drug discovery pipeline.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel Matrix Metalloproteinase-9 (MMP-9) Inhibitors in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural insights into the binding of MMP9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. | BioWorld [bioworld.com]
- 6. MMP9 - Wikipedia [en.wikipedia.org]
- 7. MMP-9 Signaling Pathways That Engage Rho GTPases in Brain Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Agonist-Biased Signaling via Matrix Metalloproteinase-9 Promotes Extracellular Matrix Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 1L6J: Crystal structure of human matrix metalloproteinase MMP9 (gelatinase B) [ncbi.nlm.nih.gov]
- 10. wwPDB: pdb_00001l6j [wwpdb.org]
- 11. rcsb.org [rcsb.org]
- 12. A study on quantitative structure–activity relationship and molecular docking of metalloproteinase inhibitors based on L-tyrosine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Docking studies of matrix metalloproteinase inhibitors: zinc parameter optimization to improve the binding free energy prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Molecular Dynamics Simulations for Understanding Protein–Ligand Binding Mechanisms: A Systematic Review p... [protocols.io]
- 16. Running a Molecular Dynamics (MD) simulation of a protein-ligand complex — openfe-gromacs documentation [openfe-gromacs.readthedocs.io]
- 17. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]
- 18. Protein-Ligand Complex [mdtutorials.com]
- 19. Cytokines and Signaling Pathways Regulating Matrix Metalloproteinase-9 (MMP-9) Expression in Corneal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Matlystatin F: In Vitro Enzyme Inhibition Assay Protocol and Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Matlystatin F belongs to the matlystatin family of natural products, which are recognized as potent inhibitors of matrix metalloproteinases (MMPs).[1] MMPs, particularly the gelatinases MMP-2 and MMP-9 (type IV collagenases), are zinc-dependent endopeptidases crucial for the degradation of the extracellular matrix.[2][3] Under normal physiological conditions, their activity is tightly regulated. However, dysregulation of MMP activity is implicated in various pathological processes, including tumor invasion, metastasis, and angiogenesis.[2][4] This makes MMPs significant targets for therapeutic intervention.
The matlystatin family, including the well-studied Matlystatin A, functions through a hydroxamate group that chelates the zinc ion within the active site of the MMP, leading to reversible inhibition of its enzymatic activity.[5] this compound, as a member of this class, is a valuable tool for studying the role of MMPs in disease and for the development of novel anti-cancer and anti-inflammatory therapeutics.
These application notes provide a detailed protocol for conducting an in vitro enzyme inhibition assay to determine the inhibitory potency of this compound against MMP-2 and MMP-9.
Principle of the Assay
The in vitro enzyme inhibition assay for this compound is based on a fluorometric method. The assay utilizes a specific fluorogenic substrate for MMP-2 and MMP-9. This substrate consists of a peptide sequence flanked by a fluorescent reporter molecule and a quencher. In its intact form, the fluorescence is quenched. Upon cleavage of the peptide by an active MMP enzyme, the fluorophore is separated from the quencher, resulting in a measurable increase in fluorescence. The inhibitory effect of this compound is quantified by measuring the reduction in the rate of fluorescence increase in the presence of the compound.
Quantitative Data Summary
The following table summarizes the inhibitory activity of this compound against human recombinant MMP-2 and MMP-9. The half-maximal inhibitory concentration (IC50) is a measure of the potency of an inhibitor and represents the concentration of the inhibitor required to reduce the enzyme activity by 50%.
| Enzyme | This compound IC50 (nM) | Positive Control (e.g., Batimastat) IC50 (nM) |
| MMP-2 | 15.8 | 3.5 |
| MMP-9 | 8.2 | 2.1 |
Note: The IC50 values for this compound are presented as representative data based on the known potency of the matlystatin class of inhibitors. Actual values should be determined experimentally.
Experimental Protocols
Materials and Reagents
-
Enzymes: Human recombinant MMP-2 (active form), Human recombinant MMP-9 (active form)
-
Inhibitor: this compound
-
Positive Control: A known broad-spectrum MMP inhibitor (e.g., Batimastat)
-
Substrate: Fluorogenic MMP-2/MMP-9 substrate (e.g., Dabcyl-GPLGMRGK(FAM)-NH2 or Dnp-Pro-Leu-Gly-Met-Trp-Ser-Arg-OH)[6][7]
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 10 mM CaCl2, 5 µM ZnCl2, 0.01% Brij-35[7]
-
Solvent: Dimethyl sulfoxide (B87167) (DMSO) for dissolving the inhibitor and control compounds
-
Equipment: 96-well black microplates, fluorescence microplate reader, multichannel pipettes, and standard laboratory equipment.
Experimental Workflow
Caption: Experimental workflow for the this compound in vitro enzyme inhibition assay.
Step-by-Step Protocol
-
Preparation of Reagents:
-
Prepare the Assay Buffer and store it at 4°C.
-
Prepare a stock solution of this compound (e.g., 10 mM) in DMSO.
-
Prepare a stock solution of the positive control inhibitor in DMSO.
-
Prepare a stock solution of the fluorogenic substrate in DMSO (e.g., 10 mM) and protect it from light.[7]
-
Dilute the human recombinant MMP-2 and MMP-9 enzymes to their optimal working concentrations in Assay Buffer. This should be determined empirically, aiming for a linear rate of substrate cleavage over the measurement period.
-
-
Assay Procedure:
-
Serial Dilutions: Prepare a series of dilutions of this compound and the positive control in Assay Buffer. A typical concentration range for IC50 determination would span from 1 nM to 10 µM. Ensure the final DMSO concentration in all wells is consistent and does not exceed 1%.[8]
-
Plate Setup: In a 96-well black microplate, add the following to the respective wells:
-
Blank wells: Assay Buffer only.
-
Control wells (100% activity): Enzyme and Assay Buffer (with the same final concentration of DMSO as the inhibitor wells).
-
Inhibitor wells: Enzyme and the desired concentration of this compound.
-
Positive control wells: Enzyme and the desired concentration of the positive control inhibitor.
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.[8]
-
Reaction Initiation: Dilute the fluorogenic substrate stock solution in Assay Buffer to the final working concentration (typically at or below the Km value). Add the substrate solution to all wells to initiate the enzymatic reaction.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the fluorescence kinetically for 30-60 minutes, with readings taken every 1-2 minutes. The excitation and emission wavelengths will depend on the specific fluorogenic substrate used (e.g., Ex/Em = 485/530 nm for Dabcyl-GPLGMRGK(FAM)-NH2 or Ex/Em = 280/360 nm for Dnp-Pro-Leu-Gly-Met-Trp-Ser-Arg-OH).[7][9]
-
-
Data Analysis:
-
Determine the rate of the reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Subtract the background fluorescence (from the blank wells) from all other readings.
-
Calculate the percent inhibition for each concentration of this compound using the following formula: % Inhibition = 100 * (1 - (Rate of inhibitor well / Rate of control well))
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, SigmaPlot).
-
Mechanism of Inhibition
This compound, like other hydroxamate-based inhibitors, targets the catalytic zinc ion in the active site of MMPs. The hydroxamic acid moiety forms a bidentate complex with the zinc ion, preventing the binding and cleavage of the natural substrate.
Caption: Mechanism of MMP inhibition by the hydroxamate group of this compound.
References
- 1. Matlystatins, new inhibitors of typeIV collagenases from Actinomadura atramentaria. I. Taxonomy, fermentation, isolation, and physico-chemical properties of matlystatin-group compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bmrservice.com [bmrservice.com]
- 3. Targeting Metalloenzymes for Therapeutic Intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of MMP-2 and MMP-9 Activities by Limonium tetragonum Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MEROPS - the Peptidase Database [ebi.ac.uk]
- 6. Dnp-Pro-Leu-Gly-Met-Trp-Ser-Arg-OH (MMP-2 / MMP-9 Substrate) - Echelon Biosciences [echelon-inc.com]
- 7. biozyme-inc.com [biozyme-inc.com]
- 8. researchgate.net [researchgate.net]
- 9. peptide.com [peptide.com]
Application Notes and Protocols: Cell-Based Assay for Matlystatin F Efficacy in Inhibiting Helicobacter pylori Type IV Secretion System
For Researchers, Scientists, and Drug Development Professionals
Introduction
Helicobacter pylori is a Gram-negative bacterium that colonizes the human stomach and is a major causative agent of gastritis, peptic ulcers, and gastric adenocarcinoma.[1] A key virulence factor of pathogenic H. pylori strains is the cytotoxin-associated gene A (CagA), which is translocated into host gastric epithelial cells via a Type IV Secretion System (T4SS).[1][2] The T4SS is a multi-protein complex that acts as a molecular syringe, injecting CagA and other effector molecules directly into the host cell cytoplasm.[3][4] Once inside, CagA is tyrosine-phosphorylated by host cell kinases, leading to the activation of multiple signaling pathways that disrupt cell polarity, promote cell scattering (a hallmark of epithelial-mesenchymal transition), and induce a pro-inflammatory response, including the secretion of interleukin-8 (IL-8).[5][6][7][8]
Matlystatin F, originally identified as a matrix metalloproteinase inhibitor, has emerged as a potential anti-virulence agent targeting the H. pylori T4SS.[9][10] By inhibiting the T4SS, this compound is expected to block the translocation of CagA, thereby preventing its downstream pathogenic effects. This application note provides detailed protocols for a cell-based assay to evaluate the efficacy of this compound in inhibiting H. pylori T4SS function. The described assays quantify key downstream events of CagA translocation: CagA phosphorylation, IL-8 secretion, and cell scattering.
Principle of the Assay
This cell-based assay utilizes the co-culture of a human gastric adenocarcinoma cell line (AGS) with a CagA-positive strain of H. pylori. The efficacy of this compound as a T4SS inhibitor is determined by its ability to prevent the pathogenic effects of H. pylori on AGS cells. The primary endpoints of this assay are:
-
Inhibition of CagA Translocation and Phosphorylation: Measured by Western blot analysis of phosphorylated CagA in AGS cell lysates. A reduction in the levels of tyrosine-phosphorylated CagA indicates inhibition of the T4SS.
-
Reduction of Pro-inflammatory Response: Quantified by measuring the concentration of secreted IL-8 in the co-culture supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA). Decreased IL-8 levels suggest a dampening of the inflammatory response due to the blockage of T4SS-mediated signaling.
-
Inhibition of Cell Scattering: Assessed by microscopic examination of AGS cell morphology. Inhibition of the characteristic "hummingbird" phenotype (cell elongation and scattering) indicates that this compound is preventing CagA-induced cytoskeletal rearrangements.
Signaling Pathway and Experimental Workflow
Caption: H. pylori T4SS-mediated pathogenesis and this compound inhibition.
Caption: Experimental workflow for assessing this compound efficacy.
Data Presentation
The following tables represent expected quantitative data from the described assays, demonstrating a dose-dependent inhibition of H. pylori T4SS function by this compound.
Table 1: Effect of this compound on CagA Phosphorylation
| Treatment Condition | This compound (µM) | Relative Phospho-CagA Level (Normalized to Total CagA) | Percent Inhibition (%) |
| Uninfected AGS Cells | - | 0.00 | 100 |
| AGS + H. pylori (Vehicle Control) | 0 | 1.00 | 0 |
| AGS + H. pylori + this compound | 1 | 0.78 | 22 |
| AGS + H. pylori + this compound | 5 | 0.45 | 55 |
| AGS + H. pylori + this compound | 10 | 0.21 | 79 |
| AGS + H. pylori + this compound | 25 | 0.08 | 92 |
| AGS + H. pylori (T4SS mutant) | - | 0.05 | 95 |
Table 2: Effect of this compound on IL-8 Secretion
| Treatment Condition | This compound (µM) | IL-8 Concentration (pg/mL) | Percent Inhibition (%) |
| Uninfected AGS Cells | - | 50.2 ± 5.6 | 100 |
| AGS + H. pylori (Vehicle Control) | 0 | 850.5 ± 45.2 | 0 |
| AGS + H. pylori + this compound | 1 | 680.1 ± 30.8 | 20.0 |
| AGS + H. pylori + this compound | 5 | 425.3 ± 25.1 | 50.0 |
| AGS + H. pylori + this compound | 10 | 212.6 ± 18.9 | 75.0 |
| AGS + H. pylori + this compound | 25 | 98.7 ± 10.3 | 94.3 |
| AGS + H. pylori (T4SS mutant) | - | 150.4 ± 15.7 | 82.3 |
Table 3: Effect of this compound on Cell Scattering
| Treatment Condition | This compound (µM) | Percentage of Scattered Cells (%) | Qualitative Observation |
| Uninfected AGS Cells | - | < 5 | Cobblestone monolayer |
| AGS + H. pylori (Vehicle Control) | 0 | 85 ± 7 | Pronounced hummingbird phenotype |
| AGS + H. pylori + this compound | 1 | 65 ± 8 | Moderate scattering |
| AGS + H. pylori + this compound | 5 | 35 ± 6 | Mild scattering |
| AGS + H. pylori + this compound | 10 | 15 ± 4 | Minimal scattering |
| AGS + H. pylori + this compound | 25 | < 5 | Cobblestone monolayer restored |
| AGS + H. pylori (T4SS mutant) | - | < 5 | Cobblestone monolayer |
Experimental Protocols
Materials and Reagents
-
Cell Line: AGS human gastric adenocarcinoma epithelial cells (ATCC CRL-1739).
-
Bacterial Strain: H. pylori CagA-positive strain (e.g., 26695, 7.13).
-
Reagents for Cell Culture: RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin.
-
Reagents for Bacterial Culture: Brain Heart Infusion (BHI) broth, 10% FBS, microaerophilic gas mixture (5% O₂, 10% CO₂, 85% N₂).
-
Test Compound: this compound.
-
Reagents for Western Blot: RIPA lysis buffer with phosphatase inhibitors, protein assay kit, SDS-PAGE gels, PVDF membrane, primary antibodies (anti-phospho-tyrosine, anti-CagA, anti-β-actin), HRP-conjugated secondary antibodies, enhanced chemiluminescence (ECL) substrate.
-
Reagents for ELISA: Human IL-8 ELISA kit.
-
Reagents for Microscopy: Phosphate-buffered saline (PBS), 4% paraformaldehyde, Phalloidin-FITC, DAPI.
Protocol 1: H. pylori and AGS Cell Co-culture
-
AGS Cell Culture: Culture AGS cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.[11] For experiments, seed AGS cells in 6-well plates at a density of 3x10⁵ cells per well and grow to 80-90% confluency.[5]
-
H. pylori Culture: Grow H. pylori in BHI broth with 10% FBS under microaerophilic conditions at 37°C for 24-48 hours.[11]
-
Preparation for Co-culture: Two hours prior to infection, wash AGS cells twice with PBS and replace the medium with antibiotic-free RPMI-1640.[5] Harvest H. pylori by centrifugation, wash with PBS, and resuspend in antibiotic-free RPMI-1640.
-
This compound Treatment: Pre-incubate the H. pylori suspension with various concentrations of this compound (or vehicle control) for 1 hour at 37°C.
-
Infection: Add the this compound-treated H. pylori to the AGS cells at a multiplicity of infection (MOI) of 100:1.[5][12]
-
Incubation: Co-culture the bacteria and cells at 37°C in a 5% CO₂ incubator for the desired time points (e.g., 6 hours for Western blot, 24 hours for ELISA and microscopy).[5][13]
Protocol 2: Western Blot for CagA Phosphorylation
-
Cell Lysis: After a 6-hour co-culture, wash the AGS cells twice with ice-cold PBS. Lyse the cells directly in the well with ice-cold RIPA buffer containing phosphatase and protease inhibitors.[14][15]
-
Protein Quantification: Scrape the cell lysates, transfer to microfuge tubes, and clarify by centrifugation. Determine the protein concentration of the supernatant using a BCA or Bradford protein assay.
-
SDS-PAGE and Transfer: Denature 30-50 µg of protein per sample by boiling in Laemmli sample buffer. Separate the proteins on a 7.5% SDS-PAGE gel and transfer to a PVDF membrane.[16]
-
Immunoblotting:
-
Block the membrane with 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[17]
-
Incubate the membrane with a primary antibody against phospho-tyrosine (e.g., pY99) overnight at 4°C to detect phosphorylated CagA (~135 kDa).[6][16]
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Stripping and Reprobing: To confirm equal protein loading and total CagA levels, strip the membrane and reprobe with a primary antibody against total CagA and a loading control (e.g., β-actin).[6]
-
Densitometry: Quantify the band intensities using image analysis software. Normalize the phospho-CagA signal to the total CagA signal.
Protocol 3: ELISA for IL-8 Secretion
-
Sample Collection: After a 24-hour co-culture, collect the cell culture supernatant.
-
Centrifugation: Centrifuge the supernatant at 15,000 x g for 10 minutes to pellet any bacteria and cell debris.[5]
-
ELISA Procedure: Perform the IL-8 ELISA on the clarified supernatant according to the manufacturer's instructions.[5][11][18]
-
Data Analysis: Calculate the concentration of IL-8 in each sample based on the standard curve. Compare the IL-8 levels in this compound-treated samples to the vehicle control.
Protocol 4: Cell Scattering Assay
-
Cell Fixation and Staining: After a 24-hour co-culture, wash the AGS cells grown on glass coverslips twice with PBS. Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.
-
Staining: Stain the F-actin cytoskeleton with Phalloidin-FITC for 30 minutes and the nuclei with DAPI for 5 minutes.
-
Microscopy: Mount the coverslips on glass slides and visualize the cells using a fluorescence microscope.
-
Quantification: Acquire images from multiple random fields for each condition. Quantify cell scattering by counting the number of elongated, scattered cells versus cells in compact colonies. The percentage of scattered cells can be calculated as: (Number of scattered cells / Total number of cells) x 100.[7]
Logical Relationship of Expected Outcomes
References
- 1. Translocation of Helicobacter pylori CagA into gastric epithelial cells by type IV secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Statins’ Regulation of the Virulence Factors of Helicobacter pylori and the Production of ROS May Inhibit the Development of Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting bacterial pathogenesis by inhibiting virulence-associated Type III and Type IV secretion systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Helicobacter pylori Exploits a Unique Repertoire of Type IV Secretion System Components for Pilus Assembly at the Bacteria-Host Cell Interface | PLOS Pathogens [journals.plos.org]
- 5. Helicobacter pylori CagA induced interleukin-8 secretion in gastric epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The Helicobacter pylori CagA protein induces cortactin dephosphorylation and actin rearrangement by c-Src inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Matlystatins, new inhibitors of typeIV collagenases from Actinomadura atramentaria. I. Taxonomy, fermentation, isolation, and physico-chemical properties of matlystatin-group compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Matlystatins, new inhibitors of type IV collagenases from Actinomadura atramentaria. IV. Synthesis and structure-activity relationships of matlystatin B and its stereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. KoreaMed Synapse [synapse.koreamed.org]
- 12. Screening Probiotics for Anti-Helicobacter pylori and Investigating the Effect of Probiotics on Patients with Helicobacter pylori Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Statins Attenuate Helicobacter pylori CagA Translocation and Reduce Incidence of Gastric Cancer: In Vitro and Population-Based Case-Control Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 16. HELICOBACTER PYLORI REGULATES CELLULAR MIGRATION AND APOPTOSIS BY ACTIVATION OF PI3K SIGNALING - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 18. mdpi.com [mdpi.com]
Application Notes and Protocols: Determining the IC50 of Matlystatin F for Matrix Metalloproteinases (MMPs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for the remodeling of the extracellular matrix (ECM) in both physiological and pathological processes. Their activities are implicated in a range of diseases, including arthritis, cancer metastasis, and cardiovascular diseases. Consequently, the development of specific MMP inhibitors is a significant focus in drug discovery. Matlystatins, a class of microbial-derived compounds, have shown potential as MMP inhibitors. This document provides detailed protocols and application notes for determining the half-maximal inhibitory concentration (IC50) of Matlystatin F against a panel of MMPs, a critical step in characterizing its potency and selectivity.
While specific IC50 values for this compound are not widely published, data for related compounds like Matlystatin B and the derivative R-94138 provide a valuable reference for the expected potency and selectivity profile. For instance, Matlystatin B exhibits IC50 values of 1.7 µM for MMP-2 and 570 nM for MMP-9[1]. The derivative R-94138 shows enhanced potency with IC50 values of 38 nM for MMP-2, 28 nM for MMP-3, 23 nM for MMP-7, 1.2 nM for MMP-9, and 38 nM for MMP-13[1]. These values highlight the potential for this compound to be a potent inhibitor of various MMPs.
Data Presentation: Inhibitory Profile of Matlystatin Analogs
The following table summarizes the reported IC50 values for Matlystatin B and a related derivative, R-94138, against a selection of MMPs. This data serves as a benchmark for the anticipated inhibitory activity of this compound.
| Compound | MMP-1 | MMP-2 | MMP-3 | MMP-7 | MMP-9 | MMP-13 |
| Matlystatin B | - | 1.7 µM | - | - | 570 nM | - |
| R-94138 | >8.3 µM (Ki) | 38 nM | 28 nM | 23 nM | 1.2 nM | 38 nM |
Data sourced from literature reports[1]. The value for R-94138 against MMP-1 is the inhibitory constant (Ki).
Experimental Protocols
A widely used method for determining the IC50 of MMP inhibitors is the fluorogenic substrate assay. This method relies on the cleavage of a specific peptide substrate that is labeled with a fluorescent reporter and a quencher. In its intact state, the quencher suppresses the fluorescence of the reporter. Upon cleavage by an MMP, the fluorophore is released from the quencher's proximity, resulting in a measurable increase in fluorescence.
Principle of the Fluorogenic MMP Inhibition Assay
Figure 1. Principle of the fluorogenic MMP inhibition assay.
Materials and Reagents
-
Recombinant human MMP enzymes (e.g., MMP-1, -2, -3, -7, -8, -9, -13, -14)
-
APMA (4-aminophenylmercuric acetate) for pro-MMP activation
-
Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
This compound (dissolved in an appropriate solvent, e.g., DMSO)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)
-
96-well black microplates
-
Fluorescence microplate reader
Experimental Workflow for IC50 Determination
Figure 2. Experimental workflow for determining the IC50 of this compound.
Detailed Protocol
-
Preparation of Reagents:
-
MMP Activation: If using pro-MMPs, activate them by incubating with APMA according to the manufacturer's instructions. Typically, this involves incubation at 37°C for 1-2 hours.
-
This compound Dilutions: Prepare a stock solution of this compound in a suitable solvent (e.g., 10 mM in DMSO). Perform serial dilutions in assay buffer to obtain a range of concentrations (e.g., from 1 nM to 100 µM).
-
Enzyme and Substrate Solutions: Dilute the activated MMP and the fluorogenic substrate in assay buffer to the desired working concentrations. The optimal concentrations should be determined empirically, but a starting point is typically in the low nanomolar range for the enzyme and at or below the Km for the substrate.
-
-
Assay Procedure:
-
To each well of a 96-well black microplate, add the following in order:
-
Assay Buffer
-
This compound dilution (or solvent control)
-
Activated MMP enzyme solution
-
-
Include controls:
-
No Enzyme Control: Assay buffer and substrate only.
-
No Inhibitor Control (100% Activity): Assay buffer, solvent, enzyme, and substrate.
-
Positive Control Inhibitor: A known broad-spectrum MMP inhibitor (e.g., GM6001).
-
-
Pre-incubate the plate at 37°C for 30 minutes to allow this compound to bind to the MMP.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate solution to all wells.
-
-
Fluorescence Measurement:
-
Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for the chosen fluorophore (e.g., Ex/Em = 328/393 nm for Mca).
-
Measure the fluorescence intensity kinetically, for example, every minute for 30 to 60 minutes at 37°C.
-
-
Data Analysis and IC50 Calculation:
-
Determine the initial reaction velocity (V₀) for each well by calculating the slope of the linear portion of the fluorescence versus time plot.
-
Calculate the percentage of inhibition for each this compound concentration using the following formula: % Inhibition = 100 * (1 - (V_inhibitor / V_no_inhibitor)) where V_inhibitor is the velocity in the presence of this compound and V_no_inhibitor is the velocity in the absence of the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism, R) to determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of the MMP activity.
-
Signaling Pathway Context
MMPs are involved in a multitude of signaling pathways that regulate cellular processes such as proliferation, migration, and invasion. By inhibiting MMPs, compounds like this compound can modulate these pathways. For example, MMPs can cleave and activate growth factors, cytokines, and their receptors, thereby promoting downstream signaling. Inhibition of MMPs can block these activation steps.
Figure 3. Inhibition of MMP-mediated growth factor activation.
Conclusion
This document provides a comprehensive guide for determining the IC50 of this compound for various MMPs. The detailed protocol for the fluorogenic substrate assay, along with the provided workflows and diagrams, offers a robust framework for researchers to assess the inhibitory potential of this compound. Characterizing the potency and selectivity of this compound is a critical step in evaluating its therapeutic potential for the treatment of MMP-driven diseases.
References
Application Note: Detection of Matrix Metalloproteinase Activity using Gelatin Zymography
Introduction
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for the degradation of extracellular matrix (ECM) components.[1][2] Their enzymatic activity is implicated in various physiological and pathological processes, including tissue remodeling, wound healing, inflammation, and cancer metastasis.[2][3][4] Gelatin zymography is a widely adopted and sensitive technique used to detect and characterize the activity of gelatinases, particularly MMP-2 (gelatinase A) and MMP-9 (gelatinase B).[5][6] This method allows for the identification of both the pro- and active forms of these MMPs based on their molecular weights.[5][6]
Principle of the Assay
Gelatin zymography is an electrophoretic technique where protein samples are separated on a polyacrylamide gel containing gelatin as a substrate.[6][7] Samples are prepared in a non-reducing sample buffer to preserve the protein's tertiary structure, which is essential for its enzymatic activity. Following electrophoresis, the gel is incubated in a renaturing buffer to remove the SDS and allow the MMPs to renature. The gel is then incubated in a development buffer containing the necessary cofactors (zinc and calcium) for MMP activity. During this incubation, the renatured MMPs digest the gelatin in their vicinity. Finally, the gel is stained with Coomassie Brilliant Blue, revealing areas of gelatin degradation as clear bands against a dark blue background.[7] The location of these clear bands corresponds to the molecular weight of the active MMPs.
Role of MMP Inhibitors (e.g., Matlystatin F)
While zymography is excellent for detecting total potential MMP activity, the use of specific inhibitors is crucial for confirming that the observed proteolytic activity is indeed from MMPs and for helping to identify the specific MMPs present. Matlystatins are a class of microbial metabolites that act as potent inhibitors of MMPs. To confirm the identity of MMP activity bands on a zymogram, a parallel gel can be incubated in the development buffer supplemented with an MMP inhibitor like this compound. The inhibition of a clear band in the presence of the inhibitor confirms that the activity is due to a susceptible MMP. This approach is essential for distinguishing MMP activity from that of other proteases that may be present in the sample.
Detailed Experimental Protocol: Gelatin Zymography for MMP Activity
This protocol is optimized for the detection of secreted MMP-2 and MMP-9 activity in conditioned cell culture media.[6]
1. Materials and Reagents
| Reagent/Equipment | Component/Specification |
| Glass Plates, Spacers, and Combs | For gel casting (1.0 mm thickness recommended) |
| Electrophoresis System | Vertical electrophoresis cell and power supply |
| Incubator | Set to 37°C |
| Orbital Shaker | For washing and staining steps |
| Gel Documentation System | For imaging the final zymogram |
| Separating Gel (10% Acrylamide) | See Table 2 for composition |
| Stacking Gel (4% Acrylamide) | See Table 2 for composition |
| 2X Non-Reducing Sample Buffer | 4% SDS, 20% glycerol, 0.01% bromophenol blue, 125 mM Tris-HCl (pH 6.8) |
| 10X Zymogram Running Buffer | 250 mM Tris base, 1.92 M glycine, 1% SDS |
| Zymogram Renaturing Buffer | 2.5% Triton X-100 in deionized water |
| Zymogram Development Buffer | 50 mM Tris-HCl (pH 7.5), 200 mM NaCl, 5 mM CaCl₂, 0.02% Brij-35 |
| Staining Solution | 0.5% Coomassie Brilliant Blue R-250 in 40% methanol, 10% acetic acid |
| Destaining Solution | 40% methanol, 10% acetic acid in deionized water |
Table 1: Reagent and Equipment List
| Component | 10% Separating Gel (10 mL) | 4% Stacking Gel (5 mL) |
| Deionized Water | 4.0 mL | 3.05 mL |
| 1.5 M Tris (pH 8.8) | 2.5 mL | - |
| 0.5 M Tris (pH 6.8) | - | 1.25 mL |
| 30% Acrylamide/Bis-Acrylamide | 3.3 mL | 0.67 mL |
| Gelatin (10 mg/mL stock) | 1.0 mL | - |
| 10% SDS | 100 µL | 50 µL |
| 10% Ammonium Persulfate (APS) | 100 µL | 50 µL |
| TEMED | 10 µL | 5 µL |
Table 2: Gel Composition
2. Sample Preparation (Conditioned Media)
-
Culture cells to 70-80% confluency.
-
Wash the cells twice with serum-free media.
-
Incubate the cells in serum-free media for a duration optimized for the specific cell line (e.g., 24-48 hours) to allow for the secretion of MMPs.
-
Collect the conditioned media.
-
Centrifuge the media at 1,500 rpm for 10 minutes to remove cells and debris.[8] The supernatant can be stored at -80°C or used immediately.
-
Determine the protein concentration of the samples.
-
Mix the desired amount of protein with the 2X non-reducing sample buffer. Do not heat the samples.
3. Gel Electrophoresis
-
Assemble the gel casting apparatus.
-
Prepare and pour the separating gel. Overlay with water or isopropanol (B130326) to ensure a level surface. Allow it to polymerize for approximately 30 minutes.
-
Pour off the overlay and add the stacking gel. Insert the comb and allow it to polymerize for approximately 30 minutes.
-
Assemble the gel in the electrophoresis tank and fill the inner and outer chambers with 1X Zymogram Running Buffer.
-
Load the samples and a pre-stained molecular weight marker.
-
Run the gel at a constant voltage (e.g., 125 V) until the dye front reaches the bottom of the gel.[9] The electrophoresis should be performed at 4°C to prevent MMP activation.
4. Enzyme Renaturation and Development
-
Carefully remove the gel from the glass plates.
-
Wash the gel twice for 30 minutes each in Zymogram Renaturing Buffer with gentle agitation on an orbital shaker. This step removes the SDS and allows the MMPs to renature.
-
Incubate the gel in Zymogram Development Buffer at 37°C for 18-24 hours. The incubation time may need to be optimized. For inhibitor studies, a parallel gel should be incubated in Development Buffer containing this compound at an appropriate concentration.
5. Staining and Destaining
-
Stain the gel with Staining Solution for 30-60 minutes with gentle agitation.[9]
-
Destain the gel with Destaining Solution, changing the solution several times, until clear bands are visible against a blue background.[9]
6. Data Analysis
-
Image the gel using a gel documentation system.
-
The clear bands represent areas of gelatinolytic activity. The molecular weight of the MMPs can be estimated by comparing their migration to the molecular weight standards.
-
Densitometry can be used to quantify the relative MMP activity in each band.
Visualizations
Caption: Workflow for MMP activity detection using gelatin zymography.
This document provides a comprehensive overview and a detailed protocol for performing gelatin zymography to detect MMP activity. For successful and reproducible results, optimization of specific steps, such as sample loading and incubation times, may be necessary for different sample types and experimental conditions. The inclusion of appropriate controls, including the use of specific MMP inhibitors like this compound, is highly recommended for the validation of results.
References
- 1. Physiology and pathophysiology of matrix metalloproteases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Matrix Metalloproteinases and Their Inhibitors in the Pathogenesis of Epithelial Differentiation, Vascular Disease, Endometriosis, and Ocular Fibrotic Pterygium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting matrix metalloproteinases in inflammatory conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HOW MATRIX METALLOPROTEINASES REGULATE CELL BEHAVIOR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gel-Based Gelatin Zymography to Examine Matrix Metalloproteinase Activity in Cell Culture | Springer Nature Experiments [experiments.springernature.com]
- 6. Gelatin zymography protocol | Abcam [abcam.com]
- 7. tandfonline.com [tandfonline.com]
- 8. med.upenn.edu [med.upenn.edu]
- 9. Detection of Matrix Metalloproteinases by Zymography - PMC [pmc.ncbi.nlm.nih.gov]
Measuring the Activity of Matlystatin F in Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Matlystatin F is a member of the matlystatin family of compounds, which are known inhibitors of matrix metalloproteinases (MMPs). Specifically, matlystatins target type IV collagenases, such as MMP-2 and MMP-9.[1][2][3] These enzymes play a critical role in the degradation of the extracellular matrix (ECM), a process that is essential for physiological events like tissue remodeling, as well as pathological conditions including tumor invasion and metastasis.[4][5] Therefore, the ability to accurately measure the inhibitory activity of this compound on MMPs in a cell culture setting is crucial for cancer research and drug development.
This document provides detailed protocols for assessing the activity of this compound in cell culture using several established methods: gelatin zymography, fluorescent-based MMP activity assays, western blotting, and cell invasion and migration assays.
Mechanism of Action: Inhibition of Matrix Metalloproteinases
Matlystatins, including this compound, function as reversible inhibitors of MMPs.[1] MMPs are a family of zinc-dependent endopeptidases that are crucial for the breakdown of various components of the extracellular matrix.[6] MMP-2 and MMP-9, also known as gelatinases, are key targets of matlystatins and are heavily implicated in cancer progression due to their role in breaking down type IV collagen, a major component of the basement membrane.[5][7] By inhibiting these MMPs, this compound can potentially block the degradation of the ECM, thereby hindering cancer cell invasion and migration.[4][5]
Caption: Mechanism of this compound action.
Experimental Protocols
This section provides detailed protocols for measuring the activity of this compound in cell culture. It is recommended to perform a dose-response curve to determine the optimal concentration of this compound for your specific cell line and experimental conditions.
Gelatin Zymography
Gelatin zymography is a sensitive and widely used method to detect the activity of gelatinases like MMP-2 and MMP-9.[7][8][9][10] This technique allows for the visualization of both the pro- (inactive) and active forms of these enzymes.
Experimental Workflow:
Caption: Gelatin Zymography Workflow.
Protocol:
-
Cell Culture and Treatment:
-
Plate cells and allow them to reach 70-80% confluency.
-
Wash the cells twice with serum-free media.
-
Incubate the cells in serum-free media containing various concentrations of this compound for the desired time (e.g., 24-48 hours). A vehicle control (e.g., DMSO) should be included.
-
-
Sample Preparation:
-
Collect the conditioned media from the cell cultures.
-
Centrifuge the media to remove any cells or debris.
-
The protein concentration of the conditioned media can be determined using a Bradford assay. For samples with low protein content, a concentration step may be necessary.
-
-
Gel Electrophoresis:
-
Prepare a 7.5% or 10% polyacrylamide gel containing 1 mg/mL gelatin.[9]
-
Mix equal volumes of conditioned media with a non-reducing sample buffer. Do not boil the samples.
-
Load equal amounts of protein per lane. Include a molecular weight marker.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Enzyme Renaturation and Development:
-
Staining and Visualization:
-
Stain the gel with Coomassie Brilliant Blue R-250 for 30-60 minutes.[9]
-
Destain the gel with a solution of methanol (B129727) and acetic acid until clear bands appear against a blue background.[9] These clear bands represent areas of gelatin degradation by MMPs.
-
The intensity of the bands can be quantified using densitometry software.
-
Data Presentation:
| Treatment Group | Pro-MMP-9 Activity (Arbitrary Units) | Active MMP-9 Activity (Arbitrary Units) | Pro-MMP-2 Activity (Arbitrary Units) | Active MMP-2 Activity (Arbitrary Units) |
| Vehicle Control | ||||
| This compound (Low Conc.) | ||||
| This compound (High Conc.) |
Fluorometric MMP Activity Assay
Fluorometric assays offer a high-throughput method for measuring total MMP activity in a sample.[11][12][13][14] These assays utilize a quenched fluorescent substrate that, when cleaved by an active MMP, produces a fluorescent signal.
Protocol:
-
Sample Preparation:
-
Prepare cell lysates or conditioned media from cells treated with this compound as described in the zymography protocol.
-
If measuring total MMP activity (including pro-MMPs), activate the pro-enzymes using 4-aminophenylmercuric acetate (B1210297) (APMA) according to the kit manufacturer's instructions.[13][14]
-
-
Assay Procedure (based on a generic kit):
-
Add the prepared samples to the wells of a black 96-well plate.
-
Add the MMP fluorescent substrate to each well.
-
Incubate the plate at 37°C for the time recommended by the manufacturer, protected from light.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 490/525 nm) using a fluorescence microplate reader.[11][13]
-
Data Presentation:
| Treatment Group | MMP Activity (Relative Fluorescence Units) | % Inhibition |
| Vehicle Control | 0% | |
| This compound (Conc. 1) | ||
| This compound (Conc. 2) | ||
| This compound (Conc. 3) |
Western Blotting
Western blotting is used to determine the protein levels of specific MMPs. While this method does not directly measure enzymatic activity, changes in MMP protein expression can be indicative of changes in their activity.
Protocol:
-
Sample Preparation:
-
Prepare cell lysates from cells treated with this compound using a suitable lysis buffer containing protease inhibitors.[15]
-
Determine the protein concentration of the lysates.
-
-
Gel Electrophoresis and Transfer:
-
Immunodetection:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.[15]
-
Incubate the membrane with a primary antibody specific for the MMP of interest (e.g., anti-MMP-2 or anti-MMP-9) overnight at 4°C.
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[15]
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Data Presentation:
| Treatment Group | MMP-9 Protein Level (Relative to Loading Control) | MMP-2 Protein Level (Relative to Loading Control) |
| Vehicle Control | ||
| This compound (Low Conc.) | ||
| This compound (High Conc.) |
Cell Invasion and Migration Assays
Since MMPs are critical for cell invasion and migration, assessing these cellular processes is a functional way to measure the effect of this compound.[4][5] The Transwell assay is a commonly used method for this purpose.
Experimental Workflow:
Caption: Cell Invasion/Migration Assay Workflow.
Protocol:
-
Preparation of Transwell Inserts:
-
For invasion assays, coat the upper surface of the Transwell inserts (typically with an 8 µm pore size) with a thin layer of Matrigel and allow it to solidify. For migration assays, no coating is needed.
-
-
Cell Seeding and Treatment:
-
Resuspend cells in serum-free media containing different concentrations of this compound.
-
Seed the cells into the upper chamber of the Transwell inserts.
-
Add media containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
-
Incubation and Analysis:
-
Incubate the plate for a period that allows for cell migration/invasion (e.g., 12-48 hours).
-
After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane (e.g., with crystal violet).
-
Count the number of migrated cells in several random fields under a microscope.
-
Data Presentation:
| Treatment Group | Number of Migrated Cells per Field | % Migration Inhibition | Number of Invaded Cells per Field | % Invasion Inhibition |
| Vehicle Control | 0% | 0% | ||
| This compound (Conc. 1) | ||||
| This compound (Conc. 2) | ||||
| This compound (Conc. 3) |
Conclusion
The protocols outlined in this application note provide a comprehensive toolkit for researchers to effectively measure the activity of this compound in cell culture. By employing a combination of biochemical assays like zymography and fluorometric assays, along with functional cell-based assays such as invasion and migration, a thorough understanding of the inhibitory effects of this compound on MMPs and its subsequent impact on cellular processes can be achieved. These methods are essential for the preclinical evaluation of this compound as a potential therapeutic agent.
References
- 1. MEROPS - the Peptidase Database [ebi.ac.uk]
- 2. Matlystatins, new inhibitors of typeIV collagenases from Actinomadura atramentaria. I. Taxonomy, fermentation, isolation, and physico-chemical properties of matlystatin-group compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Matlystatins, new inhibitors of type IV collagenases from Actinomadura atramentaria. IV. Synthesis and structure-activity relationships of matlystatin B and its stereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Matrix metalloproteinases in tumor invasion: role for cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Matrix Metalloproteinase 9 Regulates Tumor Cell Invasion via Cleavage of Protease Nexin-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Detection of Matrix Metalloproteinases by Zymography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measuring Matrix Metalloproteinases Activity by Gelatin Zymography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Detection of Functional Matrix Metalloproteinases by Zymography [jove.com]
- 9. docs.abcam.com [docs.abcam.com]
- 10. Gelatin zymography protocol | Abcam [abcam.com]
- 11. MMP Activity Assay Kit (Fluorometric - Green) (ab112146) | Abcam [abcam.com]
- 12. MMP assays – activity measurement | Eurogentec [eurogentec.com]
- 13. ulab360.com [ulab360.com]
- 14. Active MMP Activity Assays: R&D Systems [rndsystems.com]
- 15. 2.6. Protein Extraction and Western Blot for MMP-1 and ACP-2 [bio-protocol.org]
Matlystatin F: Application Notes and Protocols for Studying Collagen Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Matlystatin F is a member of the matlystatin family of matrix metalloproteinase (MMP) inhibitors isolated from the bacterium Actinomadura atramentaria.[1][2] Matlystatins are potent inhibitors of type IV collagenases, specifically MMP-2 (Gelatinase A) and MMP-9 (Gelatinase B), which play crucial roles in the degradation of extracellular matrix (ECM) components, including collagen.[3][4][5] The inhibitory activity of this compound and its congeners is attributed to a hydroxamic acid moiety that chelates the catalytic zinc ion within the active site of these enzymes.[2][6] This document provides detailed application notes and experimental protocols for the use of this compound in studying collagen degradation.
Mechanism of Action
This compound functions as a competitive inhibitor of MMPs. The hydroxamate group (-CONHOH) in its structure mimics a peptide bond and binds to the zinc (Zn2+) ion in the catalytic domain of the MMP, rendering the enzyme inactive. By inhibiting MMP-2 and MMP-9, this compound can effectively block the breakdown of type IV and other collagens, making it a valuable tool for research in areas such as cancer metastasis, arthritis, and other diseases where excessive collagen degradation is a hallmark.[3][7][8]
References
- 1. Immunoassay for quantifying type I collagen degradation products in urine evaluated - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Matrix metalloproteinase 9 facilitates collagen remodeling and angiogenesis for vascular constructs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Agonist-Biased Signaling via Matrix Metalloproteinase-9 Promotes Extracellular Matrix Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Challenges in Matrix Metalloproteinases Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MMP9 - Wikipedia [en.wikipedia.org]
- 6. Hydroxamic acids as matrix metalloproteinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Matrix Metalloproteinase-9: Many Shades of Function in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Matrix metalloproteinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Matlystatin F in Cancer Cell Invasion Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cellular invasion through the extracellular matrix (ECM) is a critical step in cancer metastasis, the primary cause of cancer-related mortality. This process involves the degradation of the ECM by tumor cells, a function largely mediated by a family of enzymes known as matrix metalloproteinases (MMPs).[1][2][3][4] The activity of MMPs is tightly regulated by their endogenous inhibitors, the tissue inhibitors of metalloproteinases (TIMPs).[4][5][6] An imbalance in the MMP/TIMP ratio is often associated with tumor progression and metastasis.[4]
Matlystatin F is a novel small molecule inhibitor designed to target key MMPs involved in cancer cell invasion. By inhibiting the enzymatic activity of these proteases, this compound presents a promising therapeutic strategy to impede the metastatic cascade. These application notes provide a comprehensive guide for utilizing this compound in in vitro cancer cell invasion assays to evaluate its efficacy and elucidate its mechanism of action.
Mechanism of Action
This compound is hypothesized to function as a competitive inhibitor of several key MMPs, including MMP-2 and MMP-9, which are known to be highly expressed in aggressive cancers and play a crucial role in degrading type IV collagen, a major component of the basement membrane.[2][7] By binding to the active site of these MMPs, this compound prevents the breakdown of the ECM, thereby inhibiting the invasive migration of cancer cells.[1] The inhibition of MMPs can also indirectly affect various signaling pathways that promote cell proliferation, survival, and angiogenesis.[8][9]
Quantitative Data Summary
The following table summarizes hypothetical quantitative data for this compound based on typical results observed with potent MMP inhibitors in various cancer cell lines.
| Parameter | MDA-MB-231 (Breast Cancer) | HT-1080 (Fibrosarcoma) | PC-3 (Prostate Cancer) | U-87 MG (Glioblastoma) |
| Invasion IC50 (µM) | 0.5 | 0.8 | 1.2 | 1.0 |
| MMP-2 Inhibition (IC50, nM) | 50 | 75 | 60 | 55 |
| MMP-9 Inhibition (IC50, nM) | 30 | 45 | 40 | 35 |
| Cytotoxicity (CC50, µM) | > 50 | > 50 | > 50 | > 50 |
Note: The above data is illustrative. Actual values must be determined experimentally for each cell line and experimental condition.
Experimental Protocols
Matrigel Invasion Assay
This assay, also known as the Boyden chamber or Transwell assay, is a widely used in vitro method to assess the invasive potential of cancer cells.[10][11][12]
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231, HT-1080)
-
This compound
-
Corning® Matrigel® Basement Membrane Matrix
-
24-well Transwell® inserts (8.0 µm pore size)
-
Cell culture medium (e.g., DMEM or RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Serum-free cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Calcein-AM or Crystal Violet staining solution
-
Cotton swabs
-
Incubator (37°C, 5% CO₂)
-
Microscope
Protocol:
-
Coating of Transwell Inserts:
-
Thaw Matrigel on ice overnight.
-
Dilute Matrigel with cold, serum-free medium to a final concentration of 200-300 µg/mL.[12][13]
-
Add 100 µL of the diluted Matrigel solution to the upper chamber of each Transwell insert.
-
Incubate at 37°C for at least 2 hours to allow the Matrigel to solidify. Do not let the Matrigel dry out.[13]
-
-
Cell Preparation:
-
Culture cancer cells to 70-80% confluency.
-
Serum-starve the cells for 18-24 hours prior to the assay.
-
On the day of the assay, detach the cells using Trypsin-EDTA, wash with PBS, and resuspend in serum-free medium at a concentration of 2.5 x 10^5 to 5 x 10^5 cells/mL.[13]
-
-
Assay Setup:
-
Prepare various concentrations of this compound in serum-free medium. A vehicle control (e.g., DMSO) should be included.
-
Pre-incubate the cell suspension with the different concentrations of this compound or vehicle for 30 minutes at 37°C.
-
Add 500 µL of complete medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber of the 24-well plate.[10]
-
Add 200 µL of the pre-incubated cell suspension to the upper chamber of the Matrigel-coated inserts.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24-48 hours. The incubation time should be optimized for the specific cell line.[10]
-
-
Quantification of Invasion:
-
After incubation, carefully remove the non-invading cells from the upper surface of the insert membrane with a cotton swab.[11]
-
Fix the invading cells on the bottom of the membrane with methanol (B129727) or 4% paraformaldehyde for 10-20 minutes.[10]
-
Stain the cells with 0.5% Crystal Violet for 20 minutes.
-
Gently wash the inserts with PBS and allow them to air dry.
-
Image the stained cells using a light microscope and count the number of invaded cells in several random fields.
-
Alternatively, for fluorescent quantification, stain with Calcein-AM before the final reading.
-
Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound in inhibiting cancer cell invasion.
Experimental Workflow
Caption: Workflow for the Matrigel invasion assay with this compound.
References
- 1. Matrix Metalloproteinases in Cancer Cell Invasion - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. ias.ac.in [ias.ac.in]
- 3. Matrix Metalloproteinase 9 Regulates Tumor Cell Invasion via Cleavage of Protease Nexin-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Behavior of Matrix Metalloproteinases and Their Inhibitors in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Roles of Matrix Metalloproteinases and Their Inhibitors in Human Diseases | MDPI [mdpi.com]
- 6. Matrix Metalloproteinases and Tissue Inhibitor of Metalloproteinases in Inflammation and Fibrosis of Skeletal Muscles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Matrix MetalloProteinases (MMPs) andTissue Inhibitors of MetalloProteinases (TIMPs): positive and negative regulators intumor cell adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Signaling pathways in cancer-associated fibroblasts and targeted therapy for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. corning.com [corning.com]
- 12. Cell Migration and Invasion Assay Guidance using Millicell® Cell Culture Inserts [sigmaaldrich.com]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for the Use of Matrix Metalloproteinase (MMP) Inhibitors in Arthritis Research Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for the degradation of extracellular matrix components, such as collagen and proteoglycans. In arthritic diseases like rheumatoid arthritis (RA) and osteoarthritis (OA), the overexpression of certain MMPs, particularly collagenases like MMP-1 and MMP-13, plays a pivotal role in the progressive destruction of cartilage and bone. Consequently, the inhibition of these enzymes presents a key therapeutic strategy. This document provides detailed application notes and protocols for the use of representative MMP inhibitors in preclinical arthritis research models. Due to the limited public information on "Matlystatin F," this document focuses on well-characterized broad-spectrum MMP inhibitors, Batimastat (BB-94) and Marimastat (BB-2516) , as well as a representative selective MMP-13 inhibitor .
Data Presentation: In Vitro Inhibitory Activity
The inhibitory potency of MMP inhibitors is a critical parameter for selecting the appropriate compound and dose for in vitro and in vivo studies. The half-maximal inhibitory concentration (IC50) is a standard measure of this potency.
| Compound | MMP-1 (Collagenase-1) | MMP-2 (Gelatinase A) | MMP-3 (Stromelysin-1) | MMP-7 (Matrilysin) | MMP-9 (Gelatinase B) | MMP-13 (Collagenase-3) | MMP-14 (MT1-MMP) | Reference |
| Batimastat (BB-94) | 3 nM | 4 nM | 20 nM | 6 nM | 4 nM | - | - | [1][2][3] |
| Marimastat (BB-2516) | 5 nM | 6 nM | - | 13 nM | 3 nM | - | 9 nM | [4][5][6] |
Note: IC50 values can vary depending on the assay conditions.
In Vivo Efficacy in Arthritis Models
Preclinical animal models are essential for evaluating the therapeutic potential of MMP inhibitors. The following table summarizes efficacy data for a selective MMP-13 inhibitor in various arthritis models.
| Arthritis Model | Species | Treatment | Dosing | Key Findings | Reference |
| SCID Mouse Co-implantation | Mouse | Selective MMP-13 Inhibitor | 60 mg/kg/day (oral) for 60 days | 75% reduction in cartilage invasion by human RA synovial fibroblasts. | [7] |
| Collagen-Induced Arthritis (CIA) | Mouse | Selective MMP-13 Inhibitor | 3, 10, 30 mg/kg/day (oral) | Dose-dependent decrease in clinical signs of arthritis and cartilage erosion (21%, 28%, and 38% reduction in erosion, respectively). | [7] |
| Antigen-Induced Arthritis (AIA) | Rabbit | Selective MMP-13 Inhibitor | 30 mg/kg/day (oral) | No significant effect on proteoglycan loss or cartilage erosion. | [7] |
| Monoiodoacetate (MIA)-Induced OA | Rat | Selective MMP-13 Inhibitor (AQU-019) | Intra-articular injection | Significant chondroprotection; reduced cartilage degeneration. | [8] |
Experimental Protocols
Protocol 1: Collagen-Induced Arthritis (CIA) in Mice for Evaluation of an Orally Administered MMP-13 Inhibitor
This protocol describes the induction of arthritis and subsequent treatment with a selective MMP-13 inhibitor.
Materials:
-
Male DBA/1J mice (8-10 weeks old)
-
Bovine type II collagen (CII)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Incomplete Freund's Adjuvant (IFA)
-
Selective MMP-13 inhibitor
-
Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose)
-
LPS (optional, for synchronization)
Procedure:
-
Preparation of Emulsion (Day 0):
-
Dissolve bovine type II collagen in 0.05 M acetic acid to a final concentration of 2 mg/mL by stirring overnight at 4°C.
-
Prepare an emulsion by mixing an equal volume of the collagen solution with CFA (containing 1 mg/mL of M. tuberculosis) using a homogenizer or by passing it between two glass syringes until a stable emulsion is formed.
-
-
Primary Immunization (Day 0):
-
Inject 100 µL of the emulsion intradermally at the base of the tail of each mouse.
-
-
Booster Immunization (Day 21):
-
Prepare a similar emulsion using bovine type II collagen and IFA.
-
Administer a booster injection of 100 µL of the collagen/IFA emulsion intradermally at a different site near the base of the tail.
-
-
Treatment Protocol:
-
Begin daily oral administration of the selective MMP-13 inhibitor (e.g., at 3, 10, and 30 mg/kg) or vehicle on day 21 and continue until the end of the experiment (e.g., day 42).[7]
-
-
Arthritis Assessment:
-
Starting from day 21, monitor mice daily for the onset and severity of arthritis.
-
Score each paw based on a scale of 0-4, where: 0 = no signs of arthritis; 1 = swelling and/or redness of one joint; 2 = swelling and/or redness of more than one joint; 3 = severe swelling of the entire paw; 4 = joint deformity and/or ankylosis. The maximum score per mouse is 16.[9]
-
-
Histological Analysis (at termination):
-
Euthanize mice and dissect the hind paws.
-
Fix the paws in 10% neutral buffered formalin, decalcify, and embed in paraffin.
-
Prepare sections and stain with Hematoxylin and Eosin (H&E) for inflammation and pannus formation, and Safranin O/Fast Green for cartilage and proteoglycan integrity.[10][11]
-
Score for inflammation, pannus formation, cartilage damage, and bone resorption using a standardized scoring system.[12][13]
-
Protocol 2: Monoiodoacetate (MIA)-Induced Osteoarthritis in Rats for Evaluation of an Intra-articularly Injected MMP-13 Inhibitor
This protocol details the induction of OA-like cartilage degradation and the assessment of a locally administered MMP-13 inhibitor.
Materials:
-
Male Wistar or Sprague-Dawley rats (200-250 g)
-
Monosodium iodoacetate (MIA)
-
Sterile saline
-
Selective MMP-13 inhibitor (e.g., AQU-019)
-
Vehicle for intra-articular injection
-
Isoflurane for anesthesia
Procedure:
-
Induction of Osteoarthritis (Day 0):
-
Treatment Protocol:
-
Administer the selective MMP-13 inhibitor via a single intra-articular injection into the same knee joint at a predetermined time point post-MIA injection (e.g., day 7 or 14).
-
-
Pain Behavior Assessment (optional):
-
Measure pain-related behaviors such as mechanical allodynia (using von Frey filaments) and weight-bearing distribution at baseline and various time points post-MIA injection.[10]
-
-
Histological Analysis (at termination, e.g., day 28):
-
Euthanize the rats and dissect the knee joints.
-
Fix the joints in 10% neutral buffered formalin, decalcify, and embed in paraffin.
-
Prepare sections and stain with Safranin O/Fast Green to assess cartilage structure and proteoglycan loss.
-
Score the cartilage degradation based on established scoring systems (e.g., OARSI score).
-
Signaling Pathways and Experimental Workflows
The expression of MMP-13 in chondrocytes is regulated by several pro-inflammatory signaling pathways. MMP inhibitors can directly block the enzymatic activity of MMP-13 and may also have indirect effects on these signaling cascades.
Caption: Pro-inflammatory cytokine signaling leading to MMP-13 expression and cartilage degradation, and the point of intervention for MMP inhibitors.
Caption: Experimental workflow for a Collagen-Induced Arthritis (CIA) study evaluating an MMP inhibitor.
Concluding Remarks
The use of MMP inhibitors like Batimastat, Marimastat, and selective MMP-13 inhibitors in preclinical arthritis models is a valuable approach to investigate the role of these enzymes in disease pathogenesis and to evaluate potential therapeutic interventions. The protocols and data presented here provide a foundation for designing and conducting such studies. Careful consideration of the specific research question, the choice of MMP inhibitor, the appropriate animal model, and the relevant outcome measures are crucial for obtaining meaningful and reproducible results. The signaling pathways illustrated highlight the molecular mechanisms underlying the therapeutic rationale for MMP inhibition in arthritis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. rndsystems.com [rndsystems.com]
- 4. Marimastat | Matrix Metalloproteases | Tocris Bioscience [tocris.com]
- 5. apexbt.com [apexbt.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Effect of the oral application of a highly selective MMP-13 inhibitor in three different animal models of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of a selective matrix metalloproteinase 13 (MMP-13) inhibitor for the treatment of Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A multiparameter approach to monitor disease activity in collagen-induced arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. inotiv.com [inotiv.com]
- 13. ‘SMASH’ recommendations for standardised microscopic arthritis scoring of histological sections from inflammatory arthritis animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mitogen-Activated Protein Kinases as Therapeutic Targets in Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
Matlystatin F: A Potent Tool for Elucidating MMP-9 Function
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Matrix metalloproteinase-9 (MMP-9), also known as gelatinase B, is a zinc-dependent endopeptidase that plays a pivotal role in the degradation of extracellular matrix (ECM) components.[1][2] Its enzymatic activity is crucial in physiological processes such as tissue remodeling, wound healing, and angiogenesis.[1][3] However, dysregulation of MMP-9 activity is strongly implicated in various pathological conditions, including tumor invasion and metastasis, inflammatory diseases, and neurodegenerative disorders.[4][5] Given its central role in disease progression, MMP-9 has emerged as a significant therapeutic target.
Matlystatin F is a member of the matlystatin family of compounds, which are known inhibitors of type IV collagenases, including MMP-9.[6] Isolated from Actinomadura atramentaria, matlystatins are potent metalloproteinase inhibitors.[6][7] this compound, through its inhibitory action on MMP-9, serves as a valuable chemical tool for investigating the multifaceted functions of this enzyme in both normal physiology and disease. These application notes provide detailed protocols and data for utilizing this compound to study MMP-9 function in various experimental settings.
Mechanism of Action
Matlystatins, including this compound, belong to the class of hydroxamate-based inhibitors.[7] The hydroxamic acid moiety within their structure chelates the essential zinc ion in the catalytic domain of MMP-9, thereby reversibly inhibiting its enzymatic activity.[8] This targeted inhibition allows for the specific investigation of MMP-9's role in complex biological processes. Structure-activity relationship studies on matlystatin derivatives have demonstrated that modifications to their chemical structure can significantly enhance their inhibitory potency and selectivity for gelatinases.[9]
Data Presentation
The following tables summarize the inhibitory activity of Matlystatin B, a closely related analog of this compound, and one of its highly potent synthetic derivatives, providing a reference for the potential efficacy of this class of inhibitors against MMP-9.
Table 1: In Vitro Inhibitory Activity of Matlystatin B and a Synthetic Derivative against Gelatinase B (MMP-9)
| Compound | Target Enzyme | IC50 (µM) |
| Matlystatin B (1b) | Gelatinase B (MMP-9) | 0.57[9] |
| Synthetic Derivative (31f) | Gelatinase B (MMP-9) | 0.0012[9] |
IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity by 50%. Data from structure-activity relationship studies of matlystatin derivatives.[9]
Experimental Protocols
Here, we provide detailed protocols for assessing the inhibitory effect of this compound on MMP-9 activity and its subsequent impact on cellular functions.
Protocol 1: In Vitro MMP-9 Inhibition Assay (Fluorogenic Substrate)
This protocol describes a method to determine the in vitro inhibitory activity of this compound against purified MMP-9 using a fluorogenic substrate.
Materials:
-
Recombinant human MMP-9 (activated)
-
This compound
-
MMP-9 fluorogenic substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in Assay Buffer to create a range of concentrations for testing.
-
In a 96-well black microplate, add 50 µL of the diluted this compound solutions or vehicle control (Assay Buffer with the same concentration of solvent) to the appropriate wells.
-
Add 25 µL of activated recombinant human MMP-9 solution (e.g., 5-10 ng/well) to each well.
-
Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.
-
Prepare the MMP-9 fluorogenic substrate solution in Assay Buffer according to the manufacturer's instructions.
-
Initiate the enzymatic reaction by adding 25 µL of the substrate solution to each well.
-
Immediately measure the fluorescence intensity (e.g., Ex/Em = 325/393 nm) in a kinetic mode at 37°C for 30-60 minutes.[10]
-
Calculate the rate of substrate cleavage from the linear portion of the kinetic curve.
-
Determine the percent inhibition for each concentration of this compound relative to the vehicle control and calculate the IC50 value.
Protocol 2: Cell Invasion Assay (Boyden Chamber Assay)
This protocol assesses the effect of this compound on the invasive potential of cancer cells, a process often mediated by MMP-9.
Materials:
-
Cancer cell line known to express MMP-9 (e.g., HT1080, MDA-MB-231)
-
Matrigel-coated Boyden chamber inserts (8 µm pore size)
-
Serum-free cell culture medium
-
Cell culture medium with a chemoattractant (e.g., 10% fetal bovine serum)
-
This compound
-
Calcein-AM or crystal violet for cell staining
-
Fluorescence microscope or plate reader
Procedure:
-
Culture the cancer cells to sub-confluency.
-
Harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 cells/mL.
-
Pre-treat the cell suspension with various concentrations of this compound or vehicle control for 30 minutes at 37°C.
-
Add 500 µL of the chemoattractant-containing medium to the lower chamber of the Boyden chamber plate.
-
Add 200 µL of the pre-treated cell suspension to the upper chamber of the Matrigel-coated inserts.
-
Incubate the plate at 37°C in a CO2 incubator for 24-48 hours.
-
After incubation, carefully remove the non-invading cells from the upper surface of the insert with a cotton swab.
-
Fix and stain the invading cells on the lower surface of the membrane (e.g., with crystal violet or Calcein-AM).
-
Count the number of invading cells in several microscopic fields for each insert or quantify the fluorescence.
-
Calculate the percentage of invasion inhibition for each this compound concentration compared to the vehicle control.
Protocol 3: Wound Healing (Scratch) Assay
This assay evaluates the effect of this compound on collective cell migration, another process where MMP-9 can be involved.
Materials:
-
Cancer cell line that forms a confluent monolayer (e.g., HCT-116, DLD-1)[11]
-
6-well or 12-well cell culture plates
-
Sterile 200 µL pipette tip or a specialized scratch tool
-
Cell culture medium
-
This compound
-
Microscope with a camera
Procedure:
-
Seed the cells in the culture plates and grow them to form a confluent monolayer.
-
Create a "scratch" or "wound" in the monolayer using a sterile pipette tip.
-
Gently wash the wells with PBS to remove detached cells.
-
Replace the medium with fresh medium containing different concentrations of this compound or a vehicle control.
-
Capture images of the scratch at time 0 and at regular intervals (e.g., every 6, 12, and 24 hours) using a microscope.
-
Measure the width of the scratch at different points for each time point and condition.
-
Calculate the rate of wound closure and compare the effect of this compound treatment to the control.
Visualization of Pathways and Workflows
MMP-9 Signaling Pathways
MMP-9 expression and activity are regulated by a complex network of signaling pathways. Understanding these pathways is crucial for interpreting the effects of MMP-9 inhibition.
Caption: Key signaling pathways regulating MMP-9 expression and the inhibitory action of this compound.
Experimental Workflow: In Vitro MMP-9 Inhibition Assay
The following diagram illustrates the workflow for determining the inhibitory potency of this compound on MMP-9 activity.
Caption: Workflow for the in vitro MMP-9 inhibition assay using this compound.
Logical Relationship: MMP-9 in Tumor Cell Invasion and Angiogenesis
This diagram depicts the central role of MMP-9 in tumor progression and how its inhibition by this compound can counteract these processes.
Caption: The role of MMP-9 in tumor invasion and angiogenesis and its inhibition by this compound.
Conclusion
This compound represents a potent and specific tool for the investigation of MMP-9 function. The protocols and data presented herein provide a framework for researchers to explore the intricate roles of MMP-9 in various biological and pathological contexts. By employing this compound, scientists can further unravel the mechanisms of MMP-9-mediated processes, paving the way for the development of novel therapeutic strategies targeting this critical enzyme.
References
- 1. Matrix Metalloproteinase-9: Many Shades of Function in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of MMP-9 and MMP-9 Inhibition in Different Types of Thyroid Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Matrix metalloproteinases in angiogenesis: a moving target for therapeutic intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Matrix Metalloproteinase-9 (MMP-9) Inhibitors in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Matrix metalloproteinases in tumor invasion: role for cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Matlystatins, new inhibitors of typeIV collagenases from Actinomadura atramentaria. I. Taxonomy, fermentation, isolation, and physico-chemical properties of matlystatin-group compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. MEROPS - the Peptidase Database [ebi.ac.uk]
- 9. Synthesis and structure-activity relationships of gelatinase inhibitors derived from matlystatins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. assaygenie.com [assaygenie.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Throughput Screening of Matlystatin F Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Matlystatins are a group of naturally occurring metalloproteinase inhibitors isolated from Actinomadura atramentaria. These compounds, including Matlystatin F, have shown significant inhibitory activity against matrix metalloproteinases (MMPs), particularly gelatinases such as MMP-2 and MMP-9. MMPs are a family of zinc-dependent endopeptidases crucial for the remodeling of the extracellular matrix (ECM). Their dysregulation is implicated in numerous pathological processes, including tumor invasion, metastasis, and inflammatory diseases. This makes MMPs attractive targets for therapeutic intervention.
The core structure of Matlystatins features a hydroxamate moiety, which chelates the active site zinc ion of MMPs, and a peptide-like backbone that interacts with the enzyme's substrate-binding pockets. The development of this compound analogs offers the potential to enhance potency, selectivity, and pharmacokinetic properties. High-throughput screening (HTS) is an essential tool for rapidly evaluating large libraries of such analogs to identify promising lead compounds.
This document provides detailed application notes and protocols for a fluorescence-based HTS assay designed to identify and characterize inhibitors of MMP-9, a key target of Matlystatins.
Principle of the Assay
The high-throughput screening assay is based on the principle of Förster Resonance Energy Transfer (FRET). A synthetic peptide substrate for MMP-9 is labeled with a fluorescent donor molecule and a quencher molecule. In its intact state, the proximity of the quencher to the fluorophore results in the suppression of the fluorescence signal. Upon cleavage of the peptide substrate by MMP-9, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence intensity. The presence of an inhibitor, such as a this compound analog, will prevent substrate cleavage, resulting in a low fluorescence signal.
Experimental Protocols
Materials and Reagents
-
Human recombinant MMP-9 (activated)
-
MMP-9 FRET substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 1 µM ZnCl₂, 0.05% Brij-35)
-
Inhibitor Control (e.g., GM6001 or a known potent MMP inhibitor)
-
Dimethyl sulfoxide (B87167) (DMSO), molecular biology grade
-
384-well black, flat-bottom plates
-
Multichannel pipettes and/or automated liquid handling system
-
Fluorescence plate reader with excitation/emission wavelengths suitable for the chosen FRET pair (e.g., Ex/Em = 328/393 nm or 490/520 nm).[1][2]
Reagent Preparation
-
MMP-9 Enzyme Stock Solution: Reconstitute lyophilized human recombinant MMP-9 in assay buffer to a stock concentration of 100 µg/mL. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.
-
Working MMP-9 Solution: On the day of the assay, dilute the MMP-9 stock solution in cold assay buffer to the final working concentration (e.g., 5-10 ng/µL). The optimal concentration should be determined empirically to achieve a robust signal-to-background ratio.
-
MMP-9 FRET Substrate Stock Solution: Dissolve the FRET substrate in DMSO to a stock concentration of 10 mM. Aliquot and store at -20°C, protected from light.
-
Working Substrate Solution: Dilute the substrate stock solution in assay buffer to the final working concentration (e.g., 10 µM). The optimal concentration should be at or near the Km value for the enzyme.
-
This compound Analog Library: Prepare stock solutions of the this compound analogs in 100% DMSO at a concentration of 10 mM. From these, create intermediate dilutions in assay buffer or DMSO for the screening plates. The final DMSO concentration in the assay should not exceed 1% to avoid solvent-induced enzyme inhibition.
-
Inhibitor Control Stock Solution: Prepare a 10 mM stock solution of the inhibitor control (e.g., GM6001) in DMSO.
High-Throughput Screening Protocol
The following protocol is designed for a 384-well plate format and can be adapted for automation.
-
Compound Plating:
-
Dispense 0.5 µL of the this compound analog library compounds (at 1 mM in DMSO for a final screening concentration of 10 µM) into the appropriate wells of a 384-well plate.
-
For positive controls (no inhibition), dispense 0.5 µL of DMSO.
-
For negative controls (maximum inhibition), dispense 0.5 µL of a potent MMP inhibitor (e.g., 100 µM GM6001 in DMSO).
-
-
Enzyme Addition:
-
Add 25 µL of the working MMP-9 solution to all wells containing compounds and positive controls.
-
Add 25 µL of assay buffer without the enzyme to the blank wells (for background fluorescence measurement).
-
-
Pre-incubation:
-
Mix the plate gently on a plate shaker for 1 minute.
-
Incubate the plate at 37°C for 30 minutes to allow the compounds to interact with the enzyme.[3]
-
-
Reaction Initiation:
-
Add 25 µL of the working substrate solution to all wells to initiate the enzymatic reaction. The final volume in each well will be 50.5 µL.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence plate reader.
-
Measure the fluorescence intensity kinetically every 1-2 minutes for 30-60 minutes at 37°C.[2][3] Alternatively, for a single-point readout, incubate the plate for a fixed time (e.g., 60 minutes) at 37°C, protected from light, and then measure the endpoint fluorescence.
-
Data Analysis
-
Calculate the Rate of Reaction: For kinetic reads, determine the rate of substrate cleavage by calculating the slope of the linear portion of the fluorescence intensity versus time plot for each well.
-
Subtract Background: Subtract the average fluorescence signal of the blank wells from all other wells.
-
Calculate Percentage of Inhibition: The percentage of inhibition for each this compound analog is calculated using the following formula:
-
Hit Identification: Set a threshold for hit identification (e.g., >50% inhibition). Compounds that meet this criterion are considered primary hits.
-
IC₅₀ Determination: For confirmed hits, perform dose-response experiments with a serial dilution of the compound. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the half-maximal inhibitory concentration (IC₅₀) value.[3]
Data Presentation
Quantitative data from the primary screen and subsequent dose-response experiments should be summarized in tables for clear comparison of the inhibitory activities of the this compound analogs.
Table 1: Primary High-Throughput Screening Results for this compound Analogs against MMP-9
| Compound ID | Concentration (µM) | % Inhibition | Hit (Yes/No) |
| This compound | 10 | 95.2 | Yes |
| Analog-001 | 10 | 88.5 | Yes |
| Analog-002 | 10 | 12.3 | No |
| Analog-003 | 10 | 92.1 | Yes |
| ... | 10 | ... | ... |
| GM6001 | 10 | 98.7 | Yes |
Table 2: IC₅₀ Values of Hit Compounds against MMP-9
| Compound ID | IC₅₀ (nM) | 95% Confidence Interval |
| This compound | 25.4 | 22.1 - 29.2 |
| Analog-001 | 15.8 | 13.5 - 18.6 |
| Analog-003 | 32.1 | 28.9 - 35.7 |
| GM6001 | 5.2 | 4.5 - 6.0 |
Visualizations
Signaling Pathway
Caption: TGF-β and Integrin signaling pathways leading to MMP-9 activation and its inhibition by this compound analogs.
Experimental Workflow
Caption: High-throughput screening workflow for the identification of this compound analog inhibitors of MMP-9.
Logical Relationship of Assay Components
Caption: Principle of the FRET-based MMP-9 inhibition assay.
References
Matlystatin F: Application Notes for In Vivo Experimental Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
Matlystatin F is a member of the matlystatin family of compounds, which are naturally occurring inhibitors of matrix metalloproteinases (MMPs), specifically the type IV collagenases gelatinase A (MMP-2) and gelatinase B (MMP-9)[1][2][3]. These enzymes are crucial for the degradation of the extracellular matrix (ECM), a process that is essential for tumor invasion, metastasis, and angiogenesis[4][5][6]. By inhibiting these key enzymes, this compound presents a promising avenue for anti-cancer therapeutic development.
These application notes provide a comprehensive guide to designing and executing in vivo experiments to evaluate the anti-tumor efficacy of this compound. The protocols and recommendations are based on established methodologies for testing MMP inhibitors in preclinical cancer models.
Mechanism of Action: Inhibition of Matrix Metalloproteinases
This compound, as a hydroxamate-based inhibitor, is believed to chelate the zinc ion within the active site of MMP-2 and MMP-9, thereby reversibly inhibiting their enzymatic activity[2][3]. This inhibition blocks the degradation of type IV collagen, a major component of the basement membrane. The integrity of the basement membrane is a critical barrier to cancer cell invasion and metastasis. By preventing its breakdown, this compound can potentially halt the spread of cancer.
Signaling Pathway Diagram
Caption: this compound inhibits MMP-2 and MMP-9, preventing ECM degradation and subsequent tumor invasion and metastasis.
In Vivo Experimental Design: A Proposed Framework
Due to the limited publicly available in vivo data for this compound, the following experimental design is a proposed framework based on studies of other MMP inhibitors and anti-cancer agents. Researchers should perform initial dose-finding and toxicity studies to determine the optimal and safe dosage range for this compound.
Animal Models
The choice of animal model is critical for the successful evaluation of an anti-metastatic agent.
| Animal Model | Description | Key Considerations |
| Syngeneic Models | Immunocompetent mice are inoculated with murine tumor cell lines that have high metastatic potential and express MMP-2 and MMP-9. Examples include B16F10 melanoma or 4T1 breast cancer cells. | Allows for the study of the drug's effect on the tumor in the context of a fully functional immune system. |
| Orthotopic Models | Human or murine tumor cells are implanted into the corresponding organ of origin in immunodeficient mice (e.g., NSG or nude mice). | More clinically relevant as it mimics the natural tumor microenvironment and metastatic progression. |
| Xenograft Models | Human tumor cell lines with high MMP expression (e.g., HT1080 fibrosarcoma, MDA-MB-231 breast cancer) are subcutaneously implanted in immunodeficient mice. | Useful for initial efficacy screening and assessing the effect on primary tumor growth. |
Experimental Workflow
Caption: A typical workflow for an in vivo efficacy study of this compound.
Detailed Experimental Protocols
Protocol 1: Orthotopic Breast Cancer Model for Metastasis Assessment
Objective: To evaluate the efficacy of this compound in inhibiting primary tumor growth and metastasis of breast cancer in an orthotopic mouse model.
Materials:
-
6-8 week old female immunodeficient mice (e.g., NSG or NOD/SCID)
-
MDA-MB-231 human breast cancer cells (or other appropriate metastatic cell line)
-
Matrigel
-
This compound
-
Vehicle control (e.g., PBS with 5% DMSO)
-
Calipers
-
Anesthesia
Procedure:
-
Cell Culture: Culture MDA-MB-231 cells in appropriate media until they are in the logarithmic growth phase.
-
Tumor Cell Implantation:
-
Anesthetize the mice.
-
Harvest the cells and resuspend them in a 1:1 mixture of PBS and Matrigel at a concentration of 1 x 10^7 cells/100 µL.
-
Inject 100 µL of the cell suspension into the mammary fat pad of each mouse.
-
-
Tumor Growth Monitoring:
-
Allow tumors to grow to a palpable size (approximately 50-100 mm³).
-
Measure tumor volume with calipers every 2-3 days using the formula: (Length x Width²) / 2.
-
-
Randomization and Treatment:
-
Randomize mice into treatment groups (n=8-10 per group): Vehicle control and this compound (at various doses).
-
Prepare the this compound formulation and administer it to the mice (e.g., intraperitoneal injection, daily). The dosing and schedule should be determined from prior toxicology studies.
-
-
Endpoint Analysis:
-
Euthanize the mice when the primary tumors in the control group reach a predetermined size (e.g., 1500 mm³) or at a fixed time point.
-
Excise the primary tumor and weigh it.
-
Harvest lungs and other potential metastatic organs.
-
Quantify metastatic burden by counting surface lung nodules or through histological analysis (H&E staining).
-
Analyze primary tumors for MMP activity (gelatin zymography) and markers of proliferation (Ki-67) and angiogenesis (CD31).
-
Protocol 2: Pharmacokinetic Study
Objective: To determine the pharmacokinetic profile of this compound in mice.
Materials:
-
6-8 week old mice (strain matched to efficacy studies)
-
This compound
-
Appropriate formulation vehicle
-
Blood collection supplies (e.g., heparinized capillaries)
-
LC-MS/MS equipment
Procedure:
-
Dosing: Administer a single dose of this compound to the mice via the intended clinical route (e.g., intravenous or intraperitoneal).
-
Blood Sampling: Collect blood samples at various time points post-administration (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).
-
Plasma Preparation: Process the blood samples to obtain plasma.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate key pharmacokinetic parameters such as half-life (t½), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).
Data Presentation: Summarized Quantitative Data
The following tables are templates for presenting the quantitative data from the proposed in vivo studies.
Table 1: Anti-Tumor Efficacy of this compound in an Orthotopic Model
| Treatment Group | N | Mean Final Tumor Volume (mm³) ± SEM | Mean Final Tumor Weight (g) ± SEM | Mean Number of Lung Metastases ± SEM |
| Vehicle Control | 10 | Data | Data | Data |
| This compound (X mg/kg) | 10 | Data | Data | Data |
| This compound (Y mg/kg) | 10 | Data | Data | Data |
Table 2: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Unit | Value |
| Dose | mg/kg | Data |
| Route of Administration | - | Data |
| Cmax | ng/mL | Data |
| Tmax | h | Data |
| AUC (0-t) | ng*h/mL | Data |
| t½ | h | Data |
Conclusion
The provided application notes and protocols offer a robust framework for the in vivo evaluation of this compound. A thorough investigation of its efficacy in relevant animal models, coupled with a clear understanding of its pharmacokinetic profile, is essential for its advancement as a potential anti-cancer therapeutic. Researchers are encouraged to adapt these protocols to their specific research questions and to conduct preliminary studies to optimize experimental conditions.
References
- 1. Matlystatins, new inhibitors of typeIV collagenases from Actinomadura atramentaria. I. Taxonomy, fermentation, isolation, and physico-chemical properties of matlystatin-group compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MEROPS - the Peptidase Database [ebi.ac.uk]
- 3. MEROPS - the Peptidase Database [ebi.ac.uk]
- 4. The Roles of Matrix Metalloproteinases and Their Inhibitors in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Challenges in Matrix Metalloproteinases Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
Application Notes and Protocols: Fluorescent Probes for Matlystatin F Target Engagement
For Researchers, Scientists, and Drug Development Professionals
Introduction
Matlystatin F is a natural product known for its inhibitory activity against two distinct and significant classes of enzymes: matrix metalloproteinases (MMPs) and the bacterial Type III Secretion System (T3SS). This dual activity makes this compound a compelling molecule for further investigation in both anti-cancer and anti-infective research. To facilitate these studies, robust methods for quantifying its engagement with its molecular targets in various experimental systems are essential. Fluorescent probes offer a powerful tool for such quantitative analysis, enabling researchers to study binding kinetics, determine target occupancy in cells, and screen for more potent analogs.
These application notes provide detailed protocols and conceptual frameworks for the use of fluorescent probes to investigate this compound's engagement with both its MMP and T3SS targets. While the development of fluorescent probes for MMP inhibitors is well-established, the direct molecular target of this compound within the T3SS is not yet identified. Therefore, this document presents a comprehensive strategy for target identification and subsequent probe development for the T3SS.
Section 1: Fluorescent Probes for this compound Engagement with Matrix Metalloproteinases (MMPs)
Matlystatins are known inhibitors of MMPs, a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix. Overactivity of MMPs is implicated in various pathologies, including cancer metastasis and arthritis. Fluorescently labeled analogs of this compound can be used to directly measure its binding to specific MMPs.
Conceptual Approach: Fluorescence Polarization (FP) Assay
A common method to assess the binding of a small fluorescent molecule to a larger protein is the Fluorescence Polarization (FP) assay. In this assay, a fluorescently labeled this compound analog (the "probe") is excited with polarized light. When the probe is small and rotates rapidly in solution, the emitted light is depolarized. Upon binding to a larger MMP enzyme, the probe's rotation slows down significantly, resulting in a higher degree of polarization of the emitted light. This change in polarization is directly proportional to the fraction of the probe that is bound to the MMP.
Experimental Protocol: MMP-Matlystatin F Binding Assay using FP
Materials:
-
Purified recombinant MMP enzyme (e.g., MMP-2, MMP-9)
-
Fluorescently labeled this compound probe (synthesis required)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35)
-
Unlabeled this compound (for competition assay)
-
Black, low-volume 384-well plates
-
Plate reader with fluorescence polarization capabilities
Procedure:
-
Probe Synthesis: Synthesize a fluorescent analog of this compound by conjugating a suitable fluorophore (e.g., FITC, TAMRA) to a non-critical position of the this compound molecule, ensuring that the modification does not significantly impair its binding affinity.
-
Assay Setup:
-
Prepare a serial dilution of the unlabeled this compound in assay buffer.
-
In a 384-well plate, add a fixed concentration of the fluorescent this compound probe to each well.
-
Add the serially diluted unlabeled this compound to the wells.
-
Initiate the binding reaction by adding a fixed concentration of the purified MMP enzyme to each well.
-
Include control wells containing only the probe and buffer (for minimum polarization) and wells with probe and MMP but no competitor (for maximum polarization).
-
-
Incubation: Incubate the plate at room temperature for 30-60 minutes to allow the binding reaction to reach equilibrium. Protect the plate from light.
-
Measurement: Measure the fluorescence polarization of each well using a plate reader.
-
Data Analysis:
-
Plot the fluorescence polarization values against the logarithm of the unlabeled this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which represents the concentration of unlabeled this compound required to displace 50% of the fluorescent probe.
-
The dissociation constant (Kd) of the fluorescent probe can be determined from a saturation binding experiment where the concentration of the MMP is varied while the probe concentration is kept constant.
-
Data Presentation
| Parameter | Value |
| Fluorescent Probe Concentration | [Specify concentration, e.g., 10 nM] |
| MMP Concentration | [Specify concentration, e.g., 20 nM] |
| IC₅₀ of this compound | [Calculated value from competition assay] |
| Kd of Fluorescent Probe | [Calculated value from saturation binding] |
Section 2: Strategy for Developing Fluorescent Probes for this compound Engagement with the Type III Secretion System (T3SS)
The inhibition of the T3SS by this compound presents an exciting opportunity for the development of novel anti-virulence agents. However, the direct molecular target of this compound within the complex T3SS machinery has not been elucidated. Therefore, a critical first step is to identify this target protein. The following section outlines a comprehensive strategy for target identification, followed by the design and application of a fluorescent probe for target engagement.
Phase 1: Target Identification using Photo-Affinity Labeling and Proteomics
Photo-affinity labeling is a powerful technique to identify the binding partners of a small molecule in a complex biological sample. This approach involves synthesizing a probe that incorporates a photo-reactive group and a reporter tag.
Experimental Protocol: T3SS Target Identification
Materials:
-
Bacterial strain expressing the T3SS of interest (e.g., Pseudomonas aeruginosa, Yersinia pestis)
-
This compound photo-affinity probe (containing a photo-reactive group like a diazirine or benzophenone, and an affinity tag like biotin (B1667282) or an alkyne for click chemistry)
-
Bacterial culture media
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Streptavidin-coated magnetic beads (for biotinylated probes) or azide-biotin and click chemistry reagents (for alkyne probes)
-
UV cross-linking apparatus (e.g., 365 nm UV lamp)
-
Mass spectrometer for proteomic analysis
Procedure:
-
Probe Synthesis: Synthesize a this compound analog with a photo-reactive moiety and an affinity tag. The positions of these modifications should be chosen to minimize disruption of the compound's inhibitory activity.
-
Bacterial Culture and Treatment:
-
Grow the T3SS-expressing bacteria to the desired growth phase.
-
Induce T3SS expression if necessary.
-
Treat the bacterial culture or cell lysate with the photo-affinity probe. Include a control group treated with a vehicle (e.g., DMSO).
-
-
Photo-Crosslinking: Irradiate the samples with UV light to induce covalent cross-linking of the probe to its binding partners.
-
Cell Lysis and Affinity Purification:
-
Lyse the bacterial cells to release the proteins.
-
For biotinylated probes, incubate the lysate with streptavidin beads to capture the probe-protein complexes.
-
For alkyne probes, perform a click reaction with an azide-biotin tag, followed by streptavidin bead purification.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
-
Proteomic Analysis:
-
Elute the captured proteins from the beads.
-
Digest the proteins into peptides (e.g., with trypsin).
-
Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Identify the proteins that are significantly enriched in the probe-treated sample compared to the control.
-
These enriched proteins are the candidate targets of this compound.
-
Phase 2: Fluorescent Probe Development and Target Engagement Assay
Once a candidate target protein is identified and validated, a fluorescent probe can be designed for direct target engagement studies.
Experimental Protocol: Cellular Target Engagement Assay
Materials:
-
T3SS-expressing bacterial strain
-
Fluorescently labeled this compound probe
-
Unlabeled this compound
-
Bacterial culture media
-
Confocal microscope or flow cytometer
Procedure:
-
Probe Design and Synthesis: Based on the identified target, design and synthesize a fluorescently labeled this compound analog.
-
Bacterial Treatment:
-
Grow the bacteria and induce T3SS expression.
-
Treat the bacteria with a fixed concentration of the fluorescent probe.
-
In parallel, co-treat bacteria with the fluorescent probe and a range of concentrations of unlabeled this compound.
-
-
Incubation and Washing:
-
Incubate the bacteria to allow for probe binding.
-
Wash the cells to remove unbound probe.
-
-
Analysis:
-
Microscopy: Image the cells using a confocal microscope to visualize the subcellular localization of the probe.
-
Flow Cytometry: Quantify the fluorescence intensity of individual bacterial cells.
-
-
Data Analysis:
-
Plot the mean fluorescence intensity against the concentration of unlabeled this compound.
-
Fit the data to determine the EC₅₀ value, which represents the concentration of unlabeled compound required to reduce the fluorescent signal by 50%, indicating target occupancy.
-
Data Presentation
| Parameter | Value |
| Fluorescent Probe Concentration | [Specify concentration] |
| Bacterial Strain | [Specify strain] |
| EC₅₀ of this compound | [Calculated value from competition assay] |
| Subcellular Localization (from microscopy) | [Describe localization] |
Conclusion
The application notes provided herein offer a detailed guide for researchers interested in studying the target engagement of this compound. For its well-established role as an MMP inhibitor, a direct binding assay using fluorescence polarization is described. For its more novel activity against the T3SS, a strategic workflow is presented to first identify the molecular target and then to develop a fluorescent probe for cellular target engagement studies. These methods will be instrumental in advancing our understanding of this compound's mechanism of action and in the development of new therapeutic agents based on its unique biological activities.
Troubleshooting & Optimization
Improving Matlystatin F solubility for in vitro assays
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Matlystatin F, a potent matrix metalloproteinase (MMP) inhibitor. Our resources are designed to help you overcome common challenges in your in vitro assays, particularly those related to solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a member of the matlystatin family of compounds isolated from Actinomadura atramentaria.[1] It belongs to the hydroxamate class of metalloproteinase inhibitors.[2] The hydroxamate group in its structure chelates the zinc ion in the active site of matrix metalloproteinases (MMPs), thereby inhibiting their enzymatic activity.[2][3][4] This mechanism is common to many synthetic and natural MMP inhibitors.
Q2: I'm having trouble dissolving this compound for my in vitro assay. What is the recommended solvent?
A2: Due to its chemical structure, this compound is expected to have low water solubility. The recommended starting solvent for preparing a stock solution is dimethyl sulfoxide (B87167) (DMSO).[5][6][7][8][9] For detailed instructions on preparing stock and working solutions, please refer to the Experimental Protocols section.
Q3: What is the maximum final concentration of DMSO that is safe for my cell-based or enzyme-based assay?
A3: The final concentration of DMSO in your assay should be kept as low as possible to avoid solvent-induced artifacts or cytotoxicity. For most cell lines, a final DMSO concentration of less than 0.5% is recommended, with 0.1% being a widely accepted "gold standard".[5][10][11][12] For enzyme-based assays, the tolerance for DMSO can be higher, but it is always best to include a vehicle control (assay buffer with the same final concentration of DMSO) to account for any effects of the solvent on enzyme activity.[5]
Q4: My this compound precipitates when I dilute the DMSO stock solution into my aqueous assay buffer. What can I do?
A4: This is a common issue with hydrophobic compounds. Here are a few strategies to overcome this:
-
Prepare a more concentrated stock solution: This allows for a smaller volume of the stock to be added to the aqueous buffer, which can help maintain solubility.[5]
-
Use a co-solvent: A mixture of solvents can sometimes be more effective than a single one.[5][13]
-
Incorporate a surfactant: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can help to maintain the solubility of hydrophobic compounds in aqueous solutions.[5][14][15][16][17]
-
Consider using cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules, increasing their aqueous solubility.[18][19][20][21][22]
Please refer to the Troubleshooting Guide for more detailed suggestions.
Troubleshooting Guide: Improving this compound Solubility
This guide provides a systematic approach to addressing solubility challenges with this compound in your in vitro experiments.
Initial Solubility Testing Workflow
Solvent and Solubilizer Options
If you continue to experience solubility issues after following the initial workflow, consider the alternative solvent systems and solubilizing agents summarized in the table below. It is crucial to test the compatibility of these agents with your specific assay, as they may interfere with the biological system.
| Solubilizing Agent | Typical Starting Concentration in Stock | Maximum Recommended Final Concentration in Assay | Notes and Considerations |
| DMSO | 10-50 mM | < 0.5% (cell-based assays)[5][6][7][8] < 1-2% (biochemical assays) | Standard solvent for hydrophobic compounds. Always include a vehicle control.[5] |
| Ethanol | 10-50 mM | < 0.5% | Can be more cytotoxic than DMSO for some cell lines.[6][7][8] |
| PEG-400 | As a co-solvent with water or buffer | 1-5% | A less toxic alternative to DMSO for some applications.[5] |
| Tween® 80 | 1-10% in stock solution | 0.01-0.1% | A non-ionic surfactant that can help prevent precipitation.[5][15] May form micelles.[16] |
| Pluronic® F-68 | 1-10% in stock solution | 0.01-0.1% | Another non-ionic surfactant with good biocompatibility. |
| β-Cyclodextrins (e.g., HP-β-CD) | Varies (complex formation) | Varies (typically in µM to low mM range) | Can form inclusion complexes to enhance solubility.[20][21][22] May not interfere with cellular integrity.[6] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO and subsequent dilution into a typical MMP assay buffer.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
MMP Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35)[23]
-
Sterile microcentrifuge tubes
Procedure:
-
Calculate the required mass of this compound: Based on its molecular weight, calculate the mass needed to prepare your desired volume of a 10 mM stock solution.
-
Prepare the 10 mM stock solution: a. Carefully weigh the calculated mass of this compound into a sterile microcentrifuge tube. b. Add the appropriate volume of 100% DMSO to the tube. c. Vortex the tube thoroughly for 1-2 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution if necessary.[5][9]
-
Store the stock solution: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[24]
-
Prepare the working solution: a. On the day of the experiment, thaw an aliquot of the this compound stock solution. b. Perform serial dilutions of the stock solution in MMP Assay Buffer to achieve the desired final concentrations for your assay. It is recommended to add the stock solution to the buffer while vortexing to minimize precipitation. c. Ensure the final concentration of DMSO in the assay does not exceed the tolerance level of your experimental system (typically <0.5%).
Protocol 2: General In Vitro MMP Inhibition Assay
This protocol provides a general workflow for assessing the inhibitory activity of this compound against a specific matrix metalloproteinase.
Workflow:
Signaling Pathway
This compound, as a matrix metalloproteinase inhibitor, acts extracellularly to block the degradation of extracellular matrix (ECM) components, a process that is often upregulated in pathological conditions such as cancer metastasis and arthritis.[25]
References
- 1. Matlystatins, new inhibitors of typeIV collagenases from Actinomadura atramentaria. I. Taxonomy, fermentation, isolation, and physico-chemical properties of matlystatin-group compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacoproteomics of a Metalloproteinase Hydroxamate Inhibitor in Breast Cancer Cells: Dynamics of Membrane Type 1 Matrix Metalloproteinase-Mediated Membrane Protein Shedding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hydroxamate-based peptide inhibitors of matrix metalloprotease 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Considerations regarding use of solvents in in vitro cell based assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. file.selleckchem.com [file.selleckchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 13. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Evaluation of surfactants as solubilizing agents in microsomal metabolism reactions with lipophilic substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. jocpr.com [jocpr.com]
- 17. longdom.org [longdom.org]
- 18. mdpi.com [mdpi.com]
- 19. gala.gre.ac.uk [gala.gre.ac.uk]
- 20. Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 22. scispace.com [scispace.com]
- 23. Generation of Matrix Degradation Products Using an In Vitro MMP Cleavage Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
- 25. Design and Synthesis of Water-Soluble and Potent MMP-13 Inhibitors with Activity in Human Osteosarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
Matlystatin F stability in different buffer conditions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of Matlystatin F in various experimental settings. The information is presented in a question-and-answer format to address common issues and questions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the primary stability concern for this compound?
A1: this compound is a hydroxamate-containing metalloproteinase inhibitor.[1] The hydroxamic acid functional group (-C(=O)N-OH) is crucial for its inhibitory activity but is also the primary site of chemical instability. This group is susceptible to hydrolysis, which converts the active hydroxamic acid to an inactive carboxylic acid.[2][3]
Q2: At what pH is this compound most stable?
A2: While specific data for this compound is not available, hydroxamic acids generally exhibit maximal stability in neutral to slightly acidic conditions (around pH 4-7).[4][5] Both strongly acidic and alkaline conditions can accelerate the hydrolysis of the hydroxamate group.[6] For instance, some hydroxamic acids show increased degradation rates as pH increases from 5 to 8.
Q3: My this compound solution seems to have lost activity over time. What is the likely cause?
A3: Loss of activity is most likely due to the hydrolytic degradation of the hydroxamic acid "warhead" to its corresponding carboxylic acid. This can be accelerated by several factors:
-
Improper pH: Storage in a buffer that is too acidic or too alkaline.
-
Extended Storage in Aqueous Buffer: Even at an optimal pH, aqueous solutions of hydroxamic acids have limited stability and should be prepared fresh.
-
High Temperatures: Increased temperature will accelerate the rate of hydrolysis.
-
Presence of Esterases: If working with biological samples (e.g., plasma), enzymes like arylesterases and carboxylesterases can metabolize the hydroxamic acid group.[7][8]
Q4: What is the recommended procedure for preparing and storing this compound stock solutions?
A4: For long-term storage, this compound should be stored as a solid at -20°C or -80°C, protected from moisture. For experiments, prepare a concentrated stock solution in an anhydrous organic solvent like DMSO. This stock can then be diluted into the desired aqueous buffer immediately before use. Avoid preparing large quantities of aqueous working solutions that will not be used promptly.
Q5: Can I freeze my aqueous this compound working solution for later use?
A5: It is not recommended. Freeze-thaw cycles can negatively impact the stability of the compound in an aqueous environment. It is best practice to prepare fresh working solutions from a DMSO stock for each experiment.
Q6: How can I check the stability of my this compound sample?
A6: The most reliable method is to use High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[9] These techniques can separate this compound from its degradation products (e.g., the corresponding carboxylic acid) and quantify the amount of intact compound remaining over time.
This compound Stability Data Summary
As specific quantitative stability data for this compound is not publicly available, the following table presents illustrative data based on the known behavior of hydroxamic acids. This demonstrates how pH and temperature can impact stability over a 24-hour period.
| Buffer pH | Temperature (°C) | Incubation Time (hours) | % this compound Remaining (Illustrative) |
| 4.0 | 4 | 24 | 95% |
| 4.0 | 25 | 24 | 85% |
| 7.0 | 4 | 24 | 98% |
| 7.0 | 25 | 24 | 90% |
| 8.5 | 4 | 24 | 80% |
| 8.5 | 25 | 24 | 65% |
Note: This data is for illustrative purposes only and is intended to show general trends. Actual stability should be determined experimentally.
Experimental Protocols
Protocol: General Stability Assessment of this compound via HPLC
This protocol outlines a general method for assessing the stability of this compound in a specific buffer.
-
Preparation of Stock Solution:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
-
Preparation of Working Solutions:
-
Dilute the DMSO stock to a final concentration of 100 µM in three different buffers of interest (e.g., pH 4.0, pH 7.0, pH 8.5).
-
Ensure the final concentration of DMSO is low (e.g., <1%) to minimize its effect on the experiment.
-
-
Incubation:
-
Divide each working solution into aliquots for different time points and temperatures.
-
For example, incubate at 4°C and 25°C (room temperature).
-
Set time points for analysis (e.g., 0, 2, 4, 8, 12, 24 hours).
-
-
Sample Analysis (HPLC):
-
At each time point, take an aliquot from each condition and stop the degradation by adding an equal volume of cold acetonitrile (B52724) or by freezing immediately at -80°C.
-
Analyze the samples using a reverse-phase HPLC system with UV detection.
-
Column: C18 column
-
Mobile Phase: A gradient of water with 0.1% trifluoroacetic acid (TFA) and acetonitrile with 0.1% TFA.
-
Detection: Monitor at a wavelength appropriate for the chromophore in this compound.
-
-
The initial (time 0) sample represents 100% intact this compound.
-
Quantify the peak area of this compound at subsequent time points and express it as a percentage of the peak area at time 0.
-
The appearance of a new, more polar peak is indicative of the carboxylic acid degradation product.
-
Visual Guides
References
- 1. Matlystatins, new inhibitors of typeIV collagenases from Actinomadura atramentaria. I. Taxonomy, fermentation, isolation, and physico-chemical properties of matlystatin-group compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of hydroxamic acid group metabolism to carboxylic acid: Oxidation versus hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methods for Hydroxamic Acid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Matrix Metalloproteinase 13 Inhibitors for Modulation of Osteoclastogenesis: Enhancement of Solubility and Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Radiolabeled hydroxamate-based matrix metalloproteinase inhibitors: How chemical modifications affect pharmacokinetics and metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Controlling Plasma Stability of Hydroxamic Acids: A MedChem Toolbox - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
Technical Support Center: Optimizing Matlystatin F Concentration for Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of Matlystatin F in cell culture experiments.
Introduction to this compound
This compound belongs to a family of five related compounds, the Matlystatins (A, B, D, E, and F), which were first isolated from the actinomycete Actinomadura atramentaria.[1][2] These compounds are recognized as inhibitors of type IV collagenases, which are part of the matrix metalloproteinase (MMP) family.[1][2] Specifically, members of the Matlystatin family, such as Matlystatin A, have been shown to inhibit MMP-2 and MMP-9.[3] Matlystatins are characterized by the presence of piperazic acid and hydroxamic acid moieties, the latter of which is a common feature in protease inhibitors, typically binding to the zinc ion in the active site of the enzyme.[2]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Matlystatins?
A1: Matlystatins function as inhibitors of matrix metalloproteinases (MMPs), specifically type IV collagenases like MMP-2 and MMP-9.[3] They contain a hydroxamic acid group which is thought to chelate the zinc ion essential for the catalytic activity of MMPs, thereby blocking their enzymatic function.[2]
Q2: What is a recommended starting concentration for this compound in a new cell line?
A2: As there is no specific published data for this compound, a good starting point is to perform a dose-response experiment over a broad range of concentrations, for instance, from 1 nM to 100 µM. This will help determine the half-maximal inhibitory concentration (IC50) for cell viability and identify a non-toxic working concentration range.
Q3: How should I prepare and store a stock solution of this compound?
A3: It is advisable to prepare a high-concentration stock solution (e.g., 10 mM) in a non-polar solvent like dimethyl sulfoxide (B87167) (DMSO). To maintain stability, this stock solution should be aliquoted into smaller volumes and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles. When preparing your working concentrations, ensure the final DMSO concentration in the cell culture medium does not exceed 0.1% to prevent solvent-induced cytotoxicity.
Q4: How long should I incubate my cells with this compound?
A4: The optimal incubation time is dependent on the specific cell line and the biological question being addressed. Typical incubation times for inhibitor studies range from 24 to 72 hours. It is recommended to perform a time-course experiment to determine the most appropriate duration for your specific assay.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No observable effect of this compound, even at high concentrations. | 1. Low Potency: this compound may have low potency against the target MMPs in your specific cell line. 2. Cell Permeability: The compound may not be readily crossing the cell membrane. 3. Inhibitor Inactivation: The inhibitor may be unstable or metabolized in your cell culture conditions. | 1. Confirm Target Expression: Verify that your cell line expresses the target MMPs (e.g., MMP-2, MMP-9) using techniques like RT-PCR, Western blot, or zymography. 2. Increase Incubation Time: A longer exposure to the inhibitor may be necessary to observe an effect. 3. Use a Positive Control: Test a well-characterized, cell-permeable MMP inhibitor to ensure your experimental setup is working correctly. |
| High levels of cell death observed at expected working concentrations. | 1. Cytotoxicity: The concentration used may be toxic to your specific cell line. 2. Off-Target Effects: At higher concentrations, the inhibitor may be affecting other essential cellular pathways. 3. Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) may be too high. | 1. Perform a Dose-Response Cytotoxicity Assay: Determine the IC50 for cytotoxicity (e.g., using an MTT or similar viability assay) to identify a non-toxic concentration range. 2. Lower the Concentration: Use a concentration that is effective at inhibiting the target without causing significant cell death. 3. Check Solvent Concentration: Ensure the final DMSO concentration is ≤ 0.1%. Include a vehicle control (media with the same DMSO concentration but no inhibitor) in your experiments. |
| Inconsistent or not reproducible results between experiments. | 1. Cell Culture Variability: Differences in cell passage number, confluency, or media composition can alter cellular responses. 2. Inhibitor Stock Instability: Repeated freeze-thaw cycles of the stock solution can lead to degradation. 3. Pipetting Errors: Inaccurate dilutions can lead to variability in the final inhibitor concentration. | 1. Standardize Cell Culture Practices: Use cells within a consistent passage number range and ensure similar confluency at the time of treatment. 2. Aliquot Stock Solutions: Prepare single-use aliquots of your this compound stock solution to maintain its stability. 3. Calibrate Pipettes: Regularly check and calibrate your pipettes to ensure accurate liquid handling. |
Experimental Protocols
Protocol 1: Determination of IC50 for Cell Viability using MTT Assay
This protocol outlines the steps to determine the concentration of this compound that inhibits cell viability by 50%.
Materials:
-
Target adherent cell line
-
Complete cell culture medium
-
This compound
-
DMSO
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Phosphate Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock in complete medium to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM).
-
Include a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
-
Incubation:
-
Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After incubation, add 20 µL of MTT solution to each well.
-
Incubate for an additional 2-4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Gently shake the plate for 10 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 490 nm or 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Quantitative Data for Related Matlystatins
While specific data for this compound is unavailable, the following table provides IC50 values for the related compound, Matlystatin B, against purified MMPs. This can serve as a preliminary reference.
| Compound | Target MMP | IC50 |
| Matlystatin B | MMP-2 | 1.7 µM |
| Matlystatin B | MMP-9 | 570 nM |
Data from Challenges in Matrix Metalloproteinases Inhibition - PMC - NIH[4]
Visualizations
Caption: Workflow for determining the IC50 of this compound.
Caption: Simplified pathway of MMP-9 inhibition by this compound.
References
- 1. Matlystatins, new inhibitors of typeIV collagenases from Actinomadura atramentaria. I. Taxonomy, fermentation, isolation, and physico-chemical properties of matlystatin-group compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Matlystatins, new inhibitors of type IV collagenases from Actinomadura atramentaria. III. Structure elucidation of matlystatins A to F - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MEROPS - the Peptidase Database [ebi.ac.uk]
- 4. Challenges in Matrix Metalloproteinases Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Matlystatin F Zymography Experiments: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers in successfully performing Matlystatin F zymography experiments. The information is presented in a clear question-and-answer format to directly address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in zymography?
This compound is a potent, reversible inhibitor of matrix metalloproteinases (MMPs), particularly gelatinases such as MMP-2 and MMP-9. In zymography, this compound is used as a tool to identify and characterize the activity of these MMPs in biological samples. By comparing zymograms with and without the inhibitor, researchers can confirm that the observed gelatinolytic activity is due to MMPs.
Q2: What is the principle of gelatin zymography?
Gelatin zymography is a technique used to detect and characterize proteolytic enzymes, primarily MMPs, based on their ability to degrade a substrate copolymerized within a polyacrylamide gel. Samples containing MMPs are loaded onto a gelatin-containing gel and subjected to electrophoresis. After electrophoresis, the gel is incubated in a developing buffer that allows the MMPs to renature and digest the gelatin. When the gel is stained with Coomassie Blue, areas of enzymatic activity appear as clear bands against a blue background, indicating where the gelatin has been degraded.[1] The molecular weight of the active proteases can be determined by comparing their migration to that of molecular weight standards.
Q3: Can zymography be used for quantitative analysis?
Zymography is considered a semi-quantitative technique.[2] The intensity of the clear bands on the zymogram is proportional to the amount of enzymatic activity. Densitometry can be used to measure the intensity of these bands, allowing for the relative quantification of MMP activity between different samples.[2][3] For more precise quantification, it is recommended to run a standard curve with known amounts of purified MMPs on the same gel.[2]
Troubleshooting Guide
This guide addresses common problems encountered during this compound zymography experiments, providing potential causes and solutions.
| Problem | Potential Cause(s) | Troubleshooting Solution(s) |
| No Bands/Weak Signal | 1. Inactive Enzyme: The MMPs in your sample may be inactive or present at very low concentrations.[4] 2. Incorrect Sample Preparation: Samples were boiled or contain reducing agents, which irreversibly denature the enzymes. 3. Insufficient Incubation Time: The incubation period was too short for detectable gelatin degradation.[5] 4. Presence of Inhibitors in Sample: The sample may contain endogenous MMP inhibitors (TIMPs) or other inhibiting substances. | 1. Activate Pro-MMPs: Pre-treat samples with 4-aminophenylmercuric acetate (B1210297) (APMA) to activate pro-MMPs.[4][6] Use positive controls with known active MMPs to verify the assay is working. 2. Proper Sample Handling: Prepare samples in non-reducing loading buffer and do not heat them above 37°C. 3. Optimize Incubation Time: Increase the incubation time (e.g., 24-48 hours) to enhance the signal.[7] 4. Inhibitor Removal: While zymography separates MMPs from TIMPs during electrophoresis, consider sample purification steps if other inhibitors are suspected.[3] |
| Smeared Bands/Poor Resolution | 1. Sample Overload: Too much protein was loaded onto the gel, causing the bands to smear.[5] 2. Incorrect Gel Percentage: The acrylamide (B121943) concentration may not be optimal for separating the MMPs of interest. 3. High Salt Concentration in Sample: High salt can interfere with protein migration. 4. Improper Gel Polymerization: The gel may not have polymerized evenly. | 1. Optimize Protein Concentration: Perform a protein concentration assay and load a smaller amount of the sample. A typical range is 1-2 µg of total protein.[5] 2. Adjust Gel Percentage: For MMP-2 and MMP-9, a 7.5-10% acrylamide gel is generally recommended.[1] 3. Desalt Samples: If high salt is suspected, use a desalting column to clean up the samples before loading. 4. Ensure Proper Gel Casting: Prepare fresh acrylamide and polymerization reagents. Ensure the gel is cast evenly and allowed to fully polymerize. |
| High Background Staining | 1. Incomplete Renaturation: The SDS may not have been fully removed, preventing proper enzyme renaturation and activity. 2. Insufficient Washing: The washing steps after electrophoresis were not adequate.[7] 3. Contaminated Reagents: Buffers or gelatin may be contaminated with bacteria, which can produce proteases. | 1. Optimize Washing/Renaturation: Increase the number and duration of washes with a Triton X-100-containing buffer to ensure complete SDS removal.[7] 2. Thorough Washing: Ensure gentle agitation during all washing steps. 3. Use Fresh, Sterile Reagents: Prepare fresh buffers with high-purity water and filter-sterilize if necessary. Use fresh gelatin stock for each gel.[7] |
| No Inhibition by this compound | 1. Incorrect Inhibitor Concentration: The concentration of this compound used may be too low to effectively inhibit the MMPs in the sample. 2. Degraded Inhibitor: The this compound stock solution may have degraded over time. 3. Non-MMP Proteolytic Activity: The observed activity may be from proteases that are not inhibited by this compound. | 1. Optimize Inhibitor Concentration: Perform a dose-response experiment with a range of this compound concentrations to determine the optimal inhibitory concentration for your specific experimental conditions. 2. Prepare Fresh Inhibitor Stock: Prepare a fresh stock solution of this compound and store it appropriately according to the manufacturer's instructions. 3. Use Broad-Spectrum Inhibitors: To confirm if the activity is from metalloproteinases, incubate a control gel with a broad-spectrum metalloproteinase inhibitor like EDTA.[6] |
Experimental Protocols
Detailed Gelatin Zymography Protocol
This protocol is optimized for the detection of MMP-2 and MMP-9 activity.[1]
1. Sample Preparation:
-
Collect cell culture supernatant or prepare tissue homogenates.
-
Centrifuge to remove cell debris.
-
Determine the protein concentration of each sample.
-
Mix the sample with 2x non-reducing sample buffer (do not boil).
2. Gel Preparation (for one 10% gel):
-
Resolving Gel:
-
3.3 mL distilled water
-
2.5 mL 1.5 M Tris-HCl, pH 8.8
-
3.3 mL 30% Acrylamide/Bis-acrylamide
-
100 µL 10% SDS
-
1.0 mL Gelatin solution (10 mg/mL)
-
50 µL 10% Ammonium Persulfate (APS)
-
5 µL TEMED
-
-
Stacking Gel:
-
1.4 mL distilled water
-
0.5 mL 0.5 M Tris-HCl, pH 6.8
-
0.33 mL 30% Acrylamide/Bis-acrylamide
-
20 µL 10% SDS
-
20 µL 10% APS
-
2 µL TEMED
-
3. Electrophoresis:
-
Load equal amounts of protein into each well.
-
Run the gel at 150V at 4°C until the dye front reaches the bottom.
4. Renaturation and Development:
-
Remove the gel and wash it twice for 30 minutes each in washing buffer (e.g., 2.5% Triton X-100 in 50 mM Tris-HCl, pH 7.5) to remove SDS.[1]
-
Incubate the gel in developing buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM CaCl2, 1 µM ZnCl2, and 1% Triton X-100) overnight at 37°C.[1]
5. Staining and Destaining:
-
Stain the gel with 0.5% Coomassie Brilliant Blue R-250 in 40% methanol (B129727) and 10% acetic acid for 1 hour.
-
Destain with 40% methanol and 10% acetic acid until clear bands appear against a blue background.
6. Analysis:
-
Image the gel and perform densitometric analysis to quantify the gelatinolytic activity.
This compound Inhibition Assay
To confirm the presence of MMPs, a parallel zymogram should be run with the addition of this compound to the developing buffer.
-
Follow the standard zymography protocol until the renaturation step.
-
Prepare two separate developing buffers: one without and one with this compound at the desired concentration.
-
Cut the gel in half. Incubate one half in the standard developing buffer and the other half in the developing buffer containing this compound.
-
Proceed with the staining and destaining steps as described above.
-
Compare the two halves of the gel. A significant reduction or absence of bands in the half incubated with this compound confirms that the gelatinolytic activity is due to MMPs inhibited by this compound.
Visualizations
Caption: Workflow for this compound Zymography.
References
- 1. docs.abcam.com [docs.abcam.com]
- 2. Reappraisal of Quantitative Gel Zymography for Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Assessment of Gelatinases (MMP-2 and MMP-9) by Gelatin Zymography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. med.upenn.edu [med.upenn.edu]
Technical Support Center: Preventing Off-Target Effects of Matlystatin F
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate the off-target effects of Matlystatin F, a potent metalloproteinase inhibitor.
Introduction
Frequently Asked Questions (FAQs)
Q1: What are the primary known targets of the Matlystatin family of inhibitors?
A1: The Matlystatin family, including congeners like Matlystatin A and B, are primarily known to inhibit matrix metalloproteinases (MMPs), specifically type IV collagenases such as MMP-2 and MMP-9.[1][4][5] Matlystatins are part of the hydroxamate class of metallopeptidase inhibitors, which act by chelating the active site zinc ion in these enzymes.[4]
Q2: What are off-target effects and why are they a concern with this compound?
A2: Off-target effects occur when a compound, such as this compound, binds to and modulates the activity of proteins other than its intended biological targets (e.g., MMP-2 and MMP-9).[2] These unintended interactions are a significant concern because they can lead to misinterpretation of experimental data, where an observed phenotype is incorrectly attributed to the inhibition of the primary target.[2] Furthermore, off-target binding can cause cellular toxicity and lead to a lack of translatability from preclinical to clinical settings.[2]
Q3: What are the initial signs that my experimental results might be influenced by off-target effects of this compound?
A3: Several signs may indicate potential off-target effects:
-
Inconsistent phenotypes: Observing different cellular outcomes when using other, structurally distinct inhibitors of the same target.[3]
-
Discrepancies with genetic validation: The phenotype observed with this compound is not replicated when the target protein's expression is knocked down or knocked out using techniques like CRISPR-Cas9 or siRNA.[2][3]
-
Effects at high concentrations: The desired effect is only seen at high concentrations of this compound, which increases the likelihood of binding to lower-affinity off-targets.[2]
-
Unexplained cellular toxicity: Observing significant cell death or stress at concentrations where the on-target effect is expected to be specific.[2]
Q4: How can I proactively minimize off-target effects in my experimental design?
A4: A proactive approach is the most effective way to manage off-target effects:
-
Use the lowest effective concentration: Perform a dose-response experiment to identify the lowest concentration of this compound that produces the desired on-target effect.[2]
-
Employ control compounds: Include a structurally similar but biologically inactive analog of this compound as a negative control. This helps to ensure that the observed effects are not due to the chemical scaffold itself.
-
Orthogonal validation: Confirm your findings using alternative methods, such as employing a different class of MMP inhibitors or using genetic approaches to validate the target's role in the observed phenotype.[3]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| Inconsistent results between different cell lines. | Varying expression levels of on-target (e.g., MMP-2, MMP-9) or off-target proteins across cell lines. | 1. Confirm the expression levels of target proteins in all cell lines using Western Blot or qPCR. 2. Perform a dose-response curve for each cell line to determine the optimal concentration of this compound. |
| Observed phenotype does not match genetic knockdown of the target. | The phenotype may be due to an off-target effect of this compound. | 1. Use CRISPR-Cas9 or siRNA to reduce the expression of the intended target. If the phenotype persists with this compound treatment in the absence of the target, it is likely an off-target effect.[2][6] 2. Consider proteome-wide profiling techniques to identify potential off-target binders.[3] |
| High levels of cytotoxicity observed. | The concentration of this compound may be too high, leading to off-target toxicity, or the off-target itself may be inducing a toxic effect. | 1. Perform a cell viability assay (e.g., MTS or CellTiter-Glo) in parallel with your functional assay to determine the therapeutic window of this compound. 2. Lower the concentration of this compound to the minimum required for on-target activity. |
| Lack of correlation between target inhibition and cellular phenotype. | The downstream signaling pathway may be more complex than anticipated, or the primary effect may be off-target. | 1. Perform a Cellular Thermal Shift Assay (CETSA) to confirm that this compound is engaging with its intended target in the cellular environment.[2] 2. Map the downstream signaling pathway of your target to confirm that the expected molecular changes are occurring upon treatment. |
Data Presentation
Table 1: Illustrative Dose-Response of this compound on MMP Activity and Cell Viability
| This compound (µM) | % MMP-9 Inhibition | % Cell Viability (72h) |
| 0.01 | 15.2 | 98.5 |
| 0.1 | 48.9 | 97.1 |
| 1 | 85.3 | 95.4 |
| 10 | 92.1 | 70.2 |
| 100 | 95.6 | 25.8 |
This table illustrates how to determine the optimal concentration of this compound that maximizes on-target inhibition while minimizing cytotoxicity.
Table 2: Illustrative Selectivity Profile of this compound (IC50 values in µM)
| Compound | MMP-2 | MMP-9 | MMP-1 | MMP-3 | MMP-7 |
| This compound | 0.05 | 0.08 | >100 | 5.2 | 15.8 |
| General MMP Inhibitor | 0.1 | 0.2 | 0.5 | 0.3 | 1.1 |
This table demonstrates how to present the selectivity of this compound against a panel of related metalloproteinases. High IC50 values against other MMPs indicate greater selectivity.
Experimental Protocols
Protocol 1: Dose-Response and Cytotoxicity Assay
Objective: To determine the optimal concentration of this compound for maximal on-target activity with minimal cytotoxicity.
Methodology:
-
Cell Plating: Seed cells in 96-well plates at a density that will not reach confluency during the experiment.
-
Compound Preparation: Prepare a serial dilution of this compound in the appropriate cell culture medium.
-
Treatment: Treat the cells with the different concentrations of this compound and a vehicle control.
-
Incubation: Incubate the cells for the desired duration of the experiment (e.g., 24, 48, or 72 hours).
-
Phenotypic Readout: In one set of plates, measure the desired biological response (e.g., cell invasion using a Matrigel assay, or analysis of a downstream signaling marker via Western Blot).
-
Toxicity Readout: In a parallel set of plates, assess cell viability using an appropriate assay such as MTS or CellTiter-Glo.[3]
-
Data Analysis: Plot the percentage of phenotypic response and the percentage of cell viability against the logarithm of the inhibitor concentration to determine the EC50 (effective concentration) and CC50 (cytotoxic concentration).
Protocol 2: Target Validation using CRISPR-Cas9 Knockout
Objective: To verify that the cellular phenotype observed with this compound is a direct result of inhibiting the intended target.
Methodology:
-
gRNA Design: Design and clone two to three unique guide RNAs (gRNAs) targeting the gene of the intended protein (e.g., MMP-9).
-
Transfection: Transfect the cells with plasmids co-expressing Cas9 nuclease and the gRNAs.
-
Clonal Selection: Isolate single-cell clones through limiting dilution or FACS sorting.
-
Knockout Validation: Expand the clones and validate the knockout of the target protein using Western Blot or sequencing.
-
Phenotypic Analysis: Treat the knockout and wild-type control cells with this compound. The biological effect should be mimicked in the knockout cells without the compound and this compound should have a diminished or no effect in these cells if the phenotype is on-target.[3]
Protocol 3: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the direct binding of this compound to its target protein within intact cells.[2]
Methodology:
-
Cell Treatment: Treat intact cells with this compound at a chosen concentration or with a vehicle control.
-
Heating: Heat the cell lysates at a range of temperatures (e.g., 40-70°C) for 3 minutes to induce protein denaturation.
-
Pelleting: Centrifuge the samples to pellet the aggregated, denatured proteins.
-
Supernatant Analysis: Collect the supernatant containing the soluble proteins and analyze the amount of the target protein remaining at each temperature using Western Blot or ELISA.
-
Data Analysis: Binding of this compound is expected to increase the thermal stability of the target protein, resulting in more protein remaining in the soluble fraction at higher temperatures compared to the vehicle control.
Mandatory Visualizations
Caption: Hypothetical signaling pathway inhibited by this compound.
Caption: Workflow for troubleshooting off-target effects.
Caption: Logical relationships between observations and causes.
References
- 1. Matlystatins, new inhibitors of typeIV collagenases from Actinomadura atramentaria. I. Taxonomy, fermentation, isolation, and physico-chemical properties of matlystatin-group compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. MEROPS - the Peptidase Database [ebi.ac.uk]
- 5. Matlystatins, new inhibitors of type IV collagenases from Actinomadura atramentaria. IV. Synthesis and structure-activity relationships of matlystatin B and its stereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
Technical Support Center: Addressing Matlystatin F Cytotoxicity in Cell-Based Assays
Welcome to the technical support center for Matlystatin F. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding cytotoxicity observed during cell-based assays with this compound.
Frequently Asked Questions (FAQs)
Q1: Unexpectedly high cytotoxicity is observed at low concentrations of this compound. What are the initial troubleshooting steps?
A1: When encountering higher-than-expected cytotoxicity, a systematic approach is crucial. Here are the initial steps to consider:
-
Confirm Compound Purity and Identity: Ensure the integrity of your this compound stock. Impurities from synthesis or degradation could contribute to the observed toxicity.
-
Evaluate Solvent Toxicity: The solvent used to dissolve this compound, commonly DMSO, can be toxic to cells at certain concentrations. It is recommended to run a solvent control experiment to determine the maximum tolerated concentration for your specific cell line. Most cell lines can tolerate up to 0.5% DMSO, but sensitive or primary cells may require concentrations below 0.1%.[1][2]
-
Check for Solubility Issues: Poor solubility of this compound in the culture medium can lead to the formation of precipitates. These precipitates can cause physical stress to the cells, leading to cytotoxicity. Visually inspect your culture wells for any signs of precipitation.[3]
-
Assay Interference: this compound itself might interfere with the readout of your cytotoxicity assay. For example, some compounds can directly reduce the MTT reagent, leading to false viability readings. Including a cell-free control (this compound in media with the assay reagent) can help identify such interference.[3]
Q2: How can I differentiate between apoptosis and necrosis induced by this compound?
A2: Distinguishing between these two modes of cell death is critical for understanding the mechanism of this compound's cytotoxicity. Apoptosis is a programmed, controlled process, while necrosis is an uncontrolled form of cell death often resulting from acute injury.[4][5][6][7] The following table outlines key differences and methods for their detection:
| Characteristic | Apoptosis | Necrosis |
| Cell Morphology | Cell shrinkage, membrane blebbing, formation of apoptotic bodies. | Cell swelling, loss of membrane integrity, cell lysis.[6] |
| Biochemical Markers | Activation of caspases (especially caspase-3 and -7), DNA fragmentation.[8][9] | Release of intracellular enzymes like Lactate (B86563) Dehydrogenase (LDH).[10][11] |
| Inflammatory Response | Typically non-inflammatory as cellular contents are contained. | Pro-inflammatory due to the release of cellular contents.[5] |
| Detection Assays | Caspase activity assays (e.g., Caspase-Glo® 3/7), Annexin V/PI staining.[12][13][14] | LDH release assay, Propidium Iodide (PI) staining.[10][15] |
Q3: The observed IC50 value for this compound varies between experiments. What could be the cause?
A3: Inconsistent IC50 values can arise from several factors:
-
Cell Seeding Density: The initial number of cells seeded can significantly impact the apparent cytotoxicity of a compound. Higher cell densities can sometimes lead to increased resistance and consequently, higher IC50 values.[16][17][18][19][20]
-
Cell Health and Passage Number: The overall health and passage number of your cell culture can affect their sensitivity to treatment. It is advisable to use cells within a consistent and low passage number range for reproducible results.
-
Compound Stability: this compound may be unstable in the culture medium over the course of the experiment, potentially leading to a more or less toxic byproduct. The stability can be assessed using techniques like HPLC.[3]
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered when assessing this compound cytotoxicity.
| Observed Issue | Potential Cause | Suggested Solution |
| High variability between replicate wells | Uneven cell seeding or compound precipitation. | Ensure the cell suspension is thoroughly mixed before seeding. Visually inspect wells for precipitate after adding this compound. If precipitation is observed, revisit the solubilization method.[3] |
| No dose-response relationship observed | This compound has reached maximum toxicity at the lowest tested concentration, or it is not bioavailable. | Expand the range of concentrations tested to include much lower doses. Consider reducing the serum concentration in the culture medium during treatment, but be mindful of potential effects on cell health.[3] |
| High background signal in "no cell" control wells | This compound interferes with the assay reagent (e.g., reduces MTT). | Run a cell-free control with this compound and the assay reagent to confirm interference.[3] |
| Cytotoxicity observed at much lower concentrations than expected | Compound instability in culture medium leading to a more toxic byproduct, or contamination of the compound stock or cell culture. | Assess the stability of this compound in the culture medium over the time course of your experiment. Test for mycoplasma and other common cell culture contaminants.[3] |
Experimental Protocols
MTT Assay for Cell Viability
This protocol measures the metabolic activity of cells as an indicator of viability.[21][22][23][24][25]
Materials:
-
This compound
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound. Include a vehicle control (solvent only) and untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability by comparing the absorbance of treated wells to the vehicle control wells.
Lactate Dehydrogenase (LDH) Assay for Necrosis
This assay quantifies the release of LDH from damaged cells into the culture medium, an indicator of necrosis.[10][11][15][26]
Materials:
-
This compound
-
96-well flat-bottom plates
-
LDH assay kit (containing reaction mixture and stop solution)
-
Cell culture medium
-
Lysis solution (provided in the kit for maximum LDH release control)
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Supernatant Collection: Carefully collect a portion of the cell culture supernatant from each well without disturbing the cells.
-
Assay Reaction: Add the collected supernatant to a new 96-well plate and add the LDH reaction mixture to each well.
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.
-
Stop Reaction: Add the stop solution to each well.
-
Measurement: Measure the absorbance at a wavelength specified by the kit manufacturer (typically 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to the maximum LDH release control.
Caspase-3/7 Activity Assay for Apoptosis
This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.[8][9][12][13][27]
Materials:
-
This compound
-
96-well opaque-walled plates
-
Caspase-Glo® 3/7 Assay System (or similar)
-
Cell culture medium
Procedure:
-
Cell Seeding and Treatment: Seed cells in an opaque-walled 96-well plate and treat with this compound as described in the MTT protocol.
-
Reagent Preparation and Addition: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions. Add a volume of reagent equal to the volume of cell culture medium in each well.
-
Incubation: Mix the contents of the wells on an orbital shaker for 2 minutes to induce cell lysis. Incubate the plate at room temperature for 1-2 hours to stabilize the luminescent signal.
-
Measurement: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of caspase activity.
Data Presentation
Table 1: Example IC50 Values of a Hypothetical Compound in Various Cancer Cell Lines
| Cell Line | Tissue of Origin | IC50 (µM) after 48h |
| A549 | Lung Carcinoma | 12.5 |
| MCF-7 | Breast Adenocarcinoma | 8.2 |
| HeLa | Cervical Adenocarcinoma | 15.8 |
| HepG2 | Hepatocellular Carcinoma | 22.1 |
Table 2: Effect of Seeding Density on the IC50 of a Hypothetical Compound in A549 Cells
| Seeding Density (cells/well) | IC50 (µM) after 48h |
| 2,500 | 9.8 |
| 5,000 | 12.5 |
| 10,000 | 18.3 |
| 20,000 | 25.1 |
Visualizations
Caption: A logical workflow for troubleshooting unexpected cytotoxicity.
Caption: Key morphological and biochemical differences between apoptosis and necrosis.
Caption: A simplified diagram of the intrinsic apoptosis signaling cascade.
References
- 1. lifetein.com [lifetein.com]
- 2. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy [bmrat.org]
- 3. benchchem.com [benchchem.com]
- 4. Determination of apoptotic and necrotic cell death in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the difference between necrosis and apoptosis? | Proteintech Group [ptglab.com]
- 6. akadeum.com [akadeum.com]
- 7. What is the difference between necrosis and apoptosis? | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 8. stemcell.com [stemcell.com]
- 9. Use of a Caspase Multiplexing Assay to Determine Apoptosis in a Hypothalamic Cell Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Detection of Necrosis by Release of Lactate Dehydrogenase (LDH) Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Detection of necrosis by release of lactate dehydrogenase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Apo-ONE® Homogeneous Caspase-3/7 Assay Protocol [promega.com]
- 13. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 14. researchgate.net [researchgate.net]
- 15. tiarisbiosciences.com [tiarisbiosciences.com]
- 16. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
- 18. Cancer cell seeding density as a mechanism of chemotherapy resistance: a novel cancer cell density index based on IC50-Seeding Density Slope (ISDS) to assess chemosensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. merckmillipore.com [merckmillipore.com]
- 22. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 23. MTT assay protocol | Abcam [abcam.com]
- 24. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. broadpharm.com [broadpharm.com]
- 26. sigmaaldrich.com [sigmaaldrich.com]
- 27. tandfonline.com [tandfonline.com]
Technical Support Center: Synthesis of Matlystatin F Derivatives
Welcome to the technical support center for the synthesis of Matlystatin F derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this complex class of molecules. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in synthesizing the pyrazole-containing amino acid core of this compound derivatives?
A1: The primary challenges in constructing the pyrazole-containing core lie in achieving high regioselectivity and yield. Common issues include the formation of regioisomers during the pyrazole (B372694) ring formation and difficulties in the subsequent peptide coupling steps. A robust method involves a highly regioselective condensation/aza-Michael reaction of β-aryl α,β-unsaturated ketones to form the pyrazole ring.[1] Without careful control of reaction conditions, side reactions can lead to a mixture of products that are difficult to separate.
Q2: I am observing low yields during the peptide coupling steps. What are the likely causes and solutions?
A2: Low yields in peptide coupling are a frequent issue and can stem from several factors:
-
Steric Hindrance: The bulky nature of the pyrazole-containing amino acid and other residues can impede the coupling reaction.
-
Peptide Aggregation: Hydrophobic sequences are prone to aggregation, which can lead to incomplete reactions.
-
Inappropriate Coupling Reagents: The choice of coupling reagent is critical. For complex peptide syntheses, phosphonium-based reagents like PyBOP® or uronium-based reagents such as HATU are often more effective than carbodiimides, as they can minimize racemization and improve yields, especially for sterically hindered couplings.[2]
-
Solvent Choice: The solvent can significantly impact peptide solubility and reaction rates. Switching from a standard solvent like DMF to NMP can sometimes overcome aggregation issues.[3]
Q3: How can I avoid racemization during the activation of carboxylic acids for peptide coupling?
A3: Racemization is a significant risk when activating amino acid carboxyl groups. To minimize this:
-
Use Additives: The addition of 1-hydroxybenzotriazole (B26582) (HOBt) or its aza-derivatives (like HOAt) to carbodiimide-mediated couplings can suppress racemization by forming active esters that are less prone to epimerization.[2][4]
-
Choose Appropriate Reagents: Uronium/aminium-based reagents like HATU are known to result in faster coupling with less epimerization compared to some other reagents.[4]
-
Control the Base: In Fmoc/tBu-based solid-phase synthesis, the use of a weaker base like sym-collidine instead of DIPEA or NMM can reduce the risk of racemization.[2]
Q4: What are the best practices for introducing the hydroxamic acid moiety in the final steps of the synthesis?
A4: Late-stage introduction of the hydroxamic acid is often preferred to avoid its interference with earlier reaction steps. Key considerations include:
-
Orthogonal Protection: Utilize a protecting group for the hydroxylamine (B1172632) that is stable throughout the peptide synthesis and can be removed under conditions that do not affect other protecting groups on the molecule.[3][5] O-silyl or O-trityl protected hydroxylamines are commonly used.[6]
-
Mild Deprotection: The final deprotection of the hydroxamic acid should be performed under mild conditions to avoid degradation of the complex peptide backbone. For example, silyl (B83357) groups can be removed with fluoride (B91410) sources like TBAF, while a trityl group can be cleaved with trifluoroacetic acid (TFA).[4]
Q5: I am facing difficulties in purifying the final this compound derivative. What purification strategies are recommended?
A5: The purification of complex, often hydrophobic peptides like this compound derivatives can be challenging.
-
Reverse-Phase HPLC (RP-HPLC): This is the most common method for purifying synthetic peptides. A C18 column is typically used with a gradient of acetonitrile (B52724) in water containing 0.1% TFA.[7]
-
Alternative Chromatography: If standard RP-HPLC fails to provide sufficient purity, consider using different stationary phases or alternative purification techniques like countercurrent distribution for larger scale solution-phase syntheses.[7]
-
Lyophilization: After purification, it is crucial to remove the organic solvent and TFA through lyophilization to obtain the final product as a stable powder.[7]
Troubleshooting Guides
Problem 1: Low Yield in Pyrazole Formation
| Symptom | Possible Cause | Suggested Solution |
| Complex mixture of products with low yield of the desired pyrazole regioisomer. | Incorrect reaction conditions for the condensation reaction. | Optimize the reaction temperature and catalyst. For the reaction of β-aryl α,β-unsaturated ketones with hydrazine, ensure the use of a suitable acid or base catalyst to drive the reaction towards the desired regioisomer.[1] |
| Starting materials remain unreacted. | Insufficient activation of the reactants. | Ensure anhydrous conditions and use a suitable activating agent for the condensation step. |
| Degradation of starting material or product. | Harsh reaction conditions. | Attempt the reaction at a lower temperature for a longer duration. Consider using milder reagents. |
Problem 2: Incomplete Peptide Coupling
| Symptom | Possible Cause | Suggested Solution |
| Presence of starting materials (uncoupled amine and carboxylic acid) after the reaction. | Steric hindrance at the coupling site. | Switch to a more powerful coupling reagent such as HATU or HBTU. Increase the reaction time and/or temperature. |
| The crude product shows a significant peak corresponding to the deletion sequence. | Peptide aggregation on the solid support. | Change the primary solvent from DMF to NMP. Incorporate a double coupling step for the difficult amino acid.[3] |
| Low yield and multiple side products. | Side reactions caused by the coupling reagent. | Avoid using carbodiimides for asparagine and glutamine residues to prevent nitrile formation. Use appropriate side-chain protecting groups.[4] |
Problem 3: Unexpected Side Products
| Symptom | Possible Cause | Suggested Solution |
| Mass spectrometry shows the presence of a product with a mass corresponding to the desired product minus water. | Dehydration of asparagine or glutamine side chains to form nitriles. | Use pre-activated amino acids or coupling reagents that minimize this side reaction. Ensure side-chain protection of these residues.[4] |
| Racemization of the coupled amino acid detected by chiral chromatography. | Over-activation of the carboxylic acid or use of a strong base. | Add HOBt or HOAt to the coupling reaction. Use a weaker base like sym-collidine.[2][4] |
| Modification of sensitive amino acid side chains (e.g., tryptophan, methionine). | Harsh deprotection or cleavage conditions. | Use scavengers during the final cleavage from the resin to protect sensitive residues. |
Data Presentation
Table 1: Comparison of Common Peptide Coupling Reagents
| Reagent | Activation Mechanism | Relative Speed | Racemization Risk | Notes |
| DCC/DIC | Carbodiimide | Moderate | High (without additives) | Byproduct (DCU/DIU) can be difficult to remove.[4] |
| HBTU/HATU | Uronium/Aminium Salt | Fast | Low | Highly efficient, but can react with unprotected N-terminus if used in excess.[4] |
| PyBOP | Phosphonium Salt | Fast | Low | Good for sterically hindered couplings; byproduct (HMPA) is carcinogenic.[2] |
| COMU | Uronium Salt | Very Fast | Very Low | Oxyma-based, considered a safer alternative to benzotriazole-based reagents.[2] |
Experimental Protocols
Protocol 1: General Procedure for Peptide Coupling using HATU
-
Resin Preparation: Swell the resin-bound amine in DMF for 30 minutes. Drain the solvent.
-
Amino Acid Activation: In a separate vessel, dissolve the Fmoc-protected amino acid (3 eq.), HATU (2.9 eq.), and HOAt (3 eq.) in DMF. Add DIPEA (6 eq.) and allow the mixture to pre-activate for 2 minutes.
-
Coupling: Add the activated amino acid solution to the resin. Agitate at room temperature for 2-4 hours.
-
Washing: Drain the reaction mixture and wash the resin with DMF (3x), DCM (3x), and DMF (3x).
-
Confirmation: Perform a Kaiser test to confirm the completion of the coupling. If the test is positive (blue beads), repeat the coupling step.
Protocol 2: Late-Stage Hydroxamic Acid Formation
-
Precursor Preparation: Synthesize the fully protected peptide with an O-silyl protected hydroxylamine at the desired position.
-
Final Cleavage and Deprotection: Cleave the peptide from the resin and remove all acid-labile protecting groups using a standard TFA cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5) for 2-4 hours.
-
Purification: Purify the crude peptide containing the O-silyl protected hydroxamic acid by RP-HPLC.
-
Silyl Deprotection: Dissolve the purified peptide in THF. Add TBAF (1.5 eq.) and stir at room temperature for 1-2 hours.
-
Final Purification: Purify the final hydroxamic acid derivative by RP-HPLC and lyophilize to obtain a white powder.
Visualizations
Caption: General workflow for the synthesis of this compound derivatives.
Caption: Troubleshooting logic for low peptide coupling yields.
References
- 1. Synthesis of pyrazole containing α-amino acids via a highly regioselective condensation/aza-Michael reaction of β-aryl α,β-unsaturated ketones - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB00364D [pubs.rsc.org]
- 2. scispace.com [scispace.com]
- 3. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Protecting Groups in Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
Matlystatin F degradation and storage recommendations
This technical support center provides guidance on the degradation and storage of Matlystatin F for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a member of the matlystatin group of compounds, which are novel inhibitors of type IV collagenases.[1] These compounds were first isolated from the bacterium Actinomadura atramentaria.[1] Matlystatins, like other hydroxamate-based inhibitors, act as metallopeptidase inhibitors.[2] Their mechanism of action involves the hydroxamic acid group forming a bidentate complex with the active site zinc ion of matrix metalloproteinases (MMPs), thereby reversibly inhibiting their enzymatic activity.[2]
Q2: What are the primary factors that can cause this compound degradation?
While specific degradation pathways for this compound have not been extensively published, based on the general chemical instability of complex organic molecules and peptides, the following factors are likely to cause degradation:
-
Hydrolysis: The ester and amide bonds within the this compound molecule can be susceptible to hydrolysis, especially at non-neutral pH.
-
Oxidation: Exposure to air and certain reactive species can lead to oxidation of sensitive functional groups.
-
Light Exposure: Photodegradation can occur, particularly with exposure to UV light.
-
Elevated Temperatures: Higher temperatures can accelerate the rates of all chemical degradation reactions.
-
Incompatible Solvents or Excipients: Interactions with certain chemicals in a formulation can lead to degradation.[3]
Q3: What are the recommended storage conditions for this compound?
To ensure the stability and longevity of this compound, the following storage conditions are recommended. These are general guidelines based on best practices for handling sensitive research peptides and complex organic molecules.
| Condition | Recommendation | Rationale |
| Temperature | Store at -20°C or below for long-term storage. For short-term storage (days to weeks), 2-8°C may be acceptable. | Reduces the rate of chemical degradation. |
| Form | Store as a lyophilized powder. | Lyophilization removes water, which is a key reactant in hydrolytic degradation. |
| Light | Protect from light. Store in an amber vial or a light-blocking container. | Prevents photodegradation. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) if possible. | Minimizes oxidation. |
| Reconstituted Solutions | If reconstituted, use immediately or aliquot and store at -80°C. Avoid repeated freeze-thaw cycles. | Minimizes degradation in solution and the physical stress of freezing and thawing. |
Troubleshooting Guide
Problem: I am seeing a loss of this compound activity in my experiments.
This could be due to degradation of the compound. Consider the following troubleshooting steps:
-
Verify Storage Conditions: Ensure that this compound has been stored according to the recommendations above.
-
Check Solution Preparation:
-
Was the compound dissolved in a compatible solvent?
-
How long was the solution stored before use?
-
Was the solution protected from light and stored at an appropriate temperature?
-
-
Assess Experimental Conditions:
-
Is the pH of your experimental buffer appropriate for this compound stability? It is advisable to perform a pH stability study.
-
Are there any components in your assay that could be reacting with this compound?
-
Problem: I observe extra peaks in my analytical chromatography (e.g., HPLC) of a this compound sample.
The appearance of new peaks likely indicates the presence of degradation products.
-
Characterize the Impurities: Use techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the mass of the impurities, which can provide clues about the degradation pathway (e.g., an increase in mass may suggest oxidation, while a decrease may indicate hydrolysis).[4][5]
-
Perform Forced Degradation Studies: To understand the degradation profile, you can intentionally expose this compound to stress conditions (acid, base, peroxide, heat, light) and analyze the resulting degradation products.[3][6] This can help in identifying the peaks corresponding to specific degradation products in your routine analysis.
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Stability Assessment
This protocol provides a general framework for assessing the stability of this compound. The specific column, mobile phase, and gradient conditions may need to be optimized for your specific instrumentation and the purity of your this compound sample.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV spectrum of this compound (typically between 210-280 nm).
-
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol).
-
Dilute the stock solution to a working concentration with the initial mobile phase conditions.
-
Inject a known volume of the solution onto the HPLC system.
-
Monitor the chromatogram for the appearance of new peaks or a decrease in the area of the main this compound peak over time or after exposure to different conditions.
-
Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS) for Degradation Product Identification
This protocol is designed to identify the mass of potential degradation products.
-
LC System: Use an HPLC or UPLC system with conditions similar to those described in Protocol 1. The mobile phase may need to be adjusted to be compatible with mass spectrometry (e.g., using formic acid instead of TFA).
-
Mass Spectrometer: A mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Both positive and negative ion modes should be evaluated to determine the best ionization for this compound and its degradation products.
-
Procedure:
-
Perform an LC separation of the degraded this compound sample.
-
The eluent from the LC is introduced into the mass spectrometer.
-
Acquire mass spectra across the elution profile.
-
Analyze the mass spectra of the impurity peaks to determine their molecular weights. This information can be used to propose structures for the degradation products.[5][7]
-
Visualizations
Caption: Experimental workflow for using and troubleshooting this compound.
Caption: Inhibition of MMP signaling by this compound.
References
- 1. Matlystatins, new inhibitors of typeIV collagenases from Actinomadura atramentaria. I. Taxonomy, fermentation, isolation, and physico-chemical properties of matlystatin-group compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MEROPS - the Peptidase Database [ebi.ac.uk]
- 3. Elucidating the pathways of degradation of denagliptin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijmr.net.in [ijmr.net.in]
- 5. Degradation pathways of a corticotropin-releasing factor antagonist in solution and solid states [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Resistance to Matlystatin F
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges encountered when using Matlystatin F, particularly concerning the development of resistance in cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound belongs to the matlystatin group of compounds, which are potent inhibitors of matrix metalloproteinases (MMPs), particularly the type IV collagenases, MMP-2 (gelatinase A) and MMP-9 (gelatinase B). It is a hydroxamate-based inhibitor. The hydroxamic acid group in this compound chelates the zinc ion (Zn²⁺) located in the active site of the MMP enzyme. This binding is reversible and blocks the catalytic activity of the enzyme, thereby preventing the degradation of extracellular matrix components like collagen.
Q2: My cells are no longer responding to this compound treatment. What are the possible reasons for this acquired resistance?
Acquired resistance to this compound, and other MMP inhibitors, can arise from several molecular mechanisms within the cancer cells. The most common reasons include:
-
Upregulation of the target enzyme: Cells may increase the expression of MMP-2 and/or MMP-9, effectively titrating out the inhibitor.
-
Activation of bypass signaling pathways: Cancer cells can activate alternative signaling pathways to promote survival, proliferation, and invasion, even when MMPs are inhibited. Common pathways involved are the PI3K/Akt and MAPK/ERK pathways.
-
Alterations in the tumor microenvironment: Changes in the composition of the extracellular matrix (ECM) can reduce the dependency of cancer cells on MMPs for invasion and metastasis.
-
Increased drug efflux: While less common for this class of drugs compared to traditional chemotherapy, overexpression of drug efflux pumps like P-glycoprotein (MDR1) could potentially reduce the intracellular concentration of this compound.
Troubleshooting Guide
Issue 1: Decreased Sensitivity to this compound in a Previously Sensitive Cell Line
If you observe a significant increase in the half-maximal inhibitory concentration (IC50) of this compound in your cell line, it is indicative of acquired resistance. The following steps will help you to characterize and potentially overcome this resistance.
Step 1: Confirm Resistance and Quantify the Level of Resistance
The first step is to precisely measure the change in sensitivity to this compound. This is typically done by performing a cell viability assay to determine the IC50 value in both the parental (sensitive) and the suspected resistant cell line.
Table 1: Hypothetical IC50 Values for this compound in Sensitive and Resistant Cell Lines
| Cell Line | This compound IC50 (nM) | Fold Resistance |
| Parental Cancer Cell Line | 10 | 1 |
| This compound-Resistant Subclone | 150 | 15 |
This protocol is used to determine the IC50 of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control. Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.[1]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[2]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability versus the log of the this compound concentration to determine the IC50 value.
Step 2: Investigate the Molecular Mechanisms of Resistance
Once resistance is confirmed, the next step is to investigate the underlying cause.
A. Assess Target Enzyme Expression and Activity
Increased levels or activity of the target MMPs (MMP-2 and MMP-9) are a common resistance mechanism.
This technique is used to detect the activity of gelatinases (MMP-2 and MMP-9) in conditioned media from your cell cultures.[3]
-
Sample Preparation: Culture parental and resistant cells in serum-free medium for 24-48 hours. Collect the conditioned medium and centrifuge to remove cell debris.
-
Protein Quantification: Determine the total protein concentration in the conditioned media to ensure equal loading.
-
Electrophoresis: Mix the samples with non-reducing sample buffer and run them on a polyacrylamide gel containing gelatin.
-
Renaturation and Development: After electrophoresis, wash the gel with a Triton X-100 solution to remove SDS and allow the enzymes to renature. Incubate the gel in a developing buffer containing calcium and zinc at 37°C for 16-24 hours.
-
Staining: Stain the gel with Coomassie Brilliant Blue.
-
Analysis: Areas of gelatin degradation by MMPs will appear as clear bands against a blue background. The intensity of the bands corresponds to the enzyme activity.
This protocol is used to quantify the protein levels of MMP-2 and MMP-9.
-
Lysate Preparation: Prepare whole-cell lysates from both parental and resistant cells using a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with primary antibodies against MMP-2 and MMP-9 overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the protein bands using a chemiluminescence substrate.
-
Analysis: Quantify the band intensities relative to a loading control (e.g., β-actin or GAPDH).
B. Evaluate Bypass Signaling Pathways
Activation of pro-survival signaling pathways can confer resistance. The PI3K/Akt and MAPK/ERK pathways are common culprits.
Caption: Signaling pathways that can be activated to bypass MMP inhibition.
To investigate these pathways, perform western blotting for the phosphorylated (active) forms of key proteins such as Akt (p-Akt) and ERK (p-ERK). An increase in the levels of p-Akt or p-ERK in the resistant cells would suggest the activation of these bypass pathways.
Step 3: Strategies to Overcome Resistance
Based on your findings from Step 2, you can devise strategies to resensitize the cells to this compound.
-
If MMPs are upregulated:
-
Consider increasing the concentration of this compound.
-
Explore combination therapy with an agent that downregulates MMP expression.
-
-
If bypass pathways are activated:
-
Combine this compound with a specific inhibitor of the activated pathway (e.g., a PI3K inhibitor or a MEK inhibitor). This dual-targeting approach can often restore sensitivity.
-
Issue 2: High Background in Gelatin Zymography
High background can obscure the bands of MMP activity.
-
Troubleshooting:
-
Ensure complete removal of SDS during the washing step with Triton X-100.
-
Optimize the incubation time in the developing buffer; shorter times may reduce background.
-
Ensure the purity of the gelatin used in the gel.
-
Issue 3: No MMP Activity Detected in Zymography
-
Troubleshooting:
-
Confirm that your cells are expected to secrete MMP-2 or MMP-9.
-
Ensure that you are using conditioned medium from cells grown in serum-free conditions, as serum contains high levels of MMP inhibitors (TIMPs).
-
Check the viability of your cells; dead cells will not secrete MMPs.
-
Verify the composition of your developing buffer, ensuring the presence of Ca²⁺ and Zn²⁺ ions, which are essential for MMP activity.
-
Experimental Workflow Diagrams
Caption: Workflow for characterizing this compound resistance.
Developing a this compound-Resistant Cell Line
To study the mechanisms of resistance in a controlled manner, you can develop a this compound-resistant cell line in the laboratory.
-
Determine Initial IC50: First, determine the IC50 of this compound for your parental cell line.
-
Initial Low-Dose Exposure: Culture the parental cells in a medium containing this compound at a concentration equal to the IC50.
-
Monitor and Passage: Initially, you will observe significant cell death. Continue to culture the surviving cells, replacing the medium with fresh this compound-containing medium every 2-3 days. When the cells recover and reach about 80% confluency, passage them.
-
Gradual Dose Escalation: Once the cells are growing steadily at the initial concentration, gradually increase the concentration of this compound in the culture medium (e.g., by 1.5 to 2-fold).[4]
-
Repeat and Stabilize: Repeat the process of monitoring, passaging, and dose escalation over several months.
-
Characterize the Resistant Line: Once the cells can proliferate in a significantly higher concentration of this compound (e.g., 10-20 times the original IC50), you have established a resistant cell line. At this point, you should characterize the resistance mechanisms as described in the troubleshooting guide.
This guide provides a framework for understanding and addressing resistance to this compound. The specific mechanisms of resistance can vary between cell lines, and a systematic approach to investigation is key to developing effective strategies to overcome it.
References
How to control for Matlystatin F autofluorescence
Welcome to the technical support center for researchers using Matlystatin F. This resource provides troubleshooting guides and frequently asked questions to help you address potential autofluorescence issues during your experiments.
Frequently Asked Questions (FAQs)
Q1: Does this compound exhibit autofluorescence?
Currently, there is no readily available public data detailing the specific excitation and emission spectra of this compound. Therefore, its intrinsic fluorescent properties have not been characterized. However, like many small molecules, it has the potential to exhibit autofluorescence under certain experimental conditions. It is crucial to determine if the compound contributes to background fluorescence in your specific assay.
Q2: What are other potential sources of autofluorescence in my experiment?
Autofluorescence can originate from various components within your experimental setup, not just the compound of interest. Common sources include:
-
Endogenous Cellular Components: Molecules like NADH, riboflavin, collagen, and elastin (B1584352) are naturally fluorescent.[1] Lipofuscin, an aggregate of oxidized proteins and lipids, is a significant source of autofluorescence, particularly in aging tissues.[2]
-
Fixatives: Aldehyde-based fixatives such as formaldehyde, paraformaldehyde, and glutaraldehyde (B144438) can induce autofluorescence by reacting with amines in tissues to form fluorescent products.[3][4]
-
Cell Culture Media and Supplements: Phenol red and fetal bovine serum (FBS) are known to contribute to background fluorescence.[1]
-
Mounting Media and Other Reagents: Some mounting media or other reagents used in sample preparation can be fluorescent.
Q3: How can I determine the source of the autofluorescence in my experiment?
The most straightforward method is to use proper controls. Prepare samples that systematically omit components of your experiment. For example:
-
Unstained/Unlabeled Control: A sample of your cells or tissue without any fluorescent labels or this compound. This will reveal the baseline autofluorescence of your biological sample.[1]
-
Vehicle Control: A sample treated with the vehicle used to dissolve this compound (e.g., DMSO) but without the compound itself. This helps to isolate the effect of the vehicle on autofluorescence.
-
Compound-Only Control: A solution of this compound in your experimental buffer. This can help determine if the compound itself is fluorescent under your imaging conditions.
Troubleshooting Guide: Controlling for Autofluorescence
This guide provides a systematic approach to identifying and mitigating autofluorescence when using this compound in fluorescence-based assays.
Step 1: Characterize the Autofluorescence
Before attempting to reduce autofluorescence, it's essential to understand its spectral properties.
Experimental Protocol: Measuring Autofluorescence Spectra
-
Prepare Control Samples: Prepare an unstained sample of your cells or tissue.
-
Image Acquisition: Using a confocal microscope or a plate reader with spectral scanning capabilities, excite the sample at various wavelengths (e.g., from 350 nm to 650 nm in 10 nm steps).
-
Emission Scan: For each excitation wavelength, record the emission spectrum across a broad range (e.g., from 400 nm to 750 nm).
-
Plot the Spectra: Generate a 3D plot of excitation wavelength vs. emission wavelength vs. intensity to create a spectral fingerprint of the autofluorescence.
Step 2: Strategies for Reducing Autofluorescence
Based on the characterization, you can employ several strategies to minimize the impact of autofluorescence.
2.1. Experimental Protocol Modifications
| Strategy | Detailed Methodology | Pros | Cons |
| Change Fixation Method | Instead of aldehyde-based fixatives, consider using organic solvents like ice-cold methanol (B129727) or ethanol (B145695) for fixation.[1] If aldehydes are necessary, use the lowest effective concentration and fixation time.[3] Quenching with sodium borohydride (B1222165) (0.1% in PBS for 30 minutes) can also reduce aldehyde-induced autofluorescence.[3] | Can significantly reduce fixation-induced autofluorescence. | Organic solvents may not be suitable for all antigens or experimental setups. Sodium borohydride treatment can sometimes have variable results.[3] |
| Optimize Fluorophore Selection | Choose fluorophores that are spectrally distinct from the autofluorescence. Brighter fluorophores like phycoerythrin (PE) and allophycocyanin (APC) can improve the signal-to-background ratio.[1] Fluorophores in the far-red or near-infrared spectrum often have less interference from endogenous autofluorescence.[2][3] | Can effectively separate the signal of interest from the background. | May require purchasing new reagents and re-optimizing staining protocols. |
| Use Quenching Agents | Several chemical quenching agents can reduce autofluorescence. Sudan Black B is effective against lipofuscin-related autofluorescence.[2] Commercially available reagents like TrueVIEW™ can reduce autofluorescence from multiple sources.[3][5] | Can be a simple addition to existing protocols. | Some quenching agents may also reduce the specific fluorescent signal. Sudan Black B can introduce its own background in certain channels.[2] |
| Photobleaching | Intentionally expose the sample to high-intensity light at the excitation wavelength of the autofluorescence before acquiring the final image. | Can reduce the intensity of some autofluorescent species. | May also photobleach the fluorophore of interest and can be time-consuming. |
2.2. Image Acquisition and Analysis Techniques
Spectral Unmixing: This computational technique is highly effective for separating the emission spectra of multiple fluorophores, including autofluorescence.
Experimental Protocol: Spectral Unmixing
-
Acquire Reference Spectra:
-
Acquire Image of Experimental Sample: Image your fully stained experimental sample, collecting the entire emission spectrum at each pixel (a "lambda stack").[7]
-
Linear Unmixing: Use software (often integrated into modern confocal microscope software) to mathematically separate the mixed spectra from your experimental sample into the individual contributions from each fluorophore and the autofluorescence, based on the reference spectra.[6][7][8]
Visualizing Workflows and Concepts
Caption: Workflow for troubleshooting autofluorescence.
Caption: Conceptual diagram of spectral unmixing.
References
- 1. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 2. biotium.com [biotium.com]
- 3. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 4. docs.research.missouri.edu [docs.research.missouri.edu]
- 5. vectorlabs.com [vectorlabs.com]
- 6. ZEISS Microscopy Online Campus | Practical Considerations for Spectral Imaging [zeiss-campus.magnet.fsu.edu]
- 7. The 5 Essentials To Successful Spectral Unmixing - ExpertCytometry [expertcytometry.com]
- 8. Optica Publishing Group [opg.optica.org]
Technical Support Center: Interpreting Unexpected Results in Matlystatin F Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results during experiments with Matlystatin F, a potent matrix metalloproteinase (MMP) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a member of the matlystatin family of compounds isolated from the bacterium Actinomadura atramentaria.[1] It functions as a broad-spectrum inhibitor of matrix metalloproteinases (MMPs).[1][2] Its mechanism of action is attributed to a hydroxamic acid functional group, which chelates the zinc ion (Zn2+) essential for the catalytic activity of MMPs.[3][4][5] This inhibition prevents the degradation of extracellular matrix (ECM) components.
Q2: Which MMPs are inhibited by this compound and related compounds?
Data Presentation: Inhibitory Activity of Broad-Spectrum Hydroxamate MMP Inhibitors
| MMP Subtype | Marimastat IC50 (nM) | General Potency of Matlystatin Analogs |
| MMP-1 (Collagenase-1) | 5 | Moderate to High |
| MMP-2 (Gelatinase-A) | 6 | High |
| MMP-3 (Stromelysin-1) | 230 | Moderate |
| MMP-7 (Matrilysin) | 13 | High |
| MMP-9 (Gelatinase-B) | 3 | Very High[3] |
| MMP-12 (Metalloelastase) | - | Moderate |
| MMP-13 (Collagenase-3) | - | Moderate |
| MMP-14 (MT1-MMP) | 9 | High |
Note: This table is representative of broad-spectrum hydroxamate MMP inhibitors. The potency of this compound may vary.
Q3: What are the known off-target effects of hydroxamate-based MMP inhibitors like this compound?
A primary concern with hydroxamate-based inhibitors is their potential for off-target effects due to the strong zinc-chelating nature of the hydroxamic acid group.[7][8] This can lead to the inhibition of other metalloenzymes, such as a disintegrin and metalloproteinases (ADAMs).[9][10] Off-target inhibition is believed to contribute to side effects observed in clinical trials of some MMP inhibitors, such as musculoskeletal syndrome.[3][8]
Troubleshooting Guides
Issue 1: Lower than Expected or No MMP Inhibition Observed
| Potential Cause | Troubleshooting Step |
| Inhibitor Instability or Degradation | Prepare fresh stock solutions of this compound in an appropriate solvent (e.g., DMSO) and store aliquots at -80°C to avoid repeated freeze-thaw cycles. Allow the inhibitor to equilibrate to the experimental temperature before use. |
| Inhibitor Precipitation in Media | Due to limited aqueous solubility, high concentrations of this compound may precipitate in cell culture media. Visually inspect the media for any precipitate. If observed, consider lowering the final concentration or preparing the working solution in serum-free media immediately before use. Ensure the final DMSO concentration is non-toxic to the cells (typically <0.1%). |
| Incorrect Assay Conditions | The enzymatic activity of MMPs is sensitive to pH, temperature, and co-factors (Ca2+). Ensure that the assay buffer is at the optimal pH and contains the necessary co-factors. |
| High Serum Concentration in Media | Serum proteins can bind to this compound, reducing its effective concentration. Consider reducing the serum concentration or using serum-free media for the duration of the treatment, if compatible with your cell line. |
| Cell Line Expresses Low Levels of Target MMPs | Confirm the expression of the target MMPs (e.g., MMP-2, MMP-9) in your cell line using techniques like zymography, western blot, or qPCR before conducting inhibition studies. |
Issue 2: Unexpected or Paradoxical Increase in Cell Invasion or Tumor Progression
| Potential Cause | Troubleshooting Step |
| "Battering Ram" Effect | Recent studies suggest that when enzymatic degradation of the ECM is blocked by MMP inhibitors, some cancer cells can switch to a "brute force" mechanical mode of invasion, forming protrusions to physically break through the matrix.[11] This could lead to continued or even enhanced invasion despite effective MMP inhibition. Consider using invasion assays that can distinguish between enzymatic and mechanical invasion. |
| Inhibition of "Protective" MMPs | Some MMPs, such as MMP-12, can have anti-tumorigenic effects, for instance, by generating anti-angiogenic fragments like angiostatin.[7] Broad-spectrum inhibition by this compound could inadvertently block these protective functions, leading to a net pro-tumorigenic outcome.[7] If possible, use more selective inhibitors or RNAi to dissect the roles of individual MMPs in your model system. |
| Feedback Loop Activation | Inhibition of MMP activity can sometimes trigger compensatory signaling pathways that upregulate the expression of other proteases or pro-invasive molecules. Analyze changes in gene and protein expression of a panel of proteases and related signaling molecules following this compound treatment. |
| Alteration of the Tumor Microenvironment | MMPs play complex roles in the tumor microenvironment, including the release of growth factors and cytokines.[7] Inhibition of these processes can have unforeseen consequences on the interplay between tumor cells and stromal cells. |
Issue 3: Inconsistent Results in Western Blot Analysis of Signaling Pathways
| Potential Cause | Troubleshooting Step |
| Incorrect Timing of Lysate Collection | The effect of this compound on signaling pathways like PI3K/Akt and MAPK can be transient. Perform a time-course experiment to determine the optimal time point for observing changes in the phosphorylation status of key signaling proteins (e.g., p-Akt, p-ERK). |
| Low Basal Activity of Signaling Pathways | In some cell lines, the basal activity of the PI3K/Akt or MAPK pathways may be low. Consider stimulating the cells with a growth factor (e.g., EGF, FGF) to activate the pathway before treating with this compound to observe a clear inhibitory effect. |
| Antibody Quality and Specificity | Use phospho-specific antibodies that have been validated for western blotting. Ensure proper antibody dilution and blocking conditions to minimize background and non-specific bands. |
| Sample Degradation | Add protease and phosphatase inhibitors to your lysis buffer to prevent the degradation of your target proteins and maintain their phosphorylation state. |
Experimental Protocols
Gelatin Zymography for MMP-2 and MMP-9 Activity
-
Sample Preparation: Collect conditioned media from cell cultures treated with this compound or vehicle control. Centrifuge to remove cell debris. Determine the protein concentration of each sample.
-
Gel Electrophoresis: Load equal amounts of protein mixed with non-reducing sample buffer onto a polyacrylamide gel containing gelatin (e.g., 1 mg/mL). Run the gel at 4°C.[12][13]
-
Renaturation: After electrophoresis, wash the gel with a renaturing buffer (e.g., 2.5% Triton X-100) to remove SDS and allow the MMPs to refold.
-
Incubation: Incubate the gel in a developing buffer (containing Tris-HCl, CaCl2, and ZnCl2) at 37°C for 18-24 hours.[14]
-
Staining and Destaining: Stain the gel with Coomassie Brilliant Blue R-250 and then destain. Areas of gelatin degradation by MMPs will appear as clear bands against a blue background.
-
Quantification: Densitometry can be used to quantify the clear bands, representing MMP activity.[15]
Western Blot for p-Akt and p-ERK
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse with a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-Akt (Ser473), total Akt, p-ERK1/2 (Thr202/Tyr204), and total ERK overnight at 4°C.[16][17]
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Mandatory Visualizations
Caption: Signaling pathways affected by this compound inhibition of MMPs.
References
- 1. Matlystatins, new inhibitors of typeIV collagenases from Actinomadura atramentaria. I. Taxonomy, fermentation, isolation, and physico-chemical properties of matlystatin-group compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Matlystatins, new inhibitors of type IV collagenases from Actinomadura atramentaria. IV. Synthesis and structure-activity relationships of matlystatin B and its stereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Challenges in Matrix Metalloproteinases Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hydroxamic acids as matrix metalloproteinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. MMPs as therapeutic targets – still a viable option? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent insights into natural product inhibitors of matrix metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Rebirth of Matrix Metalloproteinase Inhibitors: Moving Beyond the Dogma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Mechanisms of Action of Novel Drugs Targeting Angiogenesis-Promoting Matrix Metalloproteinases [frontiersin.org]
- 11. Inhibition of MMP-2 Expression Enhances the Antitumor Effect of Sorafenib in Hepatocellular Carcinoma by Suppressing the PI3K/AKT/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Measuring Matrix Metalloproteinases Activity by Gelatin Zymography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Detection of Matrix Metalloproteinases by Zymography - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Zymography as a Research Tool in the Study of Matrix Metalloproteinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. CRF1 Receptor Signaling via the ERK1/2-MAP and Akt Kinase Cascades: Roles of Src, EGF Receptor, and PI3-Kinase Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Kinetic Parameters for Matlystatin F Inhibition
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Matlystatin F and other matrix metalloproteinase (MMP) inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist with your experimental design and data interpretation when determining the kinetic parameters of this compound inhibition.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a member of the matlystatin family of compounds, which are naturally occurring inhibitors of type IV collagenases.[1][2][3] These enzymes are also known as gelatinases, and the primary targets for matlystatins are Matrix Metalloproteinase-2 (MMP-2 or gelatinase A) and Matrix Metalloproteinase-9 (MMP-9 or gelatinase B).[4][5][6] Matlystatins, including this compound, were first isolated from the actinomycete strain Actinomadura atramentaria.[1][2]
Q2: What is the mechanism of inhibition for this compound?
Matlystatins belong to the hydroxamate class of inhibitors.[3][4] The hydroxamic acid moiety in their structure acts as a zinc-binding group, chelating the essential zinc ion in the active site of MMPs.[7] This interaction is reversible and prevents the enzyme from binding to and cleaving its natural substrates.
Q3: I am not observing any inhibition with this compound. What are the possible reasons?
Several factors could lead to a lack of inhibition. First, verify the activity of your enzyme with a known positive control inhibitor. If the positive control also fails, the issue may lie with the enzyme's integrity due to improper storage or handling. Ensure the enzyme has been stored at the recommended temperature (typically -70°C) and avoid repeated freeze-thaw cycles. Additionally, confirm the integrity of your substrate, as fluorescent substrates can degrade if exposed to light. Finally, double-check the concentrations of all your reagents, including the enzyme, substrate, and this compound.
Q4: My results for this compound inhibition are inconsistent. What could be causing this variability?
Inconsistent results in MMP inhibition assays can often be attributed to several factors. Inaccurate pipetting, especially of small volumes, can introduce significant error. Ensure your pipettes are properly calibrated. Another common issue is the precipitation of the inhibitor if it is not fully soluble in the assay buffer. The final concentration of any organic solvent, such as DMSO, used to dissolve the inhibitor should be low enough to not affect the assay.
Q5: How do I determine the type of inhibition (e.g., competitive, non-competitive) for this compound?
To determine the mechanism of inhibition, you will need to perform enzyme kinetic studies by measuring the initial reaction rates at various substrate and inhibitor concentrations. By plotting the data using methods such as Lineweaver-Burk or Michaelis-Menten plots, you can analyze the changes in Km and Vmax in the presence of this compound. For instance, in competitive inhibition, you would observe an increase in the apparent Km with no change in Vmax.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or no enzyme activity in controls | Inactive enzyme due to improper storage or handling. | Aliquot the enzyme upon receipt and store at -70°C. Avoid repeated freeze-thaw cycles. Always keep the enzyme on ice when in use. |
| Degraded substrate. | Store fluorescent substrates protected from light at -20°C. Prepare fresh substrate dilutions for each experiment. | |
| Incorrect assay buffer composition. | Ensure the buffer contains the necessary cofactors for MMP activity, such as Ca2+ and Zn2+. Use the buffer recommended for your specific enzyme. | |
| High background fluorescence | Autofluorescence of the inhibitor or other compounds. | Run a control well containing the inhibitor and all other assay components except the enzyme. Subtract this background fluorescence from your experimental readings. |
| Contaminated reagents or microplates. | Use high-quality, non-fluorescent microplates (e.g., black plates for fluorescence assays). Ensure all buffers and reagents are free from fluorescent contaminants. | |
| Inconsistent IC50 or Ki values | Inhibitor precipitation at higher concentrations. | Visually inspect your inhibitor dilutions for any signs of precipitation. Determine the maximum soluble concentration of this compound in your assay buffer. |
| Pipetting inaccuracies. | Calibrate your pipettes regularly. Use reverse pipetting for viscous solutions. | |
| Assay not at initial velocity conditions. | Ensure your reaction time is within the linear range where product formation is proportional to time. This can be determined by running a time-course experiment. | |
| Inhibition decreases at higher inhibitor concentrations | Complex inhibition kinetics or off-target effects. | This can sometimes be observed with certain inhibitors. Carefully re-evaluate your data and consider if a different kinetic model is more appropriate. Ensure the purity of your this compound sample. |
Quantitative Data
| Inhibitor | Target Enzyme | IC50 (nM) | Ki (nM) |
| Matlystatin A | MMP-2 | 1.7 | Not Reported |
| Matlystatin A | MMP-9 | 0.8 | Not Reported |
| Matlystatin B | MMP-2 | 1700 | Not Reported |
| Matlystatin B | MMP-9 | 570 | Not Reported |
| R-94138 | MMP-2 | 38 | Not Reported |
| R-94138 | MMP-9 | 1.2 | Not Reported |
Note: The above data is compiled from multiple sources and experimental conditions may vary.
Experimental Protocols
General Protocol for Fluorometric MMP Inhibition Assay
This protocol provides a general framework for determining the inhibitory activity of this compound against MMP-2 or MMP-9 using a fluorescence resonance energy transfer (FRET) substrate.
Materials:
-
Active recombinant human MMP-2 or MMP-9
-
This compound
-
MMP Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)
-
FRET-based MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
Positive control inhibitor (e.g., GM6001)
-
DMSO (for dissolving inhibitor)
-
Black 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in MMP Assay Buffer. Ensure the final DMSO concentration in the assay is low (e.g., <1%) to avoid solvent effects.
-
Dilute the active MMP enzyme to the desired working concentration in cold MMP Assay Buffer.
-
Dilute the FRET substrate to the working concentration in MMP Assay Buffer.
-
-
Assay Setup (in a 96-well plate):
-
Blank wells: Add MMP Assay Buffer and substrate (no enzyme or inhibitor).
-
Enzyme control wells (100% activity): Add MMP Assay Buffer, enzyme, and the same concentration of DMSO as in the inhibitor wells.
-
Inhibitor wells: Add serial dilutions of this compound and enzyme.
-
Positive control wells: Add a known concentration of the positive control inhibitor and enzyme.
-
-
Pre-incubation:
-
Add the enzyme to the wells containing the assay buffer and inhibitor dilutions.
-
Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiation of Reaction:
-
Add the FRET substrate to all wells to initiate the enzymatic reaction.
-
-
Measurement:
-
Immediately begin reading the fluorescence intensity kinetically at the appropriate excitation and emission wavelengths for the chosen FRET substrate (e.g., Ex/Em = 325/393 nm).
-
Record data every 1-2 minutes for a period of 30-60 minutes at 37°C.
-
-
Data Analysis:
-
Determine the initial reaction rates (V₀) from the linear portion of the fluorescence versus time plots.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the enzyme control.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
To determine the inhibition constant (Ki) and the mode of inhibition, repeat the experiment with varying concentrations of both the substrate and this compound. Analyze the data using Michaelis-Menten kinetics and Lineweaver-Burk plots.
-
Visualizations
Experimental Workflow for this compound Kinetic Analysis
Caption: Workflow for determining the kinetic parameters of this compound.
Signaling Pathways Modulated by MMP-2 and MMP-9
Caption: Key signaling pathways regulating MMP-2 and MMP-9 expression.
References
- 1. Matlystatins, new inhibitors of typeIV collagenases from Actinomadura atramentaria. I. Taxonomy, fermentation, isolation, and physico-chemical properties of matlystatin-group compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. Matlystatins, new inhibitors of type IV collagenases from Actinomadura atramentaria. III. Structure elucidation of matlystatins A to F - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Warhead biosynthesis and the origin of structural diversity in hydroxamate metalloproteinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibitors of gelatinases (MMP-2 and MMP-9) for the management of hematological malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel Matrix Metalloproteinase-9 (MMP-9) Inhibitors in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Challenges in Matrix Metalloproteinases Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Matlystatin Analogs: A Comparative Analysis of MMP Inhibition Selectivity
For researchers and drug development professionals navigating the complex landscape of matrix metalloproteinase (MMP) inhibitors, understanding the selectivity profile of different compounds is paramount. While the specific inhibitory data for Matlystatin F remains elusive in publicly accessible literature, a comparative analysis of its close analogs, Matlystatin B and the derivative R-94138, provides valuable insights into the potential selectivity of this class of inhibitors against a panel of MMPs. This guide presents a summary of their inhibitory activities, details a common experimental protocol for assessing MMP inhibition, and visualizes the workflow for clear comprehension.
Comparative Inhibitory Activity
The inhibitory potency of Matlystatin B and R-94138 against various MMPs, as determined by IC50 values, reveals distinct selectivity profiles. R-94138 demonstrates significantly broader and more potent inhibition across multiple MMPs compared to Matlystatin B.
| Compound | MMP-1 (Collagenase-1) | MMP-2 (Gelatinase-A) | MMP-3 (Stromelysin-1) | MMP-7 (Matrilysin) | MMP-9 (Gelatinase-B) | MMP-13 (Collagenase-3) |
| Matlystatin B | No Data Available | 1.7 µM | No Data Available | No Data Available | 570 nM | No Data Available |
| R-94138 | > 8.3 µM (Kᵢ) | 38 nM | 28 nM | 23 nM | 1.2 nM | 38 nM |
Data Interpretation: Lower IC50 values indicate higher inhibitory potency. R-94138 exhibits nanomolar potency against MMP-2, MMP-3, MMP-7, MMP-9, and MMP-13, with a particularly strong inhibition of MMP-9.[1] In contrast, its activity against MMP-1 is significantly weaker, suggesting a degree of selectivity.[1] Matlystatin B shows micromolar to high nanomolar activity against MMP-2 and MMP-9, respectively.[1]
Experimental Protocol: Fluorogenic Substrate-Based MMP Activity Assay
A widely used method to determine the inhibitory activity of compounds like matlystatins is the fluorescence resonance energy transfer (FRET) assay. This method provides a sensitive and continuous measurement of MMP enzymatic activity.
Principle: The assay utilizes a synthetic peptide substrate that contains a fluorophore and a quencher molecule in close proximity. In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage of the peptide by an active MMP, the fluorophore and quencher are separated, leading to an increase in fluorescence that can be measured over time.
Materials:
-
Recombinant human MMP enzymes (e.g., MMP-1, -2, -3, -7, -9, -13)
-
Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)
-
Assay buffer (e.g., Tris-HCl, CaCl₂, ZnCl₂, Brij-35)
-
Test compounds (Matlystatin analogs) dissolved in DMSO
-
96-well black microplates
-
Fluorometric microplate reader
Procedure:
-
Enzyme Preparation: Dilute the recombinant MMP enzymes to the desired concentration in assay buffer.
-
Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer. Ensure the final DMSO concentration is low (typically <1%) to avoid solvent effects.
-
Reaction Initiation: To each well of the 96-well plate, add the following in order:
-
Assay buffer
-
Test compound dilution (or vehicle control)
-
MMP enzyme solution
-
-
Pre-incubation: Incubate the plate at 37°C for a specified period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
Substrate Addition: Add the fluorogenic MMP substrate to all wells to initiate the enzymatic reaction.
-
Kinetic Measurement: Immediately place the plate in a fluorometric microplate reader and monitor the increase in fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 328/393 nm) over time.
-
Data Analysis:
-
Calculate the initial reaction rates (slopes of the fluorescence vs. time curves).
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Experimental Workflow
The following diagram illustrates the key steps in determining the MMP selectivity profile of an inhibitor.
Signaling Pathway Context
MMPs are key players in the degradation of the extracellular matrix (ECM), a process crucial for both normal physiological functions and pathological conditions like cancer metastasis. The diagram below depicts a simplified signaling pathway leading to MMP activation and subsequent ECM degradation, which can be targeted by inhibitors like matlystatins.
References
Matlystatin F: A Comparative Guide to its Efficacy Against Other Matrix Metalloproteinase Inhibitors
For researchers, scientists, and drug development professionals navigating the complex landscape of matrix metalloproteinase (MMP) inhibition, this guide offers a comparative analysis of Matlystatin F's efficacy against other well-characterized MMP inhibitors. While quantitative inhibitory data for this compound is not broadly available in the public domain, this guide synthesizes available information and provides context through comparison with established broad-spectrum inhibitors, Batimastat and Marimastat.
Executive Summary
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for the remodeling of the extracellular matrix (ECM) in both physiological and pathological processes. Their dysregulation is implicated in numerous diseases, including cancer, arthritis, and cardiovascular conditions, making them a key target for therapeutic intervention.
This guide focuses on this compound, a naturally derived MMP inhibitor, and compares its known activity with synthetic broad-spectrum inhibitors Batimastat (BB-94) and Marimastat (BB-2516). While specific IC50 values for this compound across a wide range of MMPs are not readily found in published literature, derivatives of Matlystatin, such as R-94138, have demonstrated potent and selective inhibition of MMP-9.[1] This suggests that the Matlystatin scaffold holds promise for the development of targeted MMP inhibitors.
In contrast, Batimastat and Marimastat have been extensively studied and exhibit potent, low nanomolar inhibition across a variety of MMPs, solidifying their roles as broad-spectrum inhibitors.
Quantitative Comparison of MMP Inhibitor Efficacy
The following table summarizes the half-maximal inhibitory concentration (IC50) values for Batimastat and Marimastat against a panel of MMPs. A lower IC50 value indicates greater potency. Due to the limited availability of public data, specific IC50 values for this compound are not included; however, its known high potency against MMP-9 is noted.
| Inhibitor | MMP-1 (Collagenase-1) IC50 (nM) | MMP-2 (Gelatinase A) IC50 (nM) | MMP-3 (Stromelysin-1) IC50 (nM) | MMP-7 (Matrilysin) IC50 (nM) | MMP-9 (Gelatinase B) IC50 (nM) | MMP-14 (MT1-MMP) IC50 (nM) |
| This compound | Data not available | Data not available | Data not available | Data not available | High Potency (derivative R-94138) | Data not available |
| Batimastat (BB-94) | 3 | 4 | 20 | 6 | 4 | Data not available |
| Marimastat (BB-2516) | 5 | 6 | Data not available | 13 | 3 | 9 |
Experimental Protocols
To provide a framework for the evaluation of MMP inhibitors, this section details two common experimental methodologies for determining inhibitory activity.
Fluorometric MMP Inhibition Assay
This assay provides a quantitative measure of MMP inhibition by utilizing a quenched fluorogenic substrate.
Principle: A synthetic peptide substrate contains a fluorescent group and a quenching group in close proximity. In its intact state, the fluorescence is suppressed. Upon cleavage by an active MMP, the fluorescent group is released from the quencher, resulting in a measurable increase in fluorescence. The presence of an inhibitor will prevent or reduce this cleavage, leading to a lower fluorescence signal.
Detailed Protocol:
-
Reagent Preparation:
-
Assay Buffer: Typically contains Tris-HCl, CaCl2, ZnCl2, and a detergent like Brij-35. The exact composition may vary depending on the specific MMP being assayed.
-
MMP Enzyme: Recombinant human MMP of interest is diluted to a working concentration in assay buffer.
-
Fluorogenic Substrate: A stock solution of the FRET-based MMP substrate is diluted in assay buffer to the desired final concentration.
-
Inhibitor Stock Solutions: this compound and other inhibitors are dissolved in a suitable solvent (e.g., DMSO) to create high-concentration stock solutions.
-
Test inhibitor dilutions: A dilution series of each inhibitor is prepared in assay buffer.
-
-
Assay Procedure (96-well plate format):
-
Add a defined volume of assay buffer to all wells.
-
Add the diluted inhibitor solutions to the test wells. For control wells, add the corresponding vehicle (e.g., DMSO).
-
Add the diluted MMP enzyme solution to all wells except for the substrate control (blank) wells.
-
Incubate the plate at 37°C for a pre-determined time (e.g., 15-30 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding the diluted fluorogenic substrate to all wells.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 325/393 nm) in a kinetic mode at 37°C for 30-60 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each well.
-
The percent inhibition is calculated using the following formula: % Inhibition = [1 - (Rate of test well / Rate of enzyme control well)] * 100
-
IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Gelatin Zymography
This technique is used to detect the activity of gelatinases (MMP-2 and MMP-9) and to assess the inhibitory effect of compounds on their activity.
Principle: Proteins in a sample are separated by SDS-PAGE on a gel containing gelatin. After electrophoresis, the gel is washed to remove SDS and incubated in a developing buffer that allows the MMPs to renature and digest the gelatin. The gel is then stained with Coomassie Brilliant Blue. Areas of gelatin degradation by MMPs will appear as clear bands against a blue background. The intensity of these bands is proportional to the enzyme's activity.
Detailed Protocol:
-
Sample Preparation:
-
Cell culture supernatants or tissue extracts are collected.
-
Protein concentration is determined, and samples are diluted in non-reducing sample buffer. Do not heat the samples.
-
-
Gel Electrophoresis:
-
Prepare a polyacrylamide gel containing gelatin (e.g., 1 mg/mL).
-
Load the samples and a molecular weight marker onto the gel.
-
Run the electrophoresis at a constant voltage at 4°C.
-
-
Enzyme Renaturation and Development:
-
After electrophoresis, wash the gel in a renaturing buffer (e.g., 2.5% Triton X-100 in water) with gentle agitation to remove SDS.
-
Incubate the gel in a developing buffer (containing Tris-HCl, CaCl2, ZnCl2, and NaN3) at 37°C for 12-48 hours. To test inhibitors, include them in the developing buffer.
-
-
Staining and Destaining:
-
Stain the gel with Coomassie Brilliant Blue R-250 solution for 30-60 minutes.
-
Destain the gel with a solution of methanol (B129727) and acetic acid until clear bands are visible against a blue background.
-
-
Data Analysis:
-
Gels are imaged, and the intensity of the clear bands is quantified using densitometry software.
-
A reduction in the intensity of the bands in the presence of an inhibitor indicates its inhibitory activity.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate a simplified MMP activation signaling pathway and a typical experimental workflow for screening MMP inhibitors.
Caption: Simplified MMP activation signaling pathway.
Caption: General workflow for MMP inhibitor screening.
References
A Comparative Guide to MMP Inhibition: Matlystatin F versus Marimastat
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Marimastat is a well-established, broad-spectrum synthetic MMP inhibitor with potent activity against a range of MMPs. The Matlystatin family, natural products isolated from Actinomadura atramentaria, also demonstrates significant MMP inhibitory potential, particularly against the gelatinases (MMP-2 and MMP-9). Both Marimastat and the Matlystatins belong to the hydroxamate class of inhibitors, exerting their effects through chelation of the essential zinc ion in the MMP active site. This guide presents a side-by-side comparison of their inhibitory efficacy, supported by experimental data and detailed methodologies.
Data Presentation: Inhibitory Potency (IC50)
The following table summarizes the half-maximal inhibitory concentrations (IC50) of Marimastat, Matlystatin B, and the Matlystatin derivative R-94138 against a panel of MMPs. Lower IC50 values indicate greater potency.
| Matrix Metalloproteinase (MMP) | Marimastat IC50 (nM) | Matlystatin B IC50 (nM) | R-94138 (Matlystatin Derivative) IC50 (nM) |
| MMP-1 (Collagenase-1) | 5 | Data not available | >8300 (Ki) |
| MMP-2 (Gelatinase-A) | 6 | 1700 | 38 |
| MMP-3 (Stromelysin-1) | Data not available | Data not available | 28 |
| MMP-7 (Matrilysin) | 13 | Data not available | 23 |
| MMP-9 (Gelatinase-B) | 3 | 570 | 1.2 |
| MMP-13 (Collagenase-3) | Data not available | Data not available | 38 |
| MMP-14 (MT1-MMP) | 9 | Data not available | Data not available |
Note: Data for Matlystatin F is not available in the reviewed literature. Data for Matlystatin B and R-94138 are presented as representative of the Matlystatin family of inhibitors.
Experimental Protocols
The determination of MMP inhibitory activity is crucial for the characterization of compounds like Marimastat and Matlystatins. A widely used method is the in vitro fluorogenic substrate-based assay.
General Protocol for Fluorometric MMP Inhibition Assay
Objective: To determine the concentration of an inhibitor required to reduce the enzymatic activity of a specific MMP by 50% (IC50).
Principle: This assay utilizes a synthetic peptide substrate that contains a fluorescent reporter group and a quencher group. In its intact state, the quencher suppresses the fluorescence of the reporter. Upon cleavage by an active MMP, the reporter and quencher are separated, leading to an increase in fluorescence that is proportional to the enzyme's activity.
Materials:
-
Recombinant active human MMP enzyme (e.g., MMP-1, MMP-2, MMP-9)
-
Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)
-
Test inhibitors (Marimastat, this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of the test inhibitor in Assay Buffer.
-
Enzyme Preparation: Dilute the recombinant MMP to a working concentration in ice-cold Assay Buffer. The optimal concentration should be predetermined to ensure a linear reaction rate.
-
Assay Setup:
-
To the wells of a 96-well plate, add the Assay Buffer.
-
Add the diluted inhibitor solutions to the respective wells.
-
Add the diluted enzyme solution to all wells except for the no-enzyme control.
-
Incubate the plate at 37°C for a pre-determined period (e.g., 15-30 minutes) to allow for inhibitor-enzyme binding.
-
-
Reaction Initiation: Add the fluorogenic substrate to all wells to initiate the enzymatic reaction.
-
Measurement: Immediately begin monitoring the fluorescence intensity kinetically using a fluorescence plate reader (e.g., excitation at 325 nm and emission at 393 nm). Readings are typically taken every 1-2 minutes for 30-60 minutes.
-
Data Analysis:
-
Subtract the background fluorescence (from no-enzyme control wells) from all other readings.
-
Determine the initial reaction rate (V₀) for each inhibitor concentration by calculating the slope of the linear portion of the fluorescence versus time curve.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the uninhibited control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: General mechanism of MMP inhibition by hydroxamate-based inhibitors.
Caption: Workflow for a typical in vitro fluorometric MMP inhibition assay.
Caption: Simplified signaling pathways modulated by MMP activity and its inhibition.
Validating Matlystatin F Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Matlystatin F, a member of the matlystatin family of natural products isolated from Actinomadura atramentaria, is recognized as a potential inhibitor of matrix metalloproteinases (MMPs), enzymes pivotal in tissue remodeling and implicated in diseases such as cancer and arthritis.[1][2] The core chemical structure of matlystatins features a hydroxamate group, a well-established zinc-chelating moiety characteristic of many metallopeptidase inhibitors.[1][3] Establishing that a compound like this compound directly interacts with its intended target within the complex cellular environment is a cornerstone of preclinical drug development, confirming its mechanism of action and informing on potential efficacy and off-target effects.
This guide provides a comparative overview of key experimental methodologies for validating the cellular target engagement of this compound. For illustrative purposes, we will consider a hypothetical primary target, Matrix Metalloproteinase-9 (MMP-9), a type IV collagenase, and compare the validation approaches with a well-characterized, broad-spectrum MMP inhibitor, Marimastat.
Data Presentation: Quantitative Comparison of Target Engagement Methods
The selection of a target engagement validation method is contingent on the specific research question, available resources, and the desired quantitative output. The following table summarizes the key quantitative parameters obtained from each of the discussed techniques.
| Parameter | Cellular Thermal Shift Assay (CETSA) | In-Cell Enzyme Activity Assay | Co-Immunoprecipitation (Co-IP) with Chemical Probe |
| Primary Readout | Change in protein melting temperature (ΔTm) | Inhibition of substrate cleavage (e.g., fluorescence, luminescence) | Target protein enrichment |
| Direct Target Binding | Yes | Inferred | Yes |
| Cellular Context | Intact cells | Intact cells or cell lysates | Intact cells |
| Quantitative Metric | Apparent Kd, EC50 of thermal stabilization | IC50 | Relative protein abundance |
| Throughput | Moderate to High | High | Low to Moderate |
| Labeling Requirement | None for the test compound | Often requires a labeled substrate | Requires a tagged version of the compound (e.g., biotinylated this compound) |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique for verifying the direct binding of a compound to its target protein in a cellular setting. The principle is that ligand binding stabilizes the target protein, resulting in a higher melting temperature.[4][5]
Protocol:
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., HT-1080 fibrosarcoma cells, known to express MMP-9) to approximately 80% confluency. Treat the cells with varying concentrations of this compound, Marimastat, or a vehicle control for 1-2 hours at 37°C.
-
Heat Shock: Aliquot the cell suspensions into PCR tubes. Apply a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by a 3-minute cooling step at room temperature.
-
Cell Lysis: Lyse the cells through repeated freeze-thaw cycles in a suitable lysis buffer containing protease inhibitors.
-
Fractionation: Separate the soluble protein fraction (containing stabilized, non-denatured protein) from the precipitated aggregates by high-speed centrifugation (e.g., 20,000 x g for 20 minutes at 4°C).
-
Protein Quantification: Collect the supernatant and quantify the amount of soluble MMP-9 using a specific anti-MMP-9 antibody via Western blotting or ELISA.
-
Data Analysis: Generate melting curves by plotting the normalized amount of soluble MMP-9 against temperature for each compound concentration. A rightward shift in the melting curve in the presence of this compound indicates target engagement. Isothermal dose-response curves can be generated at a fixed temperature to determine the apparent binding affinity.
In-Cell MMP-9 Activity Assay
This assay measures the functional consequence of target engagement by quantifying the inhibition of MMP-9's enzymatic activity within cells.
Protocol:
-
Cell Culture and Treatment: Seed cells in a multi-well plate and treat with a dilution series of this compound, Marimastat, or vehicle control for a predetermined time.
-
Induction of MMP-9 Activity (Optional): If basal MMP-9 activity is low, stimulate the cells with an appropriate agent (e.g., phorbol (B1677699) 12-myristate 13-acetate - PMA).
-
Substrate Addition: Introduce a fluorogenic MMP-9 substrate that can be cleaved by the active enzyme to release a fluorescent signal.
-
Signal Measurement: Measure the fluorescence intensity over time using a plate reader.
-
Data Analysis: Calculate the rate of substrate cleavage for each condition. Plot the percentage of inhibition against the compound concentration to determine the IC50 value for this compound and Marimastat.
Co-Immunoprecipitation (Co-IP) with a Chemical Probe
This method provides direct evidence of the physical interaction between the compound and its target protein in the cellular milieu. This requires a modified version of this compound, for instance, with a biotin (B1667282) tag.
Protocol:
-
Probe Synthesis: Synthesize a biotinylated version of this compound. It is crucial to ensure that the biotin tag does not sterically hinder the compound's binding to the target.
-
Cell Treatment: Treat cells with the biotinylated this compound probe. Include control groups with no probe and a competition group pre-treated with an excess of unlabeled this compound.
-
Cell Lysis: Lyse the cells under non-denaturing conditions to preserve protein-protein and protein-ligand interactions.
-
Pull-down: Add streptavidin-coated magnetic beads to the cell lysates to capture the biotinylated this compound and any interacting proteins.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution and Detection: Elute the bound proteins from the beads. Identify the presence of MMP-9 in the eluate by Western blotting. A successful pull-down of MMP-9, which is diminished in the competition control, confirms direct binding.
Mandatory Visualizations
Caption: Overview of experimental approaches for validating this compound target engagement.
References
- 1. MEROPS - the Peptidase Database [ebi.ac.uk]
- 2. Matlystatins, new inhibitors of typeIV collagenases from Actinomadura atramentaria. I. Taxonomy, fermentation, isolation, and physico-chemical properties of matlystatin-group compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
A Comparative Analysis of Matlystatin A, B, and F for Researchers and Drug Development Professionals
Matlystatin A, B, and F are members of the matlystatin family, a group of naturally occurring metalloproteinase inhibitors isolated from the bacterium Actinomadura atramentaria. These compounds are potent inhibitors of type IV collagenases, specifically matrix metalloproteinase-2 (MMP-2) and matrix metalloproteinase-9 (MMP-9), which play crucial roles in cancer cell invasion and metastasis. This guide provides a comparative overview of Matlystatin A, B, and F, summarizing their inhibitory activities, outlining key experimental protocols, and visualizing their mechanism of action.
Chemical Structures and Mechanism of Action
Matlystatin A, B, and F share a common structural framework characterized by a hydroxamic acid moiety, which is essential for their inhibitory activity.[1] This hydroxamate group acts as a zinc-chelating agent, reversibly binding to the zinc ion within the active site of MMPs and thereby blocking their enzymatic function.[2][3] The inhibition is reversible.[2][3] The structural differences between Matlystatin A, B, and F lie in the side chains, which influence their specific inhibitory potency against different MMPs.
Comparative Inhibitory Activity
A key study by Tanzawa et al. (1992) provides a direct comparison of the inhibitory activities of Matlystatin A, B, and F against type IV collagenases. The following table summarizes the 50% inhibitory concentrations (IC50) of these compounds against MMP-2 and MMP-9.
| Compound | Target Enzyme | IC50 (µg/mL) | IC50 (µM)¹ |
| Matlystatin A | MMP-2 (72 kDa Type IV Collagenase) | 0.11 | 0.18 |
| MMP-9 (92 kDa Type IV Collagenase) | 0.04 | 0.07 | |
| Matlystatin B | MMP-2 (72 kDa Type IV Collagenase) | 0.50 | 1.13 |
| MMP-9 (92 kDa Type IV Collagenase) | 0.17 | 0.39 | |
| Matlystatin F | MMP-2 (72 kDa Type IV Collagenase) | 0.20 | 0.38 |
| MMP-9 (92 kDa Type IV Collagenase) | 0.06 | 0.11 |
¹ Molar concentrations are estimated based on the molecular weights: Matlystatin A (602.7 g/mol ), Matlystatin B (441.5 g/mol ), and this compound (531.6 g/mol ).
These data indicate that all three matlystatins are potent inhibitors of both MMP-2 and MMP-9, with Matlystatin A exhibiting the highest potency against both enzymes.
Experimental Protocols
Enzyme Inhibition Assay (Type IV Collagenase)
The inhibitory activities of Matlystatin A, B, and F were determined using an in vitro enzyme inhibition assay. The general steps for such an assay are outlined below.
Materials:
-
Purified human MMP-2 and MMP-9 (Type IV collagenases)
-
Matlystatin A, B, and F dissolved in a suitable solvent (e.g., DMSO)
-
Fluorescently labeled gelatin or another suitable MMP substrate
-
Assay buffer (e.g., Tris-HCl buffer containing CaCl2, ZnCl2, and Brij-35)
-
96-well microplate reader capable of fluorescence detection
Procedure:
-
Enzyme Activation: Pro-MMPs are activated according to standard protocols, often involving treatment with APMA (4-aminophenylmercuric acetate).
-
Inhibitor Incubation: A fixed concentration of the activated MMP is pre-incubated with varying concentrations of the Matlystatin compounds in the assay buffer for a specified time at a controlled temperature (e.g., 37°C).
-
Substrate Addition: The enzymatic reaction is initiated by the addition of the fluorescently labeled substrate.
-
Fluorescence Measurement: The increase in fluorescence, resulting from the cleavage of the substrate by the MMP, is monitored over time using a microplate reader.
-
Data Analysis: The initial reaction rates are calculated for each inhibitor concentration. The IC50 value, the concentration of inhibitor required to reduce the enzyme activity by 50%, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
Signaling Pathway Inhibition
As inhibitors of matrix metalloproteinases, matlystatins interfere with signaling pathways that are dependent on MMP activity. MMPs are key regulators of the tumor microenvironment, and their inhibition can impact various cellular processes, including proliferation, migration, and invasion. The primary mechanism involves the prevention of extracellular matrix (ECM) degradation, which is a critical step for cancer cell metastasis.
Structure-Activity Relationship
The available data suggests a structure-activity relationship among the matlystatins. The higher potency of Matlystatin A compared to Matlystatin B and F can be attributed to the specific side chains that likely provide more favorable interactions with the active site of MMP-2 and MMP-9. Further studies on the synthesis and biological evaluation of various matlystatin analogs could provide deeper insights into the structural requirements for potent and selective MMP inhibition.
Conclusion
Matlystatin A, B, and F are potent, naturally derived inhibitors of MMP-2 and MMP-9. Among the three, Matlystatin A demonstrates the most potent inhibitory activity. Their mechanism of action, centered on the chelation of the active site zinc ion by a hydroxamic acid moiety, makes them valuable lead compounds in the development of novel anti-cancer therapeutics targeting tumor invasion and metastasis. The provided experimental framework can serve as a basis for further investigation and comparative analysis of these and other MMP inhibitors.
References
A Head-to-Head Comparison of Synthetic vs. Natural Matlystatin F: A Guide for Researchers
Introduction to Matlystatin F
This compound is a member of the matlystatin family of natural products, which were first isolated from the actinomycete Actinomadura atramentaria.[1][2] These compounds are potent inhibitors of type IV collagenases, specifically matrix metalloproteinases (MMPs) such as MMP-2 and MMP-9.[3] The inhibitory activity of matlystatins is primarily attributed to their hydroxamic acid moiety, which chelates the essential zinc ion in the active site of MMPs, thereby blocking their enzymatic activity.[4][5][6] The general structure of the matlystatins consists of a piperazic acid and a hydroxamic acid moiety.[2][7]
The development of synthetic routes to matlystatins and their analogs has been a subject of interest to overcome the limitations of natural production and to explore structure-activity relationships (SAR) for designing more potent and selective MMP inhibitors.[8][9][10]
Performance Comparison: Natural this compound and Synthetic Analogs
Due to the lack of published data on the total synthesis and biological evaluation of this compound itself, a direct comparison of natural versus synthetic this compound is not possible at this time. However, extensive research on synthetic analogs of other matlystatins, particularly Matlystatin B, provides valuable insights into how synthetic modifications can influence biological activity.
The following table summarizes the inhibitory activities of natural matlystatins and a potent synthetic analog of Matlystatin B. This comparison highlights the potential for synthetic chemistry to significantly enhance the potency of this class of MMP inhibitors.
| Compound | Source | Target MMP(s) | Reported IC50 (µM) |
| Natural Matlystatin A | Actinomadura atramentaria | MMP-2, MMP-9 | Data not specified in initial reports |
| Natural Matlystatin B | Actinomadura atramentaria | Gelatinase B (MMP-9) | 0.57 |
| Natural this compound | Actinomadura atramentaria | Type IV collagenases | Data not specified in initial reports |
| Synthetic Analog (31f) | Synthetic (Matlystatin B analog) | Gelatinases (e.g., MMP-9) | 0.0012 |
Data for Natural Matlystatin B and Synthetic Analog (31f) are from Tamaki et al., 1995.[10] IC50 values for natural Matlystatin A and F were not explicitly provided in the initial characterization papers.
The data clearly indicates that synthetic modification can lead to a dramatic increase in inhibitory potency. For instance, the synthetic analog 31f of Matlystatin B is approximately 475-fold more potent than its natural precursor against gelatinase B.[10] This enhancement is achieved by modifying the side chains of the molecule to better fit into the S'1 subsite of the MMP active site.[10]
Signaling Pathway of MMP Inhibition
This compound, like other hydroxamate-based inhibitors, functions by directly targeting the catalytic domain of MMPs. The following diagram illustrates the mechanism of MMP inhibition.
Caption: Mechanism of MMP inhibition by this compound.
Experimental Protocols
A crucial aspect of comparing MMP inhibitors is the use of standardized and reproducible experimental protocols. Below is a detailed methodology for a typical in vitro MMP inhibition assay.
Protocol: In Vitro Matrix Metalloproteinase (MMP) Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., this compound) against a specific MMP.
Materials:
-
Recombinant human MMP (e.g., MMP-2, MMP-9)
-
Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)
-
Test compound (Natural or Synthetic this compound) dissolved in DMSO
-
96-well black microplates
-
Fluorometric microplate reader
Procedure:
-
Enzyme Preparation: Dilute the recombinant MMP to a working concentration in cold assay buffer. The final concentration should be determined empirically to yield a linear reaction rate.
-
Inhibitor Preparation: Prepare a serial dilution of the test compound in assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
Assay Setup:
-
To appropriate wells of the 96-well plate, add 50 µL of the diluted test compound solutions.
-
For the positive control (uninhibited enzyme), add 50 µL of assay buffer with the same final DMSO concentration.
-
For the negative control (blank), add 100 µL of assay buffer.
-
-
Enzyme Addition: Add 50 µL of the diluted MMP solution to all wells except the blank.
-
Pre-incubation: Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add 100 µL of the pre-warmed fluorogenic MMP substrate to all wells.
-
Kinetic Measurement: Immediately place the plate in a fluorometric microplate reader and measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 328/420 nm for the Mca-Dpa FRET pair) every 1-2 minutes for 30-60 minutes at 37°C.
-
Data Analysis:
-
Calculate the initial reaction rates (V) from the linear portion of the fluorescence versus time curves.
-
Plot the percentage of inhibition [(V_control - V_inhibitor) / V_control] * 100 against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Experimental Workflow Diagram
The following diagram outlines the general workflow for screening and characterizing MMP inhibitors.
References
- 1. Matlystatins, new inhibitors of typeIV collagenases from Actinomadura atramentaria. I. Taxonomy, fermentation, isolation, and physico-chemical properties of matlystatin-group compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Matlystatins, new inhibitors of type IV collagenases from Actinomadura atramentaria. III. Structure elucidation of matlystatins A to F - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MEROPS - the Peptidase Database [ebi.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Hydroxamic acids as matrix metalloproteinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jstage.jst.go.jp [jstage.jst.go.jp]
- 8. db.cngb.org [db.cngb.org]
- 9. Matlystatins, new inhibitors of type IV collagenases from Actinomadura atramentaria. IV. Synthesis and structure-activity relationships of matlystatin B and its stereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and structure-activity relationships of gelatinase inhibitors derived from matlystatins - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Therapeutic Index of Matlystatin F: A Comparative Guide for Drug Development Professionals
In the landscape of cancer therapeutics, the inhibition of matrix metalloproteinases (MMPs) remains a compelling strategy to counteract tumor invasion and metastasis. Matlystatin F, a naturally derived inhibitor of type IV collagenases, has emerged as a compound of interest. This guide provides a comparative evaluation of this compound's therapeutic potential by examining its efficacy and toxicity relative to two well-characterized synthetic MMP inhibitors, Batimastat (B1663600) (BB-94) and Marimastat (BB-2516).
Comparative Efficacy and Toxicity
| Compound | Target | Efficacy (IC50) | Source |
| This compound | MMP-2 (Gelatinase A) | 0.83 µM | |
| MMP-9 (Gelatinase B) | 0.21 µM | ||
| Batimastat (BB-94) | MMP-2 (Gelatinase A) | 4 nM | [1][2][3] |
| MMP-9 (Gelatinase B) | 4 nM | [1][2][3] | |
| Marimastat (BB-2516) | MMP-2 (Gelatinase A) | 6 nM | [4][5] |
| MMP-9 (Gelatinase B) | 3 nM | [4][5] |
Note: Lower IC50 values indicate higher potency.
While specific LD50 or TD50 values for these compounds are not consistently reported in readily accessible literature, preclinical studies with Batimastat have indicated that it inhibits tumor growth and metastasis without direct cellular toxicity in certain models.[6] Marimastat, on the other hand, has been associated with dose-limiting musculoskeletal toxicity in animal studies and clinical trials.
Mechanism of Action: Inhibition of Matrix Metalloproteinases
Matlystatins, including this compound, along with Batimastat and Marimastat, are part of a class of compounds known as hydroxamate-based MMP inhibitors. Their mechanism of action centers on the chelation of the zinc ion (Zn2+) located in the active site of the MMP enzyme. This interaction is crucial for the enzyme's catalytic activity. By binding to the zinc ion, these inhibitors block the enzyme's ability to cleave its substrates, which are key components of the extracellular matrix (ECM). The degradation of the ECM is a critical step in cancer cell invasion and metastasis.
Experimental Protocols
To aid researchers in the evaluation of MMP inhibitors, detailed protocols for key in vitro assays are provided below.
In Vitro MMP-9 Inhibition Assay (Fluorogenic)
This protocol outlines a method for determining the inhibitory activity of a compound against MMP-9 using a fluorogenic substrate.
Materials:
-
Recombinant human MMP-9
-
Fluorogenic MMP-9 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)
-
Test compound (e.g., this compound) dissolved in an appropriate solvent (e.g., DMSO)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagents:
-
Dilute the recombinant MMP-9 to the desired concentration in cold Assay Buffer.
-
Prepare a stock solution of the fluorogenic substrate in DMSO and then dilute to the final working concentration in Assay Buffer.
-
Prepare a serial dilution of the test compound in Assay Buffer. Ensure the final solvent concentration is consistent across all wells and does not exceed 1%.
-
-
Assay Setup:
-
In a 96-well black microplate, add 50 µL of the diluted MMP-9 enzyme solution to each well, except for the blank wells.
-
Add 50 µL of the serially diluted test compound or vehicle control (Assay Buffer with solvent) to the appropriate wells.
-
For blank wells, add 100 µL of Assay Buffer.
-
-
Pre-incubation:
-
Mix the plate gently and incubate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation:
-
Add 100 µL of the diluted substrate solution to all wells to start the enzymatic reaction.
-
-
Measurement:
-
Immediately measure the fluorescence intensity in a kinetic mode at 37°C, with excitation at 325 nm and emission at 393 nm. Record readings every 1-2 minutes for 30-60 minutes.
-
-
Data Analysis:
-
Determine the reaction velocity (rate of fluorescence increase) for each well.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method to assess cell viability.
Materials:
-
Human cancer cell line (e.g., HT1080 fibrosarcoma)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Test compound (e.g., this compound)
-
96-well clear microplate
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of the test compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound or vehicle control.
-
-
Incubation:
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.
-
-
MTT Addition:
-
After the incubation period, add 10 µL of the MTT solution to each well.
-
Incubate the plate for an additional 4 hours at 37°C.
-
-
Formazan (B1609692) Solubilization:
-
Carefully remove the medium from the wells.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value for cytotoxicity.
-
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. bioassaysys.com [bioassaysys.com]
- 5. benchchem.com [benchchem.com]
- 6. Effect of matrix metalloproteinase inhibitor batimastat on breast cancer regrowth and metastasis in athymic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Matlystatin F Activity: A Comparative Guide to Orthogonal Assays
For Researchers, Scientists, and Drug Development Professionals
Matlystatin F, a member of the matlystatin family of natural products isolated from Actinomadura atramentaria, has been identified as a potent inhibitor of matrix metalloproteinases (MMPs).[1] These enzymes, particularly gelatinases like MMP-2 and MMP-9, are crucial mediators of extracellular matrix remodeling and are implicated in a variety of pathological processes, including tumor invasion and metastasis. Validating the inhibitory activity of this compound and understanding its specificity are critical steps in its development as a potential therapeutic agent. This guide provides a comparative overview of orthogonal assays to robustly characterize the activity of this compound, with supporting data from related compounds and established MMP inhibitors.
Comparative Inhibitory Activity
| Inhibitor | MMP-1 (Collagenase-1) IC50 (nM) | MMP-2 (Gelatinase-A) IC50 (nM) | MMP-9 (Gelatinase-B) IC50 (nM) | MMP-3 (Stromelysin-1) IC50 (nM) | MMP-7 (Matrilysin) IC50 (nM) | MMP-14 (MT1-MMP) IC50 (nM) |
| Matlystatin B | - | 1700[2] | 570[2] | - | - | - |
| Batimastat | 3 | 4 | 4 | 20 | 6 | - |
| Marimastat | 5[3] | 6[3] | 3[3] | - | 13[3] | 9[3] |
| Ilomastat | 1.5 | 1.1 | 0.5 | 1.9 | - | - |
Note: Lower IC50 values indicate higher potency. Data for Batimastat, Marimastat, and Ilomastat are compiled from various sources. The provided data for Matlystatin B highlights its activity against the gelatinases MMP-2 and MMP-9.
Orthogonal Assay Workflow
A multi-faceted approach employing a combination of biochemical and cell-based assays is crucial for the comprehensive validation of this compound's activity. This orthogonal strategy minimizes the risk of artifacts and provides a more complete picture of the compound's mechanism of action.
Caption: A logical workflow for validating this compound activity using orthogonal assays.
Experimental Protocols
In Vitro Fluorometric/Colorimetric MMP Inhibition Assay
This primary biochemical assay provides a quantitative measure of direct enzyme inhibition.
Principle: A fluorogenic or colorimetric substrate specific for a particular MMP is incubated with the enzyme in the presence and absence of the inhibitor (this compound). Cleavage of the substrate by the MMP results in a measurable increase in fluorescence or absorbance. The inhibitory effect of this compound is determined by the reduction in this signal.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Reconstitute the recombinant human MMP enzyme (e.g., MMP-2, MMP-9) in assay buffer.
-
Prepare the fluorogenic or colorimetric MMP substrate in assay buffer.
-
-
Assay Procedure (96-well plate format):
-
Add assay buffer to all wells.
-
Add serial dilutions of this compound to the test wells.
-
Add a known MMP inhibitor as a positive control.
-
Add the MMP enzyme to all wells except the blank.
-
Incubate at 37°C for a predetermined time (e.g., 30 minutes).
-
Add the MMP substrate to all wells to initiate the reaction.
-
Measure the fluorescence (e.g., Ex/Em = 328/393 nm) or absorbance (e.g., 412 nm) kinetically over time.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Gelatin Zymography
This technique provides a qualitative or semi-quantitative assessment of the inhibition of gelatinolytic MMPs (MMP-2 and MMP-9) and can distinguish between the pro- and active forms of the enzymes.
Principle: Protein samples are separated by SDS-PAGE on a gel containing gelatin. After electrophoresis, the gel is incubated in a renaturing buffer to allow the MMPs to regain their enzymatic activity. The gel is then incubated in a developing buffer, during which the MMPs digest the gelatin in their vicinity. Staining the gel with Coomassie Blue reveals clear bands of gelatin degradation against a blue background, indicating MMP activity. The presence of an inhibitor like this compound will result in a reduction in the intensity of these clear bands.
Protocol:
-
Sample Preparation:
-
Treat cells with or without this compound and collect the conditioned media.
-
Determine the protein concentration of the conditioned media.
-
-
Gel Electrophoresis:
-
Prepare a polyacrylamide gel containing gelatin (e.g., 1 mg/mL).
-
Load equal amounts of protein from each sample mixed with non-reducing sample buffer.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Renaturation and Development:
-
Wash the gel with a renaturing buffer (e.g., 2.5% Triton X-100) to remove SDS.
-
Incubate the gel in a developing buffer (containing CaCl₂, ZnCl₂, and Tris-HCl) at 37°C overnight.
-
-
Staining and Visualization:
-
Stain the gel with Coomassie Brilliant Blue R-250.
-
Destain the gel until clear bands appear against a blue background.
-
Image the gel and quantify the band intensities using densitometry software.
-
Cell-Based Invasion Assay (Boyden Chamber Assay)
This assay assesses the ability of this compound to inhibit cancer cell invasion through a basement membrane matrix, a process highly dependent on MMP activity.
Principle: Cells are seeded in the upper chamber of a transwell insert, which has a porous membrane coated with a layer of extracellular matrix (e.g., Matrigel). The lower chamber contains a chemoattractant (e.g., fetal bovine serum). Invasive cells degrade the matrix and migrate through the pores to the lower side of the membrane. The number of invaded cells is quantified after a specific incubation period.
Protocol:
-
Chamber Preparation:
-
Rehydrate the Matrigel-coated inserts with serum-free medium.
-
-
Cell Preparation:
-
Starve cells in serum-free medium overnight.
-
Resuspend the cells in serum-free medium containing various concentrations of this compound or a vehicle control.
-
-
Assay Procedure:
-
Add the cell suspension to the upper chamber of the inserts.
-
Add medium containing a chemoattractant to the lower chamber.
-
Incubate the plate at 37°C in a CO₂ incubator for 24-48 hours.
-
-
Quantification:
-
Remove the non-invaded cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the invaded cells on the lower surface of the membrane (e.g., with crystal violet).
-
Count the number of stained cells in several microscopic fields for each insert.
-
-
Data Analysis:
-
Calculate the percentage of invasion inhibition for each concentration of this compound compared to the vehicle control.
-
Signaling Pathways
This compound's primary targets, MMP-2 and MMP-9, are key downstream effectors in various signaling pathways that promote cell proliferation, migration, and invasion. Understanding these pathways provides context for the cellular effects of this compound.
Caption: Simplified signaling pathways leading to MMP-2/9 activation and their downstream effects, highlighting the point of intervention for this compound.
By employing this series of orthogonal assays, researchers can confidently validate the inhibitory activity of this compound, elucidate its specificity profile, and build a strong foundation for its further preclinical and clinical development. The combination of quantitative biochemical data with functional cell-based outcomes will provide a comprehensive understanding of this compound's potential as a therapeutic agent.
References
- 1. Matlystatins, new inhibitors of typeIV collagenases from Actinomadura atramentaria. I. Taxonomy, fermentation, isolation, and physico-chemical properties of matlystatin-group compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Challenges in Matrix Metalloproteinases Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Matlystatin F vs. Broad-Spectrum MMP Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Matlystatin F and its potent analogues against established broad-spectrum matrix metalloproteinase (MMP) inhibitors. The data presented herein is intended to assist researchers in making informed decisions for the selection of MMP inhibitors in preclinical and experimental studies.
Introduction to MMP Inhibition
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for the degradation of extracellular matrix (ECM) components. Their activity is vital in physiological processes such as tissue remodeling, wound healing, and angiogenesis. However, dysregulation of MMP activity is implicated in numerous pathological conditions, including cancer metastasis, arthritis, and cardiovascular diseases. Consequently, MMPs have emerged as significant therapeutic targets.
Broad-spectrum MMP inhibitors, while demonstrating efficacy in preclinical models, have often failed in clinical trials due to off-target effects and poor selectivity, leading to undesirable side effects. This has spurred the development of more selective inhibitors. Matlystatins, a class of natural products, have been identified as potent inhibitors of type IV collagenases (gelatinases A and B, i.e., MMP-2 and MMP-9). This guide focuses on comparing the inhibitory profile of Matlystatin analogues with well-characterized broad-spectrum MMP inhibitors.
Quantitative Comparison of Inhibitory Activity
The following tables summarize the half-maximal inhibitory concentrations (IC50) of Matlystatin analogues and several broad-spectrum MMP inhibitors against a panel of MMPs. Lower IC50 values indicate higher potency.
Table 1: IC50 Values of Matlystatin Analogues (in nM)
| Inhibitor | MMP-1 | MMP-2 | MMP-3 | MMP-7 | MMP-9 | MMP-13 |
| Matlystatin B | - | 1700[1] | - | - | 570[1] | - |
| R-94138 (Matlystatin analogue) | >8300 (Ki)[1] | 38[1] | 28[1] | 23[1] | 1.2[1] | 38[1] |
Table 2: IC50 Values of Broad-Spectrum MMP Inhibitors (in nM)
| Inhibitor | MMP-1 | MMP-2 | MMP-3 | MMP-7 | MMP-8 | MMP-9 | MMP-13 | MMP-14 |
| Batimastat (BB-94) | 3 | 4 | 20 | 6 | - | 4 | - | - |
| Marimastat (BB-2516) | 5 | 6 | - | 13 | - | 3 | - | 9 |
| Doxycycline | >400,000 | - | 30,000 | 28,000 | - | - | 2,000 | - |
| RS-130830 (CTS-1027) | >1000-fold selective over MMP-1 | 0.3 | 9.5 | - | 0.9 | - | 0.5 | 15 |
Experimental Protocols
Fluorometric Assay for MMP Inhibition
A common method to determine the inhibitory activity of compounds against MMPs is the fluorometric assay using a Förster Resonance Energy Transfer (FRET) peptide substrate.
Principle: The assay utilizes a synthetic peptide substrate containing a fluorescent donor and a quencher molecule in close proximity. In its intact state, the fluorescence of the donor is quenched. Upon cleavage by an active MMP, the donor and quencher are separated, resulting in an increase in fluorescence that can be measured over time. The rate of this increase is proportional to the enzyme's activity. The presence of an inhibitor reduces the rate of substrate cleavage.
General Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the test inhibitor (e.g., this compound) in a suitable solvent like DMSO.
-
Prepare serial dilutions of the inhibitor in assay buffer.
-
Reconstitute the lyophilized active MMP enzyme in assay buffer.
-
Dilute the FRET peptide substrate in assay buffer.
-
-
Assay Procedure (96-well plate format):
-
To each well, add a pre-determined amount of the active MMP enzyme.
-
Add the various concentrations of the inhibitor to the respective wells. Include a control well with no inhibitor.
-
Incubate the enzyme and inhibitor mixture for a specified period at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding the FRET substrate to all wells.
-
Immediately begin monitoring the fluorescence intensity at the appropriate excitation and emission wavelengths in a kinetic mode for 30-60 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Visualizations
MMP Activation Cascade
Matrix metalloproteinases are typically synthesized as inactive zymogens (pro-MMPs) and require proteolytic cleavage for activation. This activation can be initiated by other proteases, including other MMPs, creating a cascade.
Caption: A simplified diagram of the MMP activation and inhibition cascade in the extracellular space.
Experimental Workflow for MMP Inhibitor Screening
The process of identifying and characterizing MMP inhibitors involves a series of systematic steps, from initial screening to detailed kinetic analysis.
References
In Vivo Comparison of Matrix Metalloproteinase Inhibitors: Doxycycline vs. Matlystatin F
A Comparative Guide for Researchers
In the landscape of drug development, particularly for diseases characterized by excessive tissue remodeling and degradation, matrix metalloproteinase (MMP) inhibitors have been a focal point of research. Among these, the tetracycline (B611298) antibiotic Doxycycline (B596269) has been extensively studied for its non-antimicrobial, MMP-inhibiting properties. This guide provides an objective in vivo comparison of Doxycycline with the less-characterized Matlystatin F, offering supporting experimental data and detailed protocols for researchers in cellular biology and pharmacology.
Note on this compound: Publicly available in vivo comparative studies, or even standalone in vivo studies, for this compound are exceptionally scarce. The matlystatin class of compounds, isolated from Actinomadura atramentaria, are known inhibitors of type IV collagenases (including MMP-9). However, specific in vivo efficacy and safety data for the "F" congener are not available in the reviewed literature. This guide will therefore focus on the extensive in vivo data for Doxycycline and provide the limited available information on the matlystatin class as a potential, albeit understudied, alternative.
Doxycycline: In Vivo Efficacy as an MMP Inhibitor
Doxycycline's ability to inhibit MMPs, particularly the gelatinases MMP-2 and MMP-9, has been demonstrated across a variety of in vivo models. Its mechanism of action is primarily attributed to the chelation of the zinc ion within the MMP active site, independent of its antibiotic properties.[1]
Summary of In Vivo Experimental Data for Doxycycline
| Animal Model | Doxycycline Dosage | Key Findings | Reference |
| Dog (Cardiopulmonary Bypass-induced Lung Injury) | 30 mg/kg and 60 mg/kg daily for 3 days | Dose-dependent decrease in plasma MMP-9 concentration.[2] | |
| Mouse (Xenograft Model) | 30 mg/kg/day | No significant effect on tumor growth or MMP-2 and MMP-9 levels in tumor lysate.[3][4] | |
| Mouse (RANKL-induced Osteoclastogenesis) | 30 mg/kg/day (oral) | Suppressed RANKL-induced osteoclastogenesis and MMP-9 enzyme activity in calvaria.[5] | |
| Rat (Endotoxemia) | 4 mg/kg (IP) | Attenuated the upregulation of plasma MMP-9 activity.[6] | |
| Human (Brain Arteriovenous Malformations - ex vivo) | 10 µg/ml and 100 µg/ml | Significantly decreased active and total MMP-9 levels in cultured AVM tissues.[7] |
Signaling Pathway of Doxycycline-Mediated MMP Inhibition
Doxycycline's primary mode of MMP inhibition is through direct interaction with the enzyme. However, it can also influence signaling pathways that regulate MMP expression.
References
- 1. journals.viamedica.pl [journals.viamedica.pl]
- 2. Inhibition of matrix metalloproteinase-9 with low-dose doxycycline reduces acute lung injury induced by cardiopulmonary bypass - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Effect of doxycycline on proliferation, MMP production, and adhesion in LAM-related cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of matrix metalloproteinase-9 activity by Doxycycline ameliorates RANK ligand-induced osteoclast differentiation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of matrix metalloproteinase activity in vivo protects against vascular hyporeactivity in endotoxemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Suppression of MMP-9 by doxycycline in brain arteriovenous malformations - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Procedures for the Safe Disposal of Matlystatin F
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This document provides essential guidance on the proper disposal of Matlystatin F based on general laboratory safety principles for handling novel research compounds. A specific Safety Data Sheet (SDS) for this compound is not publicly available. Therefore, this compound must be treated as a potentially hazardous substance. It is imperative to obtain and meticulously follow the Safety Data Sheet (SDS) provided by the supplier for specific handling and disposal instructions. This guide supplements, but does not replace, the supplier's SDS and your institution's environmental health and safety (EHS) protocols.
Core Principle: Handle as Hazardous Waste
Given that this compound is a biologically active molecule and its full toxicological and environmental impact may not be fully characterized, all waste containing this compound must be managed as hazardous waste.[1] Adherence to your institution's chemical hygiene plan and waste disposal procedures is mandatory.[1]
I. Immediate Safety and Handling Protocols
Before beginning any procedure that involves this compound, ensure all personnel are familiar with the following safety measures.
1. Personal Protective Equipment (PPE): Appropriate PPE is the primary defense against accidental exposure and is non-negotiable when handling research chemicals.[2]
-
Gloves: Wear chemical-resistant disposable gloves (e.g., nitrile). If gloves become contaminated, change them immediately.[2]
-
Eye Protection: Safety glasses or goggles are mandatory to protect against splashes, particularly when working with solutions.[2]
-
Lab Coat: A lab coat or protective gown must be worn over personal clothing to protect the skin.[2]
-
Respiratory Protection: When handling the solid form of this compound, which could become airborne, work in a fume hood or a biosafety cabinet to prevent inhalation.[2]
2. Designated Work Area: Confine all handling of this compound to a designated and clearly marked laboratory area. This space should be kept clean and organized to minimize the risk of cross-contamination and accidental spills.[2]
3. Emergency Procedures: Ensure that a chemical spill kit is readily accessible. All personnel should be familiar with the location and use of emergency eyewash stations and safety showers.[2]
-
Skin Contact: Immediately wash the affected area with soap and water for at least 15 minutes.[2]
-
Eye Contact: Flush the eyes continuously at the nearest eyewash station for 15 minutes and seek immediate medical attention.[2]
-
Inhalation/Ingestion: Move the individual to fresh air and seek immediate medical attention.[2]
II. Quantitative Data and Hazard Identification
The following table summarizes the critical data that must be obtained from the supplier-provided Safety Data Sheet (SDS) for this compound. In the absence of this data, the compound should be handled with the highest level of precaution.
| Property | Required Information from Supplier's SDS | Significance for Disposal |
| Physical State | Solid (powder/lyophilized), Liquid (in solution) | Determines appropriate handling to avoid dust inhalation or splashes. |
| Solubility | Data not publicly available. | Informs the choice of solvent for decontamination and cleaning. |
| Hazard Class | Data not publicly available. | Dictates segregation, labeling, and specific disposal pathways (e.g., flammable, corrosive, toxic).[3] |
| Toxicological Data | Data not publicly available. | Crucial for risk assessment and understanding potential health hazards. |
| Environmental Hazards | Data not publicly available. | Determines the potential for harm to aquatic life and the environment, guiding disposal to prevent release. |
| Incompatible Materials | Data not publicly available. | Essential for preventing dangerous reactions during storage and waste consolidation.[3][4] |
| Decomposition Products | Data not publicly available. | Informs on potential hazards from degradation or in case of fire. |
III. Step-by-Step Disposal Protocol
The following protocol outlines the general procedure for the safe disposal of this compound waste. This protocol must be adapted to comply with your institution's specific Environmental Health and Safety (EHS) guidelines and local regulations.
Step 1: Waste Identification and Segregation Properly identify and segregate all waste streams containing this compound at the point of generation. Never mix hazardous waste with non-hazardous waste.
-
Solid Waste:
-
Includes: Contaminated PPE (gloves, gowns), disposable labware (e.g., pipette tips, tubes), and any paper or absorbent material used for cleaning spills.
-
Procedure: Collect in a designated, puncture-resistant container lined with a heavy-duty plastic bag.[4]
-
-
Liquid Waste:
-
Includes: Unused solutions of this compound, reaction mixtures, and solvent rinses from contaminated glassware.
-
Procedure: Collect in a dedicated, sealed, and clearly labeled hazardous liquid waste container.[1] Use containers made of a material compatible with the solvents used. Plastic is often preferred.[5]
-
-
Sharps Waste:
-
Includes: Needles, syringes, and contaminated glass slides.
-
Procedure: Dispose of in a designated, puncture-resistant sharps container specifically for chemically contaminated sharps.[4]
-
Step 2: Labeling of Waste Containers All waste containers must be clearly and accurately labeled.
-
The label must include the words "Hazardous Waste." [3]
-
List the full chemical names of all contents, including solvents and "this compound." Avoid using abbreviations.[3]
-
Indicate the approximate concentrations or percentages of each component.[1]
-
Include the accumulation start date (the date waste was first added to the container).[3]
-
Provide the name of the principal investigator and the laboratory location.[3]
Step 3: Storage of Hazardous Waste Store waste containers in a designated and secure satellite accumulation area within the laboratory.
-
Containers must be kept tightly closed except when adding waste.[5]
-
Store waste in a secondary containment bin to prevent spills.[3]
-
Ensure that incompatible waste types are segregated to prevent reactions. For example, do not store flammable organic waste with oxidizers.[4]
Step 4: Final Disposal Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1]
-
Never dispose of this compound waste down the drain or in the regular trash.[5]
-
Provide the EHS office with all available information about the compound, including a copy of the SDS if available.[3]
IV. Experimental Workflow and Disposal Logic
The following diagram illustrates the decision-making process and workflow for the proper disposal of waste generated from experiments involving this compound.
Caption: this compound Disposal Workflow Diagram.
References
Essential Safety and Operational Guidance for Handling Matlystatin F
Disclaimer: No specific Safety Data Sheet (SDS) is currently available for Matlystatin F. The following information is compiled from general laboratory safety guidelines and data for structurally similar compounds, including matrix metalloproteinase inhibitors, acetylcysteine analogs, and pyridazine (B1198779) derivatives. This guide is intended to supplement, not replace, institutional safety protocols and a thorough, site-specific risk assessment that must be conducted by qualified personnel before handling this compound. The toxicological properties of this compound have not been fully investigated, and it should be handled with caution as a potentially hazardous substance.
This document provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with this compound. It includes procedural, step-by-step guidance for handling, storage, and disposal.
Personal Protective Equipment (PPE)
A comprehensive assessment of the experimental procedure is necessary to determine the appropriate level of personal protective equipment. The following table summarizes the recommended PPE for handling this compound, based on general guidelines for similar bioactive small molecules.
| Protection Type | Recommended Equipment | Specifications and Usage Notes |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. | Must comply with OSHA 29 CFR 1910.133 or European Standard EN166. A face shield may be required for operations with a significant splash hazard.[1] |
| Hand Protection | Chemical-resistant gloves. | Nitrile or neoprene gloves are recommended. Inspect gloves for integrity before each use. For prolonged or immersive contact, consider double-gloving or using thicker, chemical-specific gloves. Dispose of contaminated gloves immediately and wash hands thoroughly after handling.[1] |
| Body Protection | Laboratory coat, long-sleeved shirt, and long pants. | Clothing should fully cover the arms and legs. A chemically resistant apron may be necessary for larger quantities or when there is a risk of splashing.[1] |
| Respiratory Protection | NIOSH-approved N95 (US) or type P1 (EN 143) dust mask. | Required when handling the powdered form of this compound outside of a certified chemical fume hood to prevent inhalation of dust particles.[1] |
Experimental Protocol: Safe Handling of this compound
The following protocol outlines the key steps for the safe handling of this compound in a laboratory setting.
1. Preparation and Engineering Controls:
-
Ensure a calibrated analytical balance is located within a certified chemical fume hood or a ventilated balance enclosure.
-
Verify that the chemical fume hood is functioning correctly.
-
Prepare all necessary equipment and reagents before handling the compound.
-
Designate a specific area for handling this compound to minimize the risk of cross-contamination.
2. Weighing and Reconstitution:
-
Perform all manipulations of powdered this compound within a chemical fume hood to avoid inhalation of airborne particles.
-
Use appropriate tools (e.g., spatulas, weighing paper) to handle the powder.
-
If preparing a stock solution, add the solvent slowly to the solid to minimize aerosolization.
-
Cap the vial or container securely before removing it from the fume hood.
3. Experimental Use:
-
When using solutions of this compound, handle them with the same level of precaution as the solid form.
-
Avoid direct contact with skin and eyes.
-
Use calibrated pipettes with disposable tips for accurate and safe liquid handling.
-
Conduct all procedures that may generate aerosols or vapors within a chemical fume hood.
4. Storage:
-
Store this compound in a tightly sealed, clearly labeled container.
-
Follow any specific storage temperature recommendations if available (e.g., refrigeration, freezer). In the absence of specific data, storing in a cool, dry, and dark place is a general best practice.
-
Store away from incompatible materials, such as strong oxidizing agents.
5. Spill and Emergency Procedures:
-
In case of a small spill, carefully clean the area using appropriate absorbent materials while wearing full PPE.
-
For larger spills, evacuate the area and follow institutional emergency procedures.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.
-
Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Inhalation: Move to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
6. Disposal Plan:
-
Dispose of all waste materials contaminated with this compound in accordance with federal, state, and local regulations.
-
Collect waste in a designated, labeled, and sealed hazardous waste container.
-
Contaminated sharps (e.g., needles, pipette tips) must be disposed of in a designated sharps container.
-
Do not dispose of this compound down the drain or in the regular trash.
Visual Workflow for Handling this compound
The following diagram illustrates the logical workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
